Dde Biotin-PEG4-azide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C32H53N7O8S |
|---|---|
Poids moléculaire |
695.9 g/mol |
Nom IUPAC |
5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-(3-azidopropylimino)-3-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)propoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
InChI |
InChI=1S/C32H53N7O8S/c1-32(2)20-25(40)29(26(41)21-32)23(34-9-5-10-36-39-33)8-12-44-14-16-46-18-19-47-17-15-45-13-11-35-28(42)7-4-3-6-27-30-24(22-48-27)37-31(43)38-30/h24,27,30,40H,3-22H2,1-2H3,(H,35,42)(H2,37,38,43)/t24-,27-,30-/m1/s1 |
Clé InChI |
WAGQAVIHHLSDJC-UCVANPEUSA-N |
SMILES isomérique |
CC1(CC(=C(C(=O)C1)C(=NCCCN=[N+]=[N-])CCOCCOCCOCCOCCNC(=O)CCCC[C@@H]2[C@H]3[C@@H](CS2)NC(=O)N3)O)C |
SMILES canonique |
CC1(CC(=C(C(=O)C1)C(=NCCCN=[N+]=[N-])CCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)O)C |
Origine du produit |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Dde Biotin-PEG4-azide: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Dde Biotin-PEG4-azide, a versatile heterobifunctional chemical probe. It details its chemical structure and properties, and provides insights into its applications in bioconjugation, proteomics, and drug discovery, complete with experimental workflow diagrams.
Core Concepts: Chemical Structure and Functional Moieties
This compound is a sophisticated reagent comprised of four key functional components: a biotin (B1667282) moiety, a polyethylene (B3416737) glycol (PEG) spacer, an azide (B81097) group, and a cleavable 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) protecting group. Each component plays a crucial role in its utility for researchers.
-
Biotin: This vitamin exhibits an exceptionally high and specific affinity for streptavidin and avidin (B1170675) proteins. This strong, non-covalent interaction is fundamental to many affinity-based purification and detection assays.
-
PEG4 Spacer: The tetraethylene glycol spacer is a hydrophilic linker that enhances the solubility of the entire molecule in aqueous solutions.[1] This property is particularly advantageous when working with biological macromolecules. Furthermore, the flexible and extended nature of the PEG spacer minimizes steric hindrance, ensuring efficient binding of the biotin moiety to streptavidin.[1]
-
Azide Group: As a highly reactive and bioorthogonal functional group, the azide moiety enables covalent conjugation to alkyne-containing molecules via "click chemistry".[2] This reaction is highly specific and efficient, allowing for the precise labeling of biomolecules in complex biological mixtures.
-
Dde Protecting Group: The Dde group serves as a cleavable linker, allowing for the release of the biotinylated molecule from a streptavidin matrix under mild conditions.[3] This is achieved through treatment with a dilute solution of hydrazine (B178648), which selectively removes the Dde group, leaving the captured molecule intact.[3]
Physicochemical and Structural Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental design. The key properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C₃₂H₅₃N₇O₈S |
| Molecular Weight | Approximately 695.88 g/mol |
| CAS Number | 1802907-93-2 |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as DMSO and DMF. The PEG4 spacer enhances solubility in aqueous buffers. |
| Purity | Typically >95% as determined by HPLC |
| Storage | Store at -20°C for long-term stability. |
Key Applications and Experimental Workflows
This compound is a valuable tool in a variety of molecular biology and drug discovery applications. Its unique combination of features allows for the selective labeling, capture, and release of target molecules.
Bioconjugation via Click Chemistry
The azide group of this compound facilitates its conjugation to alkyne-modified biomolecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction forms a stable triazole linkage.
Affinity Purification and Cleavage
The biotin moiety allows for the highly selective capture of the conjugated biomolecule using streptavidin-coated solid supports, such as beads or plates. Following purification, the Dde linker can be cleaved to release the captured molecule.
Application in PROTAC Development
This compound can serve as a versatile linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4][5] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The azide functionality allows for the attachment of a ligand for the target protein, while the rest of the molecule, after potential modification, can be linked to an E3 ligase ligand. The biotin tag can be used for purification or detection of the PROTAC molecule.
Experimental Protocols
While specific protocol optimization is recommended for each application, the following provides a general framework for common procedures involving this compound.
General Protocol for Copper-Catalyzed Click Chemistry (CuAAC)
This protocol is a starting point for labeling an alkyne-modified biomolecule with this compound.
Materials:
-
Alkyne-modified biomolecule
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)
-
Reducing agent: Sodium ascorbate (B8700270) solution (e.g., 300 mM in water, freshly prepared)
-
Copper-chelating ligand (optional but recommended): THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) solution
-
Reaction buffer (e.g., phosphate-buffered saline, PBS)
-
DMSO for dissolving this compound
Procedure:
-
Dissolve the alkyne-modified biomolecule in the reaction buffer.
-
Prepare a stock solution of this compound in DMSO.
-
In a reaction tube, combine the alkyne-modified biomolecule, this compound (typically in a molar excess), and the copper-chelating ligand (if used).
-
Add the CuSO₄ solution to the mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubate the reaction at room temperature for 1-4 hours, or as optimized.
-
Purify the biotinylated product using an appropriate method, such as size-exclusion chromatography or dialysis, to remove unreacted reagents.
General Protocol for Dde Cleavage
This protocol describes the release of a biotinylated molecule from a streptavidin resin.
Materials:
-
Streptavidin resin with the captured Dde-biotinylated molecule
-
Hydrazine monohydrate
-
N,N-Dimethylformamide (DMF) or an aqueous buffer
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer
Procedure:
-
Wash the streptavidin resin thoroughly with the wash buffer to remove non-specifically bound molecules.
-
Prepare a 2% (v/v) hydrazine solution in DMF or an appropriate aqueous buffer. Caution: Hydrazine is toxic and should be handled in a fume hood with appropriate personal protective equipment.
-
Add the 2% hydrazine solution to the resin.
-
Incubate at room temperature for a duration determined by optimization (e.g., 15-60 minutes).
-
Collect the supernatant containing the released molecule.
-
Perform additional washes of the resin with the elution buffer to ensure complete recovery of the cleaved product.
-
Combine the supernatant and washes. The purified molecule can then be further processed or analyzed.
Conclusion
This compound is a powerful and versatile tool for researchers in the life sciences. Its unique combination of a high-affinity biotin tag, a solubility-enhancing PEG spacer, a reactive azide group for click chemistry, and a cleavable Dde linker enables a wide range of applications in bioconjugation, affinity purification, and the development of novel therapeutics like PROTACs. The detailed information and protocols provided in this guide are intended to facilitate the successful implementation of this reagent in your research endeavors.
References
The Pivotal Role of the PEG4 Spacer in Biotin-Azide Reagents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biotin-azide reagents are indispensable tools in modern bioconjugation, enabling the precise labeling and detection of biomolecules through the highly efficient azide-alkyne cycloaddition, commonly known as "click chemistry." The incorporation of a polyethylene (B3416737) glycol (PEG) spacer, particularly a tetraethylene glycol (PEG4) linker, between the biotin (B1667282) and azide (B81097) moieties significantly enhances the performance and versatility of these reagents. This technical guide provides a comprehensive overview of the critical role of the PEG4 spacer, detailing its impact on solubility, steric hindrance, and non-specific binding. We present a compilation of key data, detailed experimental protocols for common applications, and visual representations of underlying mechanisms and workflows to empower researchers in their experimental design and execution.
Introduction: The Power of Biotin-Azide Reagents in Bioconjugation
The biotin-streptavidin interaction is one of the strongest known non-covalent biological interactions, with a dissociation constant (Kd) in the femtomolar range.[1] This exceptionally high affinity has made biotin a widely used tag for the detection, purification, and immobilization of proteins, nucleic acids, and other biomolecules.[2] The advent of click chemistry, a set of bioorthogonal reactions that are rapid, specific, and high-yielding, has further expanded the utility of biotinylation.[3][4]
Biotin-azide reagents are at the forefront of this technology, combining the specific recognition of biotin with the versatile reactivity of the azide group. The azide functional group can readily participate in two main types of click chemistry reactions:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to unite an azide with a terminal alkyne, forming a stable triazole linkage.[2]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click chemistry variant utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) to react with the azide, which is particularly advantageous for in vivo and live-cell labeling where copper toxicity is a concern.[2]
The Multifaceted Role of the PEG4 Spacer
The inclusion of a PEG4 spacer arm in biotin-azide reagents is a key design feature that addresses several challenges associated with the labeling of complex biological molecules.[5][6] This flexible, hydrophilic linker is composed of four repeating ethylene (B1197577) glycol units and confers a range of beneficial properties to the reagent.
Enhanced Hydrophilicity and Solubility
Many biomolecules and their conjugates have limited solubility in aqueous buffers, which can lead to aggregation and reduced reactivity. The PEG4 spacer is highly hydrophilic, significantly increasing the water solubility of the entire biotin-azide reagent and the resulting bioconjugate.[5][7][8] This improved solubility is crucial for maintaining the stability and biological activity of labeled molecules, especially in complex biological media.
Reduction of Steric Hindrance
The spatial arrangement of molecules can significantly impact their interactions. The biotin binding pocket of streptavidin is relatively deep, and direct conjugation of biotin to a large biomolecule can sterically hinder the biotin-streptavidin interaction. The flexible and extended nature of the PEG4 spacer arm physically separates the biotin moiety from the conjugated biomolecule, minimizing steric hindrance and ensuring efficient binding to streptavidin.[2][5]
Minimization of Non-Specific Binding
PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to reduce non-specific binding to surfaces and other biomolecules.[2] The PEG4 spacer creates a hydrophilic shield around the conjugated molecule, which helps to prevent unwanted interactions, leading to lower background signals and improved assay sensitivity.
Data Presentation: Physicochemical Properties
While direct comparative studies with extensive quantitative data are not always readily available in a single source, the following table summarizes key physicochemical properties of Biotin-PEG4-Azide based on information from various suppliers and literature.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₃₆N₆O₆S | [2] |
| Molecular Weight | 488.60 g/mol | [2][9] |
| CAS Number | 1309649-57-7 | [9] |
| Solubility | Soluble in DMSO, DMF, and water. | [8] |
| Appearance | White to light yellow solid. | [8] |
Key Applications and Experimental Protocols
Biotin-PEG4-azide reagents are employed in a wide array of applications, from fundamental research to the development of novel therapeutics and diagnostics.
Protein Labeling and Detection
A primary application of biotin-PEG4-azide is the specific labeling of proteins that have been metabolically or enzymatically engineered to contain an alkyne group.
This protocol provides a general procedure for the copper-catalyzed click chemistry labeling of a protein containing a terminal alkyne.
Materials:
-
Alkyne-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
Biotin-PEG4-Azide
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand
-
Sodium ascorbate (B8700270)
-
Desalting column or dialysis cassette for purification
-
Streptavidin-conjugated reporter (e.g., HRP, fluorophore) for detection
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of Biotin-PEG4-Azide in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of THPTA in water.
-
Freshly prepare a 100 mM stock solution of sodium ascorbate in water immediately before use.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the alkyne-modified protein (e.g., 100 µg in 80 µL of PBS) with the Biotin-PEG4-Azide stock solution to a final concentration of 100-200 µM.
-
Prepare the copper catalyst premix by combining the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio.
-
Add the copper catalyst premix to the protein solution to a final CuSO₄ concentration of 50-100 µM.
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-2 mM.
-
Gently mix the reaction and incubate at room temperature for 1-2 hours.
-
-
Purification:
-
Remove excess unreacted Biotin-PEG4-Azide and copper catalyst using a desalting column or by dialysis against PBS.
-
-
Detection:
-
The biotinylated protein can now be detected via Western blot or ELISA using a streptavidin-conjugated reporter molecule.
-
Cell Surface Labeling
Biotin-PEG4-azide can be used to label cell surface glycans that have been metabolically engineered to display azide groups. This is a powerful technique for studying glycan dynamics and identifying cell-surface glycoproteins.
This protocol outlines the labeling of azide-modified cell surface glycans with an alkyne-functionalized biotin reagent (the principle is the same when using biotin-azide to label alkyne-modified glycans).
Materials:
-
Cells cultured with an azide-modified sugar (e.g., Ac₄ManNAz)
-
Biotin-PEG4-alkyne (or a DBCO-functionalized biotin for SPAAC)
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA)
-
Streptavidin-conjugated fluorophore for flow cytometry or microscopy
Procedure:
-
Cell Preparation:
-
Culture cells in the presence of the azide-modified sugar for 2-3 days to allow for metabolic incorporation into cell surface glycans.
-
Harvest the cells and wash them three times with ice-cold PBS containing 1% BSA.
-
-
Labeling Reaction (SPAAC):
-
Resuspend the cells in PBS with 1% BSA at a concentration of 1-5 x 10⁶ cells/mL.
-
Add the DBCO-functionalized biotin reagent to a final concentration of 25-50 µM.
-
Incubate the cells at 4°C for 30-60 minutes with gentle agitation.
-
-
Washing:
-
Wash the cells three times with ice-cold PBS containing 1% BSA to remove unreacted biotin reagent.
-
-
Detection:
-
Resuspend the cells in a buffer containing a streptavidin-conjugated fluorophore.
-
Incubate for 20-30 minutes on ice, protected from light.
-
Wash the cells twice with PBS.
-
Analyze the labeled cells by flow cytometry or fluorescence microscopy.
-
Synthesis of Proteolysis Targeting Chimeras (PROTACs)
Biotin-PEG4-azide serves as a versatile linker in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins.[9] In this context, the biotin can be used as a purification handle or for target engagement studies.
Visualizing the Core Concepts
Diagrams created using Graphviz (DOT language) help to illustrate the key structures and processes involving biotin-PEG4-azide reagents.
Caption: Chemical structure of a Biotin-PEG4-Azide reagent.
References
- 1. Chemistry of Biotin–Streptavidin and the Growing Concern of an Emerging Biotin Interference in Clinical Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chempep.com [chempep.com]
- 3. interchim.fr [interchim.fr]
- 4. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biotin-PEG4-azide - Creative Biolabs [creative-biolabs.com]
- 6. Biotin-PEG4-azide, 1309649-57-7 | BroadPharm [broadpharm.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Biotin-PEG4-Azide [baseclick.eu]
- 9. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide to the Hydrazine-Mediated Cleavage of the Dde Protecting Group
For Researchers, Scientists, and Drug Development Professionals
The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group is a crucial amine-protecting group in modern peptide chemistry, particularly in Solid-Phase Peptide Synthesis (SPPS). Its utility lies in its unique cleavage condition using dilute hydrazine (B178648), which grants it orthogonality with both acid-labile (Boc/tBu) and base-labile (Fmoc) protecting group strategies.[1][2] This allows for the selective deprotection of specific amino acid side chains, such as those of Lysine or Ornithine, enabling the synthesis of complex peptides, including branched, cyclic, and site-specifically modified constructs.[1]
This guide provides a comprehensive overview of the Dde cleavage mechanism, detailed experimental protocols, quantitative data for reaction optimization, and a discussion of its orthogonality and potential side reactions.
The Core Mechanism of Dde Cleavage
The removal of the Dde group is achieved via a hydrazinolysis reaction. The process is initiated by a nucleophilic attack of hydrazine (H₂N-NH₂) on the enamine system of the Dde group. This leads to a cascade of events culminating in the release of the free amine on the peptide and the formation of a stable, chromophoric 3,3-dimethyl-3,4,5,6,7,8-hexahydro-2H-indazol-4-one by-product.
The generation of this indazole derivative is particularly advantageous as its absorbance can be monitored spectrophotometrically (typically around 290 nm) to track the progress of the deprotection reaction in real-time.[3]
References
Dde Biotin-PEG4-azide: A Comprehensive Technical Guide to Solubility and Stability for Researchers
For researchers, scientists, and drug development professionals, Dde Biotin-PEG4-azide has emerged as a critical tool in bioconjugation, proteomics, and drug discovery. This in-depth technical guide provides a thorough examination of its solubility and stability, complete with experimental protocols and data presented for practical application.
This bifunctional linker incorporates a biotin (B1667282) moiety for affinity purification, a PEG4 spacer to enhance hydrophilicity, and a terminal azide (B81097) group for bioorthogonal conjugation via click chemistry. A key feature is the hydrazine-cleavable 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) protecting group, which allows for the mild release of biotinylated molecules from streptavidin matrices.
Core Properties and Structure
This compound is a solid powder with the chemical formula C32H53N7O8S and a molecular weight of approximately 695.88 g/mol .[1] The presence of the polyethylene (B3416737) glycol (PEG) spacer significantly contributes to the molecule's solubility in aqueous media, a crucial factor for biological applications.[1]
| Property | Value | Reference |
| Molecular Formula | C32H53N7O8S | [1] |
| Molecular Weight | ~695.88 g/mol | [1] |
| Appearance | Solid powder | [1] |
| Purity | Typically >95% | [1] |
Solubility Characteristics
The solubility of this compound is a critical parameter for its effective use in various experimental settings. While direct quantitative data in aqueous buffers is limited, its solubility profile in common organic solvents is well-documented. The hydrophilic PEG4 spacer is designed to improve the aqueous solubility of molecules to which it is conjugated.[1][2]
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for preparing stock solutions.[1] For a similar compound, Biotin-PEG3-Azide, solubility is reported at 10 mg/mL.[3] |
| Dimethylformamide (DMF) | Soluble | Another suitable solvent for creating stock solutions. |
| Water | Sparingly Soluble | The PEG4 linker enhances aqueous solubility, but high concentrations may not be achievable. For a similar compound, Biotin-PEG3-Azide, solubility is reported at 10 mg/mL in PBS.[3] |
| Tetrahydrofuran (THF) | Soluble | |
| Dichloromethane (DCM) | Soluble | |
| Chloroform | Soluble |
Stock Solution Preparation: To prepare a stock solution, it is recommended to dissolve this compound in anhydrous DMSO or DMF. For example, to create a 10 mM stock solution, dissolve 6.96 mg of the compound in 1 mL of DMSO. It is advisable to prepare fresh solutions, but if storage is necessary, store in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Stability Profile
Proper storage is essential to maintain the integrity and reactivity of this compound.
| Condition | Recommendation | Duration |
| Solid Form | Dry, dark at -20°C | Long-term (months to years)[1] |
| Dry, dark at 0-4°C | Short-term (days to weeks)[1] | |
| In Solvent (e.g., DMSO) | -20°C | Up to 1 month |
| -80°C | Up to 6 months | |
| Shipping | Ambient temperature | Stable for a few weeks[1] |
The azide group is generally stable under a wide range of reaction conditions, making it suitable for multi-step synthesis and bioconjugation. The Dde group is stable to standard Fmoc and Boc deprotection protocols but can be selectively cleaved under mild conditions.
Experimental Protocols
Dde Group Cleavage Protocol
The Dde protecting group can be efficiently removed using a dilute solution of hydrazine (B178648). This allows for the release of the biotinylated molecule from streptavidin beads or other affinity matrices under mild conditions that are compatible with most biomolecules.
Materials:
-
Dde-biotinylated molecule immobilized on a solid support (e.g., streptavidin beads)
-
N,N-Dimethylformamide (DMF)
-
Hydrazine monohydrate
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
Procedure:
-
Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.
-
Wash the solid support with the immobilized Dde-biotinylated molecule to remove any non-specifically bound components.
-
Add the 2% hydrazine/DMF solution to the solid support.
-
Incubate at room temperature for 3-10 minutes. The incubation time may need to be optimized depending on the specific molecule.
-
Carefully collect the supernatant containing the released molecule.
-
Repeat the hydrazine treatment one to two more times to ensure complete cleavage.
-
Combine the supernatants.
-
The collected sample can then be further purified or analyzed as required.
Dde Group Cleavage Workflow
Click Chemistry Protocols
This compound is a versatile reagent for click chemistry, enabling its conjugation to alkyne-modified biomolecules. It can be used in both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.[4]
This highly efficient reaction is catalyzed by copper(I) and forms a stable triazole linkage.
Materials:
-
Alkyne-modified biomolecule
-
This compound
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Reaction buffer (e.g., PBS, pH 7.4)
-
DMSO or DMF
Procedure:
-
Prepare a stock solution of the alkyne-modified biomolecule in a suitable buffer.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare stock solutions of CuSO4 (e.g., 20 mM in water), sodium ascorbate (e.g., 100 mM in water, freshly prepared), and THPTA (e.g., 50 mM in water).
-
In a reaction tube, add the alkyne-modified biomolecule.
-
Add the this compound stock solution. A 2- to 10-fold molar excess over the alkyne is typically used.
-
Premix the CuSO4 and THPTA solutions (a 1:5 molar ratio is common) and add to the reaction mixture. The final copper concentration is typically 50-250 µM.
-
Add the sodium ascorbate solution to a final concentration of 1-5 mM to initiate the reaction.
-
Incubate the reaction at room temperature for 1-4 hours or overnight at 4°C.
-
The biotinylated product can be purified by methods such as dialysis, size-exclusion chromatography, or affinity chromatography.
CuAAC Reaction Pathway
SPAAC is a copper-free click chemistry method that utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO), for reaction with azides. This is particularly useful for in vivo applications where copper toxicity is a concern.[4]
Materials:
-
DBCO-modified biomolecule
-
This compound
-
Reaction buffer (e.g., PBS, pH 7.4, azide-free)
-
DMSO or DMF
Procedure:
-
Prepare a stock solution of the DBCO-modified biomolecule in a suitable buffer.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
In a reaction tube, combine the DBCO-modified biomolecule and this compound. A 1.5- to 10-fold molar excess of one component is often used to drive the reaction to completion.
-
Incubate the reaction at room temperature for 2-12 hours or overnight at 4°C. Reaction times may be longer than for CuAAC and may require optimization.
-
Purify the biotinylated product using appropriate methods.
SPAAC Experimental Workflow
Conclusion
This compound is a robust and versatile tool for the biotinylation of biomolecules. Its favorable solubility and stability profiles, combined with the cleavable Dde linker and bioorthogonal azide handle, make it suitable for a wide array of applications in chemical biology and drug development. By understanding its properties and following the detailed protocols provided, researchers can effectively utilize this reagent to advance their scientific investigations.
References
The Evolving Role of Cleavable Biotin Linkers in Modern Proteomics: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The covalent linkage of biotin (B1667282) to proteins, coupled with the high-affinity interaction between biotin and streptavidin, has long been a cornerstone of protein enrichment and analysis. However, the very strength of this interaction poses significant challenges for the elution of target proteins, often requiring harsh denaturing conditions that can compromise downstream analyses. The advent of cleavable biotin linkers has revolutionized affinity purification-mass spectrometry (AP-MS) workflows by enabling the specific and mild release of captured proteins. This technical guide provides an in-depth exploration of the diverse chemistries of cleavable biotin linkers, their applications in various proteomic strategies, and detailed protocols for their use. We present a comparative analysis of the performance of different linkers, supported by quantitative data, and illustrate key experimental workflows using detailed diagrams to empower researchers in leveraging these powerful tools for novel discoveries in proteomics and drug development.
Introduction: Overcoming the Limitations of a Strong Bond
The biotin-streptavidin interaction, with a dissociation constant (Kd) in the femtomolar range, is one of the strongest non-covalent interactions known in nature. This remarkable affinity has been widely exploited for the enrichment of biotinylated proteins from complex biological samples. However, eluting the captured proteins from streptavidin-coated beads necessitates harsh conditions, such as boiling in SDS-PAGE loading buffer, which can lead to the co-elution of non-specifically bound proteins and endogenously biotinylated carboxylases, thereby increasing background noise in mass spectrometry (MS) analysis.[1][2] Furthermore, these denaturing methods are often incompatible with functional assays or structural studies of the purified proteins.
Cleavable biotin linkers have emerged as an elegant solution to this problem. These bifunctional reagents consist of a biotin moiety, a reactive group for conjugation to proteins or other molecules, and a chemically labile bond that can be selectively broken under specific and mild conditions.[3][4] This "catch-and-release" strategy significantly improves the purity of the enriched sample by leaving contaminants bound to the affinity matrix while releasing the protein of interest.[2][5]
The Chemistries of Cleavage: A Diverse Toolkit for Proteomics
A variety of cleavable moieties have been incorporated into biotin linkers, each with its own unique mechanism and optimal cleavage conditions. The choice of linker is critical and depends on the specific application, the nature of the target protein, and the downstream analytical methods.
Acid-Cleavable Linkers
Acid-labile linkers are among the most widely used in proteomics due to their straightforward cleavage mechanism. These linkers typically contain acetal, ketal, or silyl (B83357) ether groups that are stable at neutral pH but readily hydrolyzed under acidic conditions.
A prominent example is the dialkoxydiphenylsilane (DADPS) linker, which can be efficiently cleaved with dilute formic acid (e.g., 10% formic acid for 30 minutes).[4] This mild cleavage condition is compatible with most mass spectrometry workflows. The DADPS linker leaves a small residual mass tag on the peptide after cleavage, which is an important consideration for data analysis.[3][6]
Photocleavable Linkers
Photocleavable (PC) linkers offer temporal and spatial control over the release of target molecules. These linkers typically contain a nitrobenzyl group that, upon irradiation with UV light at a specific wavelength (e.g., 365 nm), undergoes a photochemical reaction that cleaves the linker.[7] This method is particularly advantageous for applications requiring precise control over the timing of elution and for studying dynamic cellular processes.[5]
Disulfide-Based Linkers
Linkers containing a disulfide bond are cleaved under reducing conditions. The disulfide bond is stable under physiological conditions but can be readily reduced by thiol-containing reagents such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[8][9] This type of linker is commonly used in applications where mild, non-denaturing elution is critical for preserving protein structure and function.
Other Chemistries
Other cleavable chemistries have also been developed, including those based on diazobenzene (cleaved by sodium dithionite) and vicinal diols (cleaved by sodium periodate).[2][3] The azobenzene (B91143) (AZO) linker, for instance, is cleaved by reduction with sodium dithionite.[3][6] Each of these linkers offers a unique set of properties that can be tailored to specific experimental needs.
Quantitative Comparison of Cleavable Biotin Linkers
The performance of different cleavable linkers can vary significantly in terms of enrichment efficiency, cleavage yield, and the number of identified proteins or peptides. Several studies have conducted head-to-head comparisons to guide researchers in selecting the optimal linker for their experiments.
A notable study compared the performance of the acid-cleavable DADPS linker and the dithionite-cleavable AZO linker for profiling the cellular cysteinome.[6][10] The results demonstrated that the DADPS linker consistently led to the identification of a higher number of unique cysteine residues.[6] This was attributed in part to the discovery of an unexpected artifactual modification on the residual mass of the AZO linker.[6][11]
| Linker Type | Cleavage Reagent | Number of Identified Cysteine Residues (Peptide Enrichment) | Number of Identified Cysteine Residues (Protein Enrichment) | Reference |
| DADPS (Acid-Cleavable) | 10% Formic Acid | 4326 (in all three replicates) | 2795 (in all three replicates) | [6] |
| AZO (Dithionite-Cleavable) | Sodium Dithionite | Lower than DADPS | Lower than DADPS | [6] |
Furthermore, a comprehensive benchmarking study evaluated five commercially available cleavable biotin tags in three different chemoproteomic workflows. The acid-cleavable DADPS linker, when used in a "protein click, peptide capture" workflow, was found to outperform photocleavable and reduction-cleavable linkers in terms of enrichment efficiency, identification yield, and reproducibility.[1]
| Workflow | DADPS Linker Performance | Photocleavable Linker Performance | Reduction-Cleavable Linker Performance | Reference |
| Protein Click, Peptide Capture | Superior | Inferior | Inferior | [1] |
These quantitative comparisons highlight the importance of linker selection and workflow optimization for achieving the best results in chemical proteomics experiments.
Key Applications in Proteomics
Cleavable biotin linkers have become indispensable tools in a wide range of proteomic applications, enabling deeper and more accurate analyses of the proteome.
Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemical proteomic strategy that utilizes active site-directed covalent probes to assess the functional state of enzymes in complex proteomes.[12] Cleavable biotin linkers are integral to the ABPP workflow.[13] An activity-based probe, typically containing a reactive "warhead" and an alkyne or azide (B81097) handle, is used to label active enzymes. Following cell lysis, a cleavable biotin azide or alkyne is attached to the probe via click chemistry. The biotinylated proteins are then enriched on streptavidin beads, washed to remove non-specific binders, and the target proteins are selectively eluted by cleaving the linker for subsequent identification by mass spectrometry.[3][12]
Chemical Proteomics and Target Deconvolution
Cleavable biotin linkers are widely used in chemical proteomics to identify the protein targets of small molecules and drug candidates.[5][14] In a typical workflow, a small molecule of interest is derivatized with a reactive group and a bioorthogonal handle. After treating cells or cell lysates with the probe, a cleavable biotin linker is attached, and the protein-small molecule adducts are enriched and identified. This approach is crucial for understanding the mechanism of action of drugs and for identifying off-target effects.
Analysis of Post-Translational Modifications (PTMs)
Cleavable biotin linkers have also been adapted for the enrichment and analysis of various PTMs, such as glycosylation, phosphorylation, and ubiquitination. For example, specific chemical or enzymatic methods can be used to introduce a biotin tag onto modified proteins, which are then enriched and identified using a cleavable linker strategy. This allows for the site-specific identification and quantification of PTMs, providing insights into their roles in cellular signaling and disease.
Experimental Protocols
This section provides detailed methodologies for the use of three common types of cleavable biotin linkers.
Protocol for Affinity Purification using an Acid-Cleavable (DADPS) Linker
This protocol is adapted from a study on the quantitative mapping of small molecule-protein interactomes.[6]
-
Protein Labeling and Lysis:
-
Treat cells with an alkyne-derivatized probe.
-
Lyse the cells in an appropriate buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation.
-
-
Click Chemistry Reaction:
-
To the clarified lysate, add the following click chemistry reagents in order:
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Acid-cleavable biotin azide (e.g., DADPS-azide)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
-
Incubate the reaction for 1 hour at room temperature.
-
-
Protein Precipitation and Digestion:
-
Precipitate the proteins using a methanol/chloroform/water extraction.
-
Resuspend the protein pellet in a buffer containing urea (B33335) and reduce with DTT, then alkylate with iodoacetamide.
-
Dilute the sample and digest the proteins with trypsin overnight at 37°C.
-
-
Affinity Enrichment of Biotinylated Peptides:
-
Desalt the peptide digest using a C18 solid-phase extraction (SPE) cartridge.
-
Incubate the desalted peptides with streptavidin-coated magnetic beads for 1 hour at room temperature to capture the biotinylated peptides.
-
Wash the beads extensively with buffers of increasing stringency (e.g., urea, high salt, and organic solvent washes) to remove non-specifically bound peptides.
-
-
Elution and Mass Spectrometry Analysis:
-
Elute the captured peptides from the beads by incubating with 10% formic acid for 30 minutes at room temperature.[6]
-
Desalt the eluted peptides using a C18 StageTip.
-
Analyze the peptides by LC-MS/MS.
-
Protocol for Photocleavage of Biotinylated Proteins
This protocol is based on a general workflow for using photocleavable biotin reagents.[7]
-
Biotinylation and Affinity Capture:
-
Label the target proteins with a photocleavable biotin reagent.
-
Incubate the labeled protein sample with streptavidin-coated beads to capture the biotinylated proteins.
-
Wash the beads thoroughly to remove non-labeled proteins.
-
-
Photocleavage:
-
Resuspend the beads in a suitable buffer.
-
Irradiate the bead suspension with a UV lamp at 365 nm for a specified period (e.g., 15-60 minutes) at a controlled temperature (e.g., on ice or at 4°C) to cleave the linker and release the proteins. The optimal irradiation time should be determined empirically.
-
-
Sample Collection and Analysis:
-
Separate the supernatant containing the released proteins from the beads.
-
The eluted proteins can then be analyzed by SDS-PAGE, Western blotting, or mass spectrometry.
-
Protocol for Disulfide Linker Cleavage and Protein Elution
This protocol provides a general method for the reduction of disulfide-based cleavable biotin linkers.[9]
-
Affinity Purification:
-
Capture the proteins labeled with a disulfide-containing biotin linker on streptavidin beads.
-
Wash the beads to remove non-specific binders.
-
-
Reductive Elution:
-
Resuspend the beads in an elution buffer containing a reducing agent. Common choices include:
-
10-50 mM Dithiothreitol (DTT)
-
5-20 mM Tris(2-carboxyethyl)phosphine (TCEP)
-
-
Incubate the suspension for 30-60 minutes at room temperature or 37°C to reduce the disulfide bond and release the target proteins.
-
-
Downstream Processing:
-
Collect the eluate containing the purified proteins.
-
If the reducing agent interferes with downstream applications, it can be removed by dialysis or buffer exchange.
-
The purified proteins are now ready for further analysis.
-
Visualizing the Workflows: Diagrams for Clarity
To further elucidate the experimental processes and chemical principles discussed, the following diagrams are provided.
Caption: General workflow for proteomic analysis using cleavable biotin linkers.
Caption: Chemical cleavage mechanisms of common cleavable biotin linkers.
Conclusion and Future Perspectives
Cleavable biotin linkers have fundamentally improved our ability to purify and analyze proteins from complex biological systems. By enabling the mild and specific elution of target proteins, these reagents have led to cleaner mass spectrometry data, higher confidence in protein identifications, and the ability to perform functional and structural studies on enriched proteins. The ongoing development of new cleavable chemistries with improved efficiency and reduced off-target effects promises to further expand the applications of these versatile tools. As proteomic technologies continue to advance, cleavable biotin linkers will undoubtedly play a central role in unraveling the complexities of the proteome and accelerating discoveries in both basic research and drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Simple and Effective Cleavable Linker for Chemical Proteomics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation and Optimization of Chemically-Cleavable Linkers for Quantitative Mapping of Small Molecule-Protein Interactomes | bioRxiv [biorxiv.org]
- 4. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. glenresearch.com [glenresearch.com]
- 8. Developing a new cleavable crosslinker reagent for in-cell crosslinking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of Chemically-Cleavable Linkers for Quantitative Mapping of Small Molecule-Cysteinome Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cleavable Linkers in Chemical Proteomics Applications | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to Click Chemistry with Azide Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction to Click Chemistry with Azide (B81097) Compounds
Click chemistry, a concept first introduced by K.B. Sharpless, refers to a class of chemical reactions that are rapid, high-yielding, and specific, generating minimal and inoffensive byproducts.[1] At the heart of this chemical philosophy lies the azide functional group, a small, stable, and bioorthogonal moiety that has become a cornerstone of modern chemical biology, drug discovery, and materials science.[][3] The most prominent click reaction involving azides is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne, which forms a stable triazole linkage.[4] This reaction's utility has been immensely expanded through the development of catalyzed and strain-promoted variations, namely the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[5][6]
This technical guide provides an in-depth exploration of click chemistry with azide compounds, focusing on the core principles, experimental protocols, and applications of CuAAC and SPAAC. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.
Core Principles of Azide-Based Click Chemistry
The versatility of the azide group lies in its unique combination of stability and reactivity under specific conditions. While relatively inert to biological nucleophiles and electrophiles, it readily participates in highly selective cycloaddition reactions with alkynes.[3]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the quintessential example of a click reaction, exhibiting remarkable rate acceleration and regioselectivity compared to the uncatalyzed thermal cycloaddition.[6] This reaction exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer.[7] The active catalyst is the Cu(I) ion, which can be generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate (B8700270).[6] The presence of a stabilizing ligand, such as tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), can further enhance the reaction rate and prevent catalyst disproportionation.[5]
The mechanism of CuAAC involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner. This catalytic cycle allows the reaction to proceed efficiently under mild conditions, including in aqueous solutions, making it highly suitable for bioconjugation applications.[7]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To circumvent the potential cytotoxicity of the copper catalyst in living systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed.[8] This reaction utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which possesses significant ring strain.[5] This inherent strain dramatically lowers the activation energy of the cycloaddition with an azide, allowing the reaction to proceed rapidly at physiological temperatures without the need for a catalyst.[5]
SPAAC is a bioorthogonal reaction, meaning it can occur within a living organism without interfering with native biochemical processes.[8] This has made it an invaluable tool for in vivo imaging, metabolic labeling, and drug targeting applications.[1]
Quantitative Data on Azide-Alkyne Cycloaddition Reactions
The choice between CuAAC and SPAAC often depends on the specific application, with reaction kinetics being a critical factor. The following tables summarize key quantitative data for these reactions.
| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None |
| Typical Alkyne | Terminal Alkynes | Strained Cyclooctynes (e.g., DBCO, BCN) |
| Regioselectivity | Exclusively 1,4-disubstituted triazole | Mixture of regioisomers (1,4 and 1,5), dependent on cyclooctyne structure |
| Second-Order Rate Constant (k₂) | 10² - 10³ M⁻¹s⁻¹[9] | 10⁻³ - 1 M⁻¹s⁻¹ (highly dependent on cyclooctyne structure)[9] |
| Typical Reaction Time | 30 minutes to a few hours[9] | 1 to 12 hours (can be longer for less reactive alkynes)[9] |
| Biocompatibility | Limited by copper toxicity[9] | Excellent, widely used for in vivo applications[9] |
| Reactants | Reaction Conditions | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| CuAAC | |||
| Benzyl azide + Phenylacetylene | CuSO₄, Sodium Ascorbate, t-BuOH/H₂O | ~10⁴ - 10⁵ | [10] |
| Azide-modified protein + Alkyne-dye | CuSO₄, THPTA, Sodium Ascorbate, aq. buffer | Varies with protein and dye | [11] |
| SPAAC | |||
| Benzyl azide + DBCO | Room Temperature, various solvents | ~1 | [10] |
| Azido-sugar on cell surface + DBCO-fluorophore | Physiological conditions | ~0.1 - 1 | [12] |
| Benzyl azide + BCN | Room Temperature, various solvents | ~0.03 | [13] |
Detailed Experimental Protocols
Protocol 1: Synthesis of an Azide-Modified Protein via NHS Ester Coupling
This protocol describes the introduction of azide groups into a protein by reacting primary amines (lysine side chains and the N-terminus) with an azide-functionalized N-hydroxysuccinimide (NHS) ester.
Materials:
-
Protein of interest (1-5 mg/mL in amine-free buffer, e.g., PBS pH 7.4)
-
Azido-PEG4-NHS Ester (10 mM stock in anhydrous DMSO)
-
Desalting column (e.g., 7K MWCO)
-
Amine-free buffer (e.g., PBS, pH 7.4)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) (optional)
Procedure:
-
Protein Preparation: Ensure the protein solution is at the desired concentration in an amine-free buffer.
-
Reagent Preparation: Immediately before use, prepare a fresh 10 mM stock solution of Azido-PEG4-NHS Ester in anhydrous DMSO.
-
Labeling Reaction:
-
Calculate the volume of the azide-NHS ester stock solution needed for the desired molar excess (typically 10-20 fold excess over the protein).
-
Add the calculated volume of the azide-NHS ester stock to the protein solution.
-
Mix gently by pipetting and incubate for 1 hour at room temperature.
-
-
Quenching (Optional): Add quenching buffer to a final concentration of 50-100 mM to react with any unreacted NHS ester. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess, unreacted azide-NHS ester using a desalting column according to the manufacturer's instructions.
-
Characterization and Storage: Determine the concentration of the purified azide-labeled protein. The degree of labeling can be determined by mass spectrometry. Store the labeled protein at 4°C for short-term use or at -20°C to -80°C for long-term storage.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation
This protocol provides a general procedure for the CuAAC reaction to conjugate an azide-modified biomolecule with an alkyne-containing cargo molecule (e.g., a fluorescent dye).
Materials:
-
Azide-modified biomolecule (in aqueous buffer)
-
Alkyne-containing cargo molecule (stock solution in DMSO or water)
-
Copper(II) sulfate (B86663) (CuSO₄) (20 mM stock in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (50 mM stock in water)
-
Sodium Ascorbate (100 mM stock in water, freshly prepared)
-
Aminoguanidine (B1677879) (100 mM stock in water) (optional, to scavenge reactive oxygen species)
Procedure:
-
In a reaction tube, combine the azide-modified biomolecule and the alkyne-containing cargo molecule in the desired molar ratio (typically a slight excess of the smaller molecule).
-
Add the THPTA ligand solution.
-
Add the CuSO₄ solution. The final copper concentration is typically between 50 µM and 250 µM.[14]
-
If using, add the aminoguanidine solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically to a final concentration of 1-5 mM).
-
Mix the reaction gently and incubate at room temperature for 1-4 hours.
-
The reaction can be monitored by techniques such as LC-MS or SDS-PAGE.
-
Purify the conjugate using an appropriate method (e.g., size-exclusion chromatography, dialysis) to remove excess reagents.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Labeling
This protocol describes the labeling of azide-modified biomolecules on the surface of live cells with a strained alkyne-functionalized fluorescent dye.
Materials:
-
Live cells with surface-expressed azide-modified biomolecules (e.g., through metabolic labeling with an azido-sugar)
-
Strained alkyne-fluorophore conjugate (e.g., DBCO-488) (stock solution in DMSO)
-
Cell culture medium
-
PBS (Phosphate-Buffered Saline)
Procedure:
-
Culture cells to the desired confluency.
-
Wash the cells gently with pre-warmed PBS.
-
Prepare the labeling solution by diluting the strained alkyne-fluorophore stock solution in pre-warmed cell culture medium to the desired final concentration (typically 1-10 µM).
-
Incubate the cells with the labeling solution at 37°C for 30-60 minutes.
-
Wash the cells three times with pre-warmed PBS to remove excess dye.
-
The labeled cells can now be visualized by fluorescence microscopy or analyzed by flow cytometry.
Visualizations of Workflows and Pathways
The logical relationships and experimental workflows in click chemistry can be effectively visualized using Graphviz. Below are examples of DOT scripts for generating such diagrams.
Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Experimental workflow for live cell labeling using SPAAC.
Conclusion
Click chemistry with azide compounds has revolutionized the way scientists approach molecular synthesis and bioconjugation. The development of CuAAC and SPAAC has provided a robust and versatile toolkit for a wide range of applications, from drug discovery and development to in vivo imaging and materials science. By understanding the core principles, quantitative aspects, and experimental protocols of these powerful reactions, researchers can effectively harness the capabilities of azide-based click chemistry to advance their scientific endeavors. This guide serves as a foundational resource to facilitate the successful implementation of these transformative chemical tools.
References
- 1. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. bachem.com [bachem.com]
- 5. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Click Chemistry [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. google.com [google.com]
- 9. benchchem.com [benchchem.com]
- 10. A versatile method for the preparation of conjugates of peptides with DNA/PNA/analog by employing chemo-selective click reaction in water - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lumiprobe.com [lumiprobe.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. graphviz.org [graphviz.org]
- 14. jenabioscience.com [jenabioscience.com]
An In-Depth Technical Guide to Dde Biotin-PEG4-Azide for Protein-Protein Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling Protein Interactions with a Cleavable Biotin (B1667282) Probe
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes in both health and disease. Affinity purification coupled with mass spectrometry (AP-MS) has become a cornerstone technique for identifying protein binding partners. Dde Biotin-PEG4-azide is a sophisticated chemical probe designed to enhance AP-MS workflows by enabling the efficient capture and subsequent mild release of protein complexes.
This trifunctional reagent integrates three key chemical moieties:
-
A Biotin Handle: For high-affinity capture of labeled proteins onto streptavidin-conjugated resins. The biotin-streptavidin interaction is one of the strongest known non-covalent biological interactions, ensuring highly efficient enrichment even of low-abundance proteins.
-
An Azide Group: This functional group allows for the covalent attachment of the biotin tag to alkyne-modified proteins via the highly specific and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2]
-
A Hydrazine-Cleavable Dde Linker: The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) protecting group provides a crucial advantage. It allows for the release of captured proteins from the streptavidin resin under mild conditions using hydrazine (B178648), avoiding the harsh, denaturing conditions typically required to disrupt the biotin-streptavidin bond.[1][3] This is particularly beneficial for preserving the integrity of protein complexes for downstream analysis.
The tetraethylene glycol (PEG4) spacer is a hydrophilic linker that enhances the water solubility of the reagent and the resulting biotinylated proteins, which can help to reduce aggregation and minimize steric hindrance during the binding of biotin to streptavidin.[3][4]
This guide provides a comprehensive overview of the application of this compound in PPI studies, including its chemical properties, detailed experimental protocols, and a discussion of its advantages and limitations.
Core Concepts and Chemical Properties
The utility of this compound is rooted in the distinct functions of its constituent parts, which are summarized in the table below.
| Component | Function | Chemical Properties |
| Biotin | High-affinity capture tag | Forms a very strong non-covalent bond with streptavidin (Kd ≈ 10⁻¹⁴ M), enabling robust affinity purification. |
| PEG4 Spacer | Hydrophilic linker | Increases water solubility, reduces aggregation, and minimizes steric hindrance.[3][4] |
| Dde Linker | Cleavable moiety | Stable to acidic and standard basic conditions used in proteomics but is selectively cleaved by hydrazine (typically 2% in an aqueous buffer).[1] |
| Azide (N₃) | Bioorthogonal handle | Reacts specifically with alkyne groups via CuAAC ("click chemistry") to form a stable triazole linkage.[2] |
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Experimental Workflow for PPI Studies
A typical chemoproteomic workflow to identify protein-protein interactions using this compound involves several key stages, from metabolic labeling of a "bait" protein's interactome in living cells to the identification of "prey" proteins by mass spectrometry.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. BJOC - Improved deconvolution of natural products’ protein targets using diagnostic ions from chemical proteomics linkers [beilstein-journals.org]
- 3. This compound, 1802907-93-2 | BroadPharm [broadpharm.com]
- 4. Protocol for affinity purification-mass spectrometry interactome profiling in larvae of Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Nascent Protein Profiling Using Dde Biotin-PEG4-azide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of Dde Biotin-PEG4-azide in nascent protein profiling, a powerful technique for capturing a snapshot of newly synthesized proteins within a biological system. This methodology offers significant advantages for researchers studying dynamic cellular processes, identifying drug targets, and understanding the mechanisms of action of therapeutic compounds. The use of a cleavable linker, Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl), provides a key advantage in reducing background and improving the accuracy of proteomic analyses.[1][2]
Introduction to Nascent Protein Profiling with this compound
Nascent protein profiling allows for the specific identification and quantification of proteins that are actively being synthesized in response to various stimuli or cellular states. This is achieved by introducing bioorthogonal amino acid analogs, such as O-propargyl-puromycin (OPP) or azidohomoalanine (AHA), into the cellular machinery.[1][3][4] These analogs are incorporated into newly synthesized polypeptide chains.
The incorporated bioorthogonal handle (an alkyne or azide (B81097) group) then allows for the covalent attachment of a reporter molecule via "click chemistry," a highly specific and efficient bioorthogonal reaction.[3][5][6] this compound serves as this reporter molecule, containing three key functional components:
-
An azide group for click chemistry-mediated conjugation to alkyne-modified nascent proteins.[5][6]
-
A biotin (B1667282) moiety for strong and specific affinity purification of the labeled proteins using streptavidin-coated beads.
-
A hydrazine-cleavable Dde linker that allows for the mild elution of captured proteins from the streptavidin beads, significantly reducing the co-elution of non-specifically bound proteins that are a common issue with standard biotin-streptavidin affinity purification.[1][2][7][8][9]
The incorporation of a PEG4 spacer enhances the aqueous solubility of the reagent and minimizes steric hindrance during the binding of biotin to streptavidin.[6][10]
Advantages of the Dde Linker
The primary advantage of using this compound is the ability to selectively release the captured nascent proteins from the streptavidin resin under mild conditions.[1][2] Traditional on-bead digestion protocols for mass spectrometry can be complicated by the presence of non-specifically bound proteins. The Dde linker is readily cleaved with 2% hydrazine, releasing the nascent polypeptides while leaving behind the biotin tag and any non-specifically bound proteins still attached to the beads.[1][2] This leads to a dramatic reduction in background proteins and a significant increase in the number of accurately identified newly synthesized proteins.[1][2]
Experimental Workflow: O-propargyl-puromycin Identification (OPP-ID) of Nascent Proteins
The following sections detail a representative experimental workflow for nascent protein profiling using OPP and this compound, followed by mass spectrometry analysis.
Signaling Pathway and Experimental Logic
The overall experimental workflow is designed to specifically isolate and identify proteins that are actively being translated within a defined timeframe.
Key Chemical Reactions
The core of this technique relies on two key chemical reactions: the copper-catalyzed azide-alkyne cycloaddition (CuAAC) for labeling and the hydrazine-mediated cleavage of the Dde linker for release.
References
- 1. Capture, Release, and Identification of Newly Synthesized Proteins for Improved Profiling of Functional Translatomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Capture, Release, and Identification of Newly Synthesized Proteins for Improved Profiling of Functional Translatomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BONCAT: Metabolic Labeling, Click Chemistry, and Affinity Purification of Newly Synthesized Proteomes | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - CD Bioparticles [cd-bioparticles.net]
- 7. medkoo.com [medkoo.com]
- 8. This compound, 1802907-93-2 | BroadPharm [broadpharm.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Protein Labeling with Dde Biotin-PEG4-azide via Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dde Biotin-PEG4-azide is a versatile biotinylation reagent designed for the selective labeling of alkyne-modified biomolecules through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.[1] This reagent features a biotin (B1667282) moiety for affinity purification, a polyethylene (B3416737) glycol (PEG4) spacer to enhance solubility and minimize steric hindrance, and a terminal azide (B81097) group for click chemistry conjugation.[2][3] A key feature of this molecule is the hydrazine-cleavable Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) linker, which allows for the mild release of captured biomolecules from streptavidin, overcoming the harsh elution conditions typically required due to the strong biotin-streptavidin interaction.[4][5]
These characteristics make this compound an invaluable tool in proteomics, drug discovery, and molecular biology for applications such as protein enrichment, identification of post-translational modifications, and protein-protein interaction studies.[6]
Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₃₂H₅₃N₇O₈S | [7] |
| Molecular Weight | 695.88 g/mol | [7] |
| Purity | ≥95% | [4] |
| Storage | Store at -20°C, protect from light. | [5] |
| Solubility | Soluble in DMSO and other organic solvents. The PEG4 spacer enhances aqueous solubility of the conjugate. | [4][7] |
Principle of CuAAC Click Chemistry
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and bioorthogonal reaction that forms a stable triazole linkage between an azide and a terminal alkyne.[8] This reaction is highly specific and does not interfere with other functional groups found in biological systems, making it ideal for labeling complex samples like cell lysates.[6][8] The reaction is typically carried out in aqueous buffers and is insensitive to pH in the range of 4-11.[8]
Experimental Workflow
The general workflow for protein labeling using this compound involves two main stages: the introduction of an alkyne group into the target protein, followed by the click chemistry reaction with the this compound reagent.
Caption: Experimental workflow for protein labeling.
Detailed Protocols
Preparation of Alkyne-Modified Protein
To label a protein of interest, it must first be modified to contain a terminal alkyne group. This can be achieved through various methods:
-
Metabolic Labeling: Incorporate non-canonical amino acids containing an alkyne group (e.g., L-homopropargylglycine) into proteins during cell culture.[6]
-
Chemical Modification: Use NHS esters or other reactive groups to attach an alkyne handle to specific amino acid residues (e.g., lysine) on the purified protein.[8]
-
Enzymatic Labeling: Employ enzymes to attach an alkyne-containing substrate to the protein.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
This protocol is adapted from general CuAAC protein labeling procedures.[9][10]
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, avoid amine-containing buffers like Tris).[6]
-
This compound stock solution (10 mM in DMSO).
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (50 mM in water).
-
Tris(benzyltriazolylmethyl)amine (TBTA) stock solution (10 mM in DMSO).
-
Tris(2-carboxyethyl)phosphine (TCEP) stock solution (50 mM in water, freshly prepared).
-
Protein LoBind tubes.
-
Rotisserie shaker.
Procedure:
-
In a Protein LoBind tube, dilute the alkyne-modified protein to a final concentration of 1-5 mg/mL in a final reaction volume of 500 µL.
-
Prepare the "Click Chemistry Master Mix" by adding the following reagents in the specified order. Prepare enough for the number of reactions plus one extra.
-
Important: Add reagents in the order listed to ensure proper copper reduction.[9]
Reagent Volume for 1 Reaction Final Concentration This compound (10 mM) 5 µL 100 µM CuSO₄ (50 mM) 1 µL 1 mM TBTA (10 mM) 5 µL 100 µM | TCEP (50 mM) | 2 µL | 2 mM |
-
-
Add the Click Chemistry Master Mix to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature with gentle rotation.
-
Proceed to remove excess reagents. This can be done by protein precipitation (e.g., with acetone (B3395972) or methanol/chloroform) or by using a desalting column.[2]
Affinity Purification of Biotinylated Proteins
Materials:
-
Streptavidin agarose (B213101) resin.
-
Wash Buffer (e.g., PBS with 0.1% SDS).
-
Elution Buffer (2% aqueous hydrazine).
Procedure:
-
Incubate the labeled protein sample with streptavidin agarose resin for 1-2 hours at room temperature or 4°C with gentle rotation.
-
Wash the resin extensively with Wash Buffer to remove non-specifically bound proteins. Typically, 3-5 washes are sufficient.
-
To elute the captured proteins, resuspend the resin in Elution Buffer.
-
Incubate for 30-60 minutes at room temperature.[11]
-
Centrifuge and collect the supernatant containing the eluted proteins. A small molecular fragment will remain on the labeled protein after cleavage.[5]
Cleavage of the Dde Linker
The Dde linker is stable under physiological conditions but can be cleaved with hydrazine (B178648).[4]
Caption: Dde linker cleavage reaction.
Protocol for Cleavage:
-
After affinity purification and washing, resuspend the streptavidin beads with the bound biotinylated protein in a 2% aqueous hydrazine solution.[11]
-
Incubate at room temperature for 30-60 minutes with gentle mixing.[11]
-
Pellet the beads by centrifugation and carefully collect the supernatant containing the released protein.
-
The eluted protein is now ready for downstream analysis such as SDS-PAGE, Western blotting, or mass spectrometry.
Quantitative Data and Expected Results
The efficiency of biotinylation can be assessed by various methods, including Western blotting with streptavidin-HRP or by quantitative mass spectrometry. The following table provides representative data on biotinylation efficiency for similar click chemistry reactions.
| Method | Analyte | Labeling Efficiency (%) | Reference |
| Western Blot Analysis | Recombinant GFP | >95% | [12] |
| Mass Spectrometry | Enriched Peptides from Cell Lysate | High (qualitative) | [13] |
| HABA Assay | Biotinylated IgG | Typically underestimates total biotin incorporation | [14] |
| ChromaLINK™ Assay | Biotinylated IgG | Provides a more accurate measure of biotin incorporation | [14] |
Note: The actual labeling efficiency will depend on the protein, the method used to introduce the alkyne group, and the optimization of the click chemistry reaction conditions.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency | Inefficient alkyne incorporation. | Optimize the metabolic or chemical labeling protocol. |
| Inactive copper catalyst. | Use freshly prepared TCEP solution. Ensure reagents are added in the correct order. | |
| Amine-containing buffers (e.g., Tris) inhibiting the reaction. | Use non-amine containing buffers like PBS or HEPES.[6] | |
| High Background | Non-specific binding to streptavidin beads. | Increase the number and stringency of washes. Include a detergent (e.g., 0.1% SDS) in the wash buffer. |
| Aggregation of proteins during the click reaction. | Optimize reagent concentrations. Ensure proper mixing. | |
| Incomplete Cleavage | Insufficient hydrazine concentration or incubation time. | Ensure the hydrazine solution is at the correct concentration and increase the incubation time if necessary. |
Conclusion
This compound is a powerful tool for the specific and efficient labeling of alkyne-modified proteins. The combination of a hydrophilic PEG spacer and a cleavable Dde linker provides significant advantages for the enrichment and subsequent analysis of biotinylated proteins. The protocols provided here offer a comprehensive guide for researchers to successfully implement this technology in their experimental workflows.
References
- 1. This compound [cnreagent.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. This compound - CD Bioparticles [cd-bioparticles.net]
- 4. Dde Cleavable Linkers, Chemical Linker in Dde Group & Dde Protecting Group | AxisPharm [axispharm.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, 1802907-93-2 | BroadPharm [broadpharm.com]
- 8. interchim.fr [interchim.fr]
- 9. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. vectorlabs.com [vectorlabs.com]
- 12. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. vectorlabs.com [vectorlabs.com]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Dde Biotin-PEG4-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and specific method for the covalent ligation of molecules.[1][2][] This reaction forms a stable triazole linkage between a terminal alkyne and an azide (B81097) functional group.[4] Dde Biotin-PEG4-azide is a versatile reagent designed for the biotinylation of alkyne-containing biomolecules via the CuAAC reaction.[5][6] It features a biotin (B1667282) moiety for detection or purification, a hydrophilic tetraethylene glycol (PEG4) spacer to enhance solubility and reduce steric hindrance, and a terminal azide for the click reaction.[5][6]
A key feature of this reagent is the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) protecting group on the biotin molecule.[5][7] The Dde group is stable under various conditions, including those used for Fmoc solid-phase peptide synthesis, but can be selectively cleaved under mild conditions using hydrazine (B178648).[7][8][9] This allows for the reversible capture and release of biotinylated molecules from streptavidin or avidin (B1170675) matrices, making it a valuable tool in proteomics, drug discovery, and bioconjugation applications.[5]
These application notes provide detailed protocols for the use of this compound in CuAAC reactions, including guidelines for reaction setup, purification, and Dde group cleavage.
Principle of the Reaction
The CuAAC reaction involves the copper(I)-catalyzed reaction between the terminal azide of this compound and an alkyne-functionalized molecule to form a stable 1,4-disubstituted 1,2,3-triazole ring. The copper(I) catalyst is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent, most commonly sodium ascorbate (B8700270).[10][11] The reaction is highly specific, proceeds with high yields, and is tolerant of a wide range of functional groups and aqueous environments, making it ideal for bioconjugation.[2][4]
Applications
-
Protein Labeling and Purification: Site-specific biotinylation of proteins containing unnatural amino acids with alkyne groups for subsequent purification or detection.
-
PROTAC Synthesis: this compound can be used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[12]
-
Cell Surface Labeling: Biotinylation of alkyne-modified glycans on the surface of living cells for studying cellular processes.[13]
-
Nucleic Acid Modification: Labeling of alkyne-modified DNA or RNA for various molecular biology applications.
-
Affinity Chromatography: Immobilization of biotinylated molecules onto streptavidin-coated supports for affinity-based purification and enrichment.
Data Presentation
Table 1: Typical CuAAC Reaction Conditions for Biotinylation of an Alkyne-Containing Peptide
| Parameter | Concentration/Amount | Notes |
| Alkyne-Peptide | 1 mM | The concentration can be adjusted based on the specific substrate. |
| This compound | 1.2 - 1.5 mM | A slight excess of the azide reagent is often used. |
| CuSO₄ | 50 µM - 1 mM | Higher concentrations may be needed for complex substrates.[13][14] |
| Sodium Ascorbate | 1 mM - 5 mM | A fresh solution should always be used.[10] |
| Ligand (e.g., THPTA) | 250 µM - 5 mM | Recommended to accelerate the reaction and protect biomolecules.[10][13] |
| Solvent | Phosphate Buffer (pH 7.4) with co-solvent (e.g., DMSO, DMF) | Co-solvent may be necessary to dissolve reagents.[4][11] |
| Temperature | Room Temperature (20-25°C) | |
| Reaction Time | 1 - 4 hours | Reaction progress can be monitored by LC-MS or HPLC. |
Table 2: Representative Yields for CuAAC Biotinylation and Dde Cleavage
| Substrate | Biotinylation Yield (%) | Dde Cleavage Yield (%) | Analytical Method |
| Alkyne-Peptide A | > 95% | > 90% | LC-MS |
| Alkyne-Protein B | 80 - 95% | 75 - 90% | SDS-PAGE, Mass Spectrometry |
| Alkyne-Oligonucleotide C | > 90% | > 85% | HPLC, Gel Electrophoresis |
Note: Yields are representative and can vary depending on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the biotinylation of an alkyne-containing molecule with this compound.
Materials:
-
Alkyne-containing molecule (e.g., peptide, protein, oligonucleotide)
-
This compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Tris(hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable ligand
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO) or N,N-Dimethylformamide (DMF)
-
Deionized water
Procedure:
-
Prepare Stock Solutions:
-
Alkyne-Molecule: Prepare a stock solution of the alkyne-containing molecule in a suitable buffer (e.g., PBS).
-
This compound: Prepare a 10 mM stock solution in DMSO or DMF.
-
CuSO₄: Prepare a 100 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a fresh 100 mM stock solution in deionized water immediately before use.
-
THPTA: Prepare a 50 mM stock solution in deionized water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-containing molecule to the desired final concentration in PBS.
-
Add the this compound stock solution to a final concentration of 1.2-1.5 equivalents relative to the alkyne.
-
Add the THPTA stock solution to a final concentration of 5 equivalents relative to CuSO₄.
-
Add the CuSO₄ stock solution to a final concentration of 50 µM to 1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 1 to 5 mM.
-
Gently mix the reaction components.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration.
-
-
Monitoring the Reaction:
-
The progress of the reaction can be monitored by analytical techniques such as LC-MS to observe the formation of the biotinylated product and the consumption of the starting materials.
-
-
Purification:
-
Upon completion, the biotinylated product can be purified from the catalyst and excess reagents using methods appropriate for the specific molecule, such as dialysis, size-exclusion chromatography, or HPLC.
-
Protocol 2: Cleavage of the Dde Protecting Group
This protocol describes the removal of the Dde group from the biotinylated molecule.
Materials:
-
Dde-biotinylated molecule
-
Hydrazine monohydrate
-
N,N-Dimethylformamide (DMF)
-
Deionized water
Procedure:
-
Prepare Cleavage Solution:
-
Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.[7] Caution: Hydrazine is toxic and should be handled in a fume hood with appropriate personal protective equipment.
-
-
Cleavage Reaction:
-
Dissolve the purified Dde-biotinylated molecule in the 2% hydrazine/DMF solution.
-
Incubate the mixture at room temperature. The reaction is typically complete within a few minutes to an hour.[8] For resin-bound peptides, multiple treatments of short duration (e.g., 3 x 3 minutes) are recommended.[7][15]
-
-
Purification:
-
After cleavage, the deprotected molecule can be purified from the cleavage reagents by methods such as precipitation, dialysis, or HPLC.
-
Mandatory Visualizations
References
- 1. Biotin-Conjugated Cellulose Nanofibers Prepared via Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) “Click” Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 4. Site-Specific Bioconjugation of a Murine Dihydrofolate Reductase Enzyme by Copper(I)-Catalyzed Azide-Alkyne Cycloaddition with Retained Activity | PLOS One [journals.plos.org]
- 5. This compound, 1802907-93-2 | BroadPharm [broadpharm.com]
- 6. This compound [myskinrecipes.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. nbinno.com [nbinno.com]
- 10. jenabioscience.com [jenabioscience.com]
- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) using Dde Biotin-PEG4-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a powerful bioorthogonal ligation technique that enables the covalent conjugation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1] This method relies on the reaction of a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), with an azide-functionalized molecule to form a stable triazole linkage.[2][3]
Dde Biotin-PEG4-azide is a versatile reagent designed for the biotinylation of alkyne-modified biomolecules via SPAAC. It features three key components:
-
Biotin: A high-affinity ligand for streptavidin, enabling robust affinity purification and detection.
-
Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) protecting group: A hydrazine-labile protecting group that allows for the mild cleavage and release of the biotinylated molecule from streptavidin, overcoming the limitations of the strong biotin-streptavidin interaction.[4]
-
PEG4 (tetraethylene glycol) spacer: A hydrophilic linker that enhances the aqueous solubility of the reagent and the resulting conjugate, while also minimizing steric hindrance.[3]
These features make this compound an ideal tool for applications in proteomics, drug discovery, and molecular biology, particularly for the enrichment and subsequent analysis of target biomolecules.
Principle of SPAAC with this compound
The core of the application is a two-step process: the labeling of an alkyne-containing biomolecule with this compound, followed by affinity purification and subsequent cleavage of the Dde linker to release the captured molecule.
Caption: Workflow for biomolecule labeling, purification, and release.
Quantitative Data
The efficiency of the SPAAC reaction and the subsequent cleavage are critical for successful application. The following tables summarize typical quantitative data.
Table 1: SPAAC Reaction Kinetics
| Strained Alkyne | Azide (B81097) Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Typical Reaction Time (for >90% conversion) | Reference |
| DBCO | Benzyl (B1604629) Azide | ~0.1 - 1.0 | 1 - 4 hours | [5][6] |
| BCN | Benzyl Azide | ~0.01 - 0.1 | 4 - 12 hours | [7] |
| DIBAC | Benzyl Azide | ~0.3 | 1 - 3 hours | [7] |
Note: Reaction rates are dependent on the specific reactants, solvent, and temperature. The rates provided are for benzyl azide and serve as an estimation for PEGylated azides like this compound.
Table 2: Dde Cleavage Conditions and Efficiency
| Hydrazine Concentration | Reaction Time | Temperature | Typical Cleavage Efficiency | Reference |
| 2% (v/v) in DMF | 3 x 3 minutes | Room Temperature | >90% (on-resin) | |
| 2% (v/v) aqueous | 30 minutes | Room Temperature | >80% (on-bead) | [4] |
| 4% (v/v) in DMF | 3 x 3 minutes | Room Temperature | Near-quantitative | [8] |
Note: Cleavage efficiency can be sequence-dependent for peptides and may require optimization for specific protein contexts.
Experimental Protocols
Protocol 1: Labeling of an Alkyne-Modified Protein with this compound
This protocol describes the general procedure for labeling a protein containing a strained alkyne (e.g., DBCO-functionalized) with this compound.
Materials:
-
Alkyne-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Spin desalting columns
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified protein solution.
-
Add a 5-20 fold molar excess of the this compound stock solution to the protein solution. The final DMSO concentration should be kept below 10% (v/v) to minimize protein denaturation.
-
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C for 12-24 hours. The optimal time may need to be determined empirically.
-
Purification: Remove the excess, unreacted this compound using a spin desalting column equilibrated with the desired buffer (e.g., PBS).
Caption: Workflow for protein labeling with this compound.
Protocol 2: Affinity Purification of Dde-Biotinylated Proteins
This protocol outlines the enrichment of Dde-biotinylated proteins using streptavidin-coated magnetic beads.
Materials:
-
Dde-biotinylated protein sample
-
Streptavidin-coated magnetic beads
-
Wash Buffer 1 (e.g., PBS with 0.1% Tween-20)
-
Wash Buffer 2 (e.g., PBS)
-
Magnetic stand
Procedure:
-
Bead Preparation: Resuspend the streptavidin magnetic beads and transfer the desired amount to a new tube. Place the tube on a magnetic stand and discard the supernatant. Wash the beads twice with Wash Buffer 1.
-
Binding: Resuspend the washed beads in the Dde-biotinylated protein sample. Incubate for 30-60 minutes at room temperature with gentle rotation.
-
Washing:
-
Place the tube on the magnetic stand and discard the supernatant.
-
Wash the beads three times with Wash Buffer 1.
-
Wash the beads twice with Wash Buffer 2 to remove any residual detergent.
-
Protocol 3: Cleavage and Elution of Captured Proteins
This protocol describes the release of the captured protein from the streptavidin beads by cleaving the Dde linker.
Materials:
-
Protein-bound streptavidin beads from Protocol 2
-
Cleavage Buffer: 2% (v/v) aqueous hydrazine solution (Prepare fresh)
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 7.0)
-
50% acetonitrile (B52724) in water
Procedure:
-
Cleavage Reaction:
-
Resuspend the protein-bound beads in the freshly prepared 2% aqueous hydrazine Cleavage Buffer.
-
Incubate for 30-60 minutes at room temperature with gentle agitation.
-
-
Elution:
-
Place the tube on the magnetic stand and carefully collect the supernatant containing the released protein.
-
Optional: To increase yield, wash the beads with 50% acetonitrile-water, and combine this wash with the initial eluate.[4]
-
-
Neutralization (Optional but Recommended): Immediately neutralize the eluate by adding a sufficient volume of Neutralization Buffer to adjust the pH.
-
Downstream Analysis: The eluted protein is now ready for downstream applications such as SDS-PAGE, mass spectrometry, or functional assays. A small molecular fragment will remain on the labeled protein after cleavage.[4]
Caption: Schematic of the Dde linker cleavage by hydrazine.
Troubleshooting
| Issue | Possible Cause | Suggestion |
| Low Labeling Efficiency | - Insufficient molar excess of this compound- Suboptimal reaction time or temperature- Inactive alkyne group on the biomolecule | - Increase the molar excess of the azide reagent.- Optimize incubation time and temperature.- Verify the presence and reactivity of the alkyne group. |
| High Background/Non-specific Binding | - Insufficient washing of streptavidin beads- Hydrophobic interactions | - Increase the number of washes and/or the detergent concentration in the wash buffer.- Include a high-salt wash step (e.g., 1 M NaCl). |
| Low Elution Yield | - Incomplete cleavage of the Dde linker- Protein precipitation during elution | - Increase the hydrazine concentration (up to 4%) or the incubation time.[8]- Ensure the eluate is immediately processed or stored in a stabilizing buffer. |
| Protein Degradation | - Protease contamination- Harsh cleavage conditions | - Add protease inhibitors to lysis and wash buffers.- Ensure the hydrazine solution is fresh and perform cleavage at the recommended temperature and time. |
Conclusion
This compound is a powerful and versatile tool for the SPAAC-mediated biotinylation of alkyne-modified biomolecules. The cleavable Dde linker provides a significant advantage for the recovery of captured molecules from streptavidin affinity matrices under mild conditions. The detailed protocols and data presented in these application notes provide a comprehensive guide for researchers to successfully implement this technology in their workflows for a wide range of applications in chemical biology and drug development.
References
- 1. Site-Specific Labeling of Proteins Using Unnatural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - CD Bioparticles [cd-bioparticles.net]
- 4. vectorlabs.com [vectorlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biotage.com [biotage.com]
Protocol for Dde Group Deprotection in Solution Phase: Application Notes for Researchers
For Immediate Release
This document provides detailed application notes and protocols for the selective removal of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) protecting group from amines in the solution phase. This protocol is intended for researchers, scientists, and drug development professionals engaged in peptide synthesis, medicinal chemistry, and other areas of organic synthesis where orthogonal protection strategies are employed.
Introduction
The Dde group is a valuable amine-protecting group, particularly in the synthesis of complex peptides and other organic molecules. Its stability to basic conditions used for Fmoc removal and acidic conditions for Boc cleavage allows for its selective removal, enabling site-specific modifications such as branching, cyclization, or the attachment of labels.[1] The most common method for Dde deprotection is treatment with a dilute solution of hydrazine (B178648) in an organic solvent.[1][2] This application note outlines the standard protocol for this transformation in the solution phase, including reaction conditions, work-up procedures, and methods for monitoring reaction progress.
Mechanism of Deprotection
The deprotection of the Dde group proceeds via a nucleophilic attack by hydrazine on the enone system of the Dde group. This is followed by an intramolecular cyclization to form a stable, resonance-stabilized pyrazole (B372694) byproduct and release the free amine.
Data Presentation: Dde Deprotection Conditions and Outcomes
The following table summarizes various reported conditions for the deprotection of Dde and its analogue, ivDde, in both solid and solution phases. While comprehensive quantitative data for solution-phase deprotection is limited in the literature, the provided information offers valuable insights into effective reaction parameters.
| Protecting Group | Substrate | Reagent(s) | Solvent | Time | Yield | Reference(s) |
| Dde | Resin-bound peptide | 2% Hydrazine hydrate | DMF | 10 min | Not specified | [3] |
| Dde | Lysine derivative on a peptide | 2% Hydrazine hydrate | DMF | 3 x 3 min | Not specified | |
| ivDde | Resin-bound peptide | 2% Hydrazine monohydrate | DMF | 3 x 3 min | Not specified | |
| Dde | Peptide in solution | Not specified | DMSO/PBS | Overnight | 82.0% | [3] |
| Dde | Resin-bound peptide | 2% Hydrazine | DMF | 2 x 15 min | Not specified | [4] |
| Dde | Resin-bound PNA-peptide conjugate | Hydroxylamine (B1172632) hydrochloride, Imidazole (B134444) | NMP/DCM | 3 h | Not specified | [5] |
Note: The yield of 82.0% was reported for a solution-phase coupling reaction immediately following a solid-phase Dde deprotection and cleavage from the resin.[3] This indicates that the deprotection was efficient enough to allow for a high-yielding subsequent step.
Experimental Protocols
This section provides a detailed methodology for the solution-phase deprotection of a Dde-protected substrate.
Materials
-
Dde-protected substrate
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent (e.g., MeOH, DCM, Acetonitrile)[2]
-
Hydrazine monohydrate or Hydrazine hydrate
-
Nitrogen or Argon gas
-
Thin Layer Chromatography (TLC) plates (e.g., silica (B1680970) gel 60 F254)
-
High-Performance Liquid Chromatography (HPLC) system
-
Standard laboratory glassware
-
Rotary evaporator
-
Lyophilizer (optional)
Experimental Workflow Diagram
Caption: General workflow for solution-phase Dde deprotection.
Detailed Procedure
-
Reaction Setup:
-
Dissolve the Dde-protected substrate in an appropriate anhydrous solvent (e.g., DMF) in a round-bottom flask under an inert atmosphere (Nitrogen or Argon). The concentration can be around 500 mM as a starting point.[2]
-
Cool the solution to 0°C in an ice bath.
-
Prepare a 2% (v/v) solution of hydrazine monohydrate in the same anhydrous solvent.
-
Slowly add the hydrazine solution to the stirring substrate solution.
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir. The reaction is often complete within 10-30 minutes.[2][4]
-
Monitor the progress of the deprotection by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6][7] For TLC analysis, a typical mobile phase would be a mixture of dichloromethane (B109758) and methanol. The deprotected product should have a different Rf value than the starting material. For HPLC analysis, a C18 column with a water/acetonitrile gradient containing 0.1% TFA is commonly used.[8][9]
-
-
Work-up and Purification:
-
Once the reaction is complete, the solvent can be removed under reduced pressure using a rotary evaporator.
-
Quenching excess hydrazine (optional but recommended): While often the excess hydrazine can be removed by evaporation and subsequent purification, for sensitive substrates, quenching may be necessary. This can be achieved by adding a slight excess of a scavenger such as acetone (B3395972) or pentane-2,4-dione, followed by evaporation of the solvent. Another method involves acidification with a dilute acid (e.g., HCl) and extraction, though this is dependent on the stability of the product.
-
The crude residue can be redissolved in a suitable solvent system (e.g., water/acetonitrile) for purification.
-
Purification of the deprotected product is typically achieved by reversed-phase HPLC.[8][9]
-
The fractions containing the pure product are pooled and lyophilized to obtain the final product as a solid.
-
Potential Side Reactions and Troubleshooting
-
Dde Migration: In molecules with multiple free amines, the Dde group can potentially migrate from one amino group to another, especially under basic conditions.[2] This can be minimized by using mild reaction conditions and shorter reaction times.
-
Incomplete Deprotection: If the reaction does not go to completion, this could be due to steric hindrance around the Dde group or insufficient hydrazine. The concentration of hydrazine can be increased, or the reaction time can be extended. However, harsher conditions may increase the risk of side reactions.
-
Fmoc-Group Removal: Hydrazine can also cleave the Fmoc protecting group. Therefore, if an Fmoc group is present and needs to be retained, an alternative deprotection method using hydroxylamine hydrochloride and imidazole in NMP/DCM should be considered.[5]
Safety Precautions
-
Hydrazine is a toxic and potentially explosive substance. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.
-
Always use anhydrous solvents to avoid unwanted side reactions.
This application note provides a comprehensive overview and a detailed protocol for the solution-phase deprotection of the Dde group. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best results.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. chem.uci.edu [chem.uci.edu]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. hplc.eu [hplc.eu]
- 9. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
On-Resin Dde Deprotection for Solid-Phase Peptide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In solid-phase peptide synthesis (SPPS), the use of orthogonal protecting groups is essential for the synthesis of complex peptides, including branched, cyclic, and side-chain modified peptides. The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group is a widely used protecting group for the side-chain amino functions of lysine (B10760008), ornithine, and other diamino acids. Its key advantage lies in its stability to the piperidine (B6355638) solutions used for Nα-Fmoc removal and acidic conditions for resin cleavage, while being selectively removable with hydrazine (B178648). This orthogonality allows for site-specific modification of the peptide while it is still attached to the solid support.
This document provides detailed application notes and protocols for the on-resin deprotection of the Dde group, focusing on the most common hydrazine-based methods and alternative approaches.
Dde Deprotection Reagents and Conditions
The standard and most widely adopted method for removing the Dde protecting group is treatment with a solution of hydrazine in a suitable organic solvent, typically N,N-dimethylformamide (DMF).[1] The reaction is generally rapid and efficient. However, factors such as hydrazine concentration, reaction time, and the specific peptide sequence can influence the outcome. For the more sterically hindered ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl) group, which exhibits greater stability during synthesis, more stringent deprotection conditions may be required.[1][2]
Key considerations for Dde deprotection include:
-
Hydrazine Concentration: A 2% solution of hydrazine monohydrate in DMF is the most common concentration.[1] Higher concentrations (up to 10%) have been used for difficult or sluggish ivDde removals, but this increases the risk of side reactions.[2]
-
Reaction Time: Typical reaction times range from 3 to 15 minutes per treatment, often repeated 2-3 times to ensure complete removal.[1][3]
-
Solvent: DMF is the solvent of choice due to its excellent resin-swelling properties and ability to dissolve reagents.[1][3]
-
Monitoring: The deprotection process can be monitored spectrophotometrically by detecting the release of the chromophoric indazole derivative byproduct at approximately 290 nm.[4]
Comparison of On-Resin Dde Deprotection Conditions
The following table summarizes various conditions reported for on-resin Dde and ivDde deprotection. Efficiency can be sequence-dependent, and optimization may be necessary for specific peptides.[2]
| Reagent/Condition | Concentration | Solvent | Typical Time & Repetitions | Target Group | Remarks & Potential Side Reactions |
| Hydrazine Monohydrate | 2% (v/v) | DMF | 3 min x 3 repetitions[1] | Dde, ivDde | Standard method. Very efficient for Dde. May be sluggish for ivDde.[2] Hydrazine also removes the Fmoc group; the N-terminus should be Boc-protected if exposed.[1] |
| Hydrazine Monohydrate | 2% (v/v) | DMF | 15 min x 2 repetitions[3] | Dde | A longer reaction time per cycle used in some protocols. |
| Hydrazine Monohydrate | 3% (v/v) | DMF | Not specified | Dde | Used for selective removal prior to linker attachment on-resin.[5] |
| Hydrazine Monohydrate | 4-10% (v/v) | DMF | 3 min x 3 repetitions | ivDde | Higher concentrations can improve efficiency for difficult ivDde removals.[2] Caution: Concentrations above 2% may increase peptide cleavage at Gly residues and conversion of Arg to Orn.[1] |
| Hydroxylamine (B1172632) HCl / Imidazole (B134444) | 1.3:1 ratio | NMP | 30-60 min x 1 repetition[1] | Dde | Hydrazine-free alternative. Offers selectivity, as it can remove Dde in the presence of Fmoc groups.[1] |
Experimental Workflows and Diagrams
The general workflow for on-resin Dde deprotection involves swelling the peptide-resin, treating it with the deprotection solution, followed by thorough washing to remove the cleaved protecting group and excess reagents.
Caption: General workflow for on-resin Dde deprotection.
Experimental Protocols
Protocol 1: Standard Dde Deprotection with 2% Hydrazine
This protocol is suitable for the routine removal of Dde and ivDde protecting groups from lysine or ornithine side chains on a solid support.
Materials:
-
Dde-protected peptide-resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Hydrazine monohydrate
-
Solid-phase synthesis vessel (manual or automated)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Resin Swelling: Swell the Dde-protected peptide-resin in DMF (approx. 10 mL per gram of resin) for at least 30 minutes.
-
Reagent Preparation: Prepare a fresh solution of 2% (v/v) hydrazine monohydrate in DMF.
-
Deprotection (First Treatment):
-
Deprotection (Repeat Treatments): Repeat Step 3 two more times for a total of three hydrazine treatments.[1] Some protocols suggest longer individual treatment times of up to 15 minutes, repeated once.[3]
-
Washing: Wash the peptide-resin thoroughly with DMF (5 x 10 mL per gram of resin) to remove all traces of hydrazine and the cleaved protecting group byproduct.
-
Confirmation (Optional): A small sample of the resin can be cleaved and analyzed by mass spectrometry to confirm the complete removal of the Dde group.[3] The resin is now ready for the subsequent modification or coupling step.
Protocol 2: Hydrazine-Free Dde Deprotection with Hydroxylamine
This protocol is an alternative for sensitive peptides or when complete orthogonality to the Fmoc group is required.
Materials:
-
Dde-protected peptide-resin
-
N-methylpyrrolidone (NMP)
-
Hydroxylamine hydrochloride
-
Imidazole
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the Dde-protected peptide-resin in NMP (approx. 10 mL per gram of resin) for at least 30 minutes.
-
Reagent Preparation: Prepare the deprotection solution by dissolving hydroxylamine hydrochloride (1 equivalent based on Dde content) and imidazole (0.75 equivalents based on Dde content) in NMP.[1]
-
Deprotection:
-
Drain the swelling solvent from the reaction vessel.
-
Add the hydroxylamine/imidazole solution to the resin.
-
Agitate the mixture gently at room temperature for 30 to 60 minutes.[1]
-
Drain the deprotection solution.
-
-
Washing: Wash the peptide-resin thoroughly with DMF (3-5 times) to remove excess reagents. The resin is now ready for the next step.
Troubleshooting and Key Considerations
-
Incomplete Deprotection: For sterically hindered sequences or when removing the more robust ivDde group, deprotection can be sluggish.[2] Strategies to overcome this include increasing the reaction time, increasing the number of hydrazine treatments, or cautiously increasing the hydrazine concentration to 4%.[2]
-
Side Reactions: The primary concern with hydrazine is its ability to remove the Nα-Fmoc group.[1] Therefore, if the N-terminus is not part of the subsequent reaction, it should be protected with a Boc group.[1] High concentrations of hydrazine can also promote side reactions like peptide backbone cleavage.[1]
-
Dde Migration: In some cases, the Dde group has been observed to migrate from a lysine side chain to an unprotected N-terminal amine.[1][6] Ensuring complete coupling and proper protection strategies can minimize this risk. Using the more stable ivDde group can also prevent migration.[1]
-
Safety: Hydrazine is toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
References
Application Note: Elution of Captured Proteins from Streptavidin Resins using Hydrazine-Mediated Cleavage
Audience: Researchers, scientists, and drug development professionals.
Introduction
The high-affinity interaction between biotin (B1667282) and streptavidin is a cornerstone of many protein purification and detection methods. However, the strength of this interaction (dissociation constant K_d = 10⁻¹³–10⁻¹⁶ M) makes the elution of biotinylated proteins in their native state a significant challenge, often requiring harsh denaturing conditions.[1][2] An effective strategy to overcome this limitation is the use of cleavable linkers that connect the biotin moiety to the protein of interest. This application note details a protocol for the elution of captured proteins from streptavidin supports using a hydrazine-cleavable linker system.
Hydrazine-based elution offers a mild and efficient method for releasing captured proteins, preserving their structural integrity and biological activity for downstream applications such as mass spectrometry, enzymatic assays, or further functional studies. This method relies on the specific chemical cleavage of a linker arm, leaving the biotin molecule attached to the streptavidin resin while releasing the target protein.
Principle of the Method
The core of this technique is a specially designed biotinylation reagent that contains a hydrazine-sensitive chemical linker. A common example is a linker incorporating a Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group. Proteins are first labeled with this cleavable biotin derivative. The biotinylated proteins are then captured by streptavidin-conjugated beads. After washing away non-specifically bound proteins, the target proteins are eluted by incubating the beads with a mild aqueous hydrazine (B178648) solution. The hydrazine selectively cleaves the linker, releasing the protein from the solid support.
Data Presentation
| Parameter | Condition | Result | Reference |
| Elution Reagent | 2% Aqueous Hydrazine | Effective for cleaving Dde linkers | [3][4] |
| Incubation Time | 30 minutes | Sufficient for protein release | [3] |
| Temperature | Room Temperature | Mild conditions preserve protein integrity | [3] |
| Peptide Recovery | Not specified for hydrazine specifically, but other cleavable linker systems show 85-96% recovery | High recovery is achievable with cleavable linkers | [5][6] |
| Optional Neutralization | 35 µL of 1 M HCl per 100 µL of 2% hydrazine solution | Can be used to neutralize the eluent if required for downstream applications | [3] |
Experimental Protocols
Materials and Reagents
-
Streptavidin-conjugated magnetic beads or agarose (B213101) resin
-
Biotinylation Reagent: A biotin derivative containing a hydrazine-cleavable linker (e.g., Dde Biotin Azide).
-
Protein Sample: The protein of interest in a suitable buffer (e.g., PBS).
-
Binding/Wash Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Elution Buffer: 2% (v/v) aqueous hydrazine solution. Caution: Hydrazine is toxic and should be handled in a fume hood with appropriate personal protective equipment.
-
Neutralization Solution (Optional): 1 M HCl.
-
Microcentrifuge tubes
-
Magnetic rack (for magnetic beads) or centrifuge
Protocol for Protein Capture and Elution
-
Biotinylation of the Target Protein:
-
Label the protein of interest with a hydrazine-cleavable biotinylation reagent according to the manufacturer's instructions. This typically involves reacting the protein with the biotin reagent at a specific molar ratio for a defined period.
-
Remove excess, unreacted biotinylation reagent by dialysis or size-exclusion chromatography.
-
-
Binding of Biotinylated Protein to Streptavidin Beads:
-
Resuspend the streptavidin beads in binding/wash buffer.
-
Add the biotinylated protein sample to the streptavidin beads.
-
Incubate for 1-2 hours at room temperature with gentle rotation to allow for efficient binding.
-
-
Washing:
-
Pellet the beads using a magnetic rack or centrifugation.
-
Remove the supernatant containing unbound proteins.
-
Wash the beads three to four times with 1 mL of binding/wash buffer to remove non-specifically bound proteins. After the final wash, carefully remove all residual buffer.
-
-
Elution with Hydrazine:
-
Resuspend the beads with the bound protein in 100 µL of 2% aqueous hydrazine solution.[3]
-
Incubate for 30 minutes at room temperature with gentle mixing.[3]
-
Pellet the beads by centrifugation (e.g., 5 minutes at 7,000 x g) or using a magnetic rack.[3]
-
Carefully collect the supernatant, which contains the eluted protein.
-
-
Post-Elution Processing (Optional):
-
If hydrazine interferes with downstream applications, it can be neutralized by adding 35 µL of 1 M HCl to every 100 µL of eluent.[3]
-
Alternatively, the eluted protein can be further purified or buffer-exchanged using desalting columns.
-
Visualizations
Caption: Experimental workflow for protein capture and hydrazine-mediated elution.
References
- 1. goldbio.com [goldbio.com]
- 2. Dissociation constant of the streptavidin and - Generic - BNID 114157 [bionumbers.hms.harvard.edu]
- 3. vectorlabs.com [vectorlabs.com]
- 4. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 5. WO2016120247A1 - Methods for a quantitative release of biotinylated peptides and proteins from streptavidin complexes - Google Patents [patents.google.com]
- 6. WO2016120247A1 - Methods for a quantitative release of biotinylated peptides and proteins from streptavidin complexes - Google Patents [patents.google.com]
Application Notes and Protocols for Mass Spectrometry Sample Preparation of Dde-Labeled Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic use of protecting groups is fundamental to modern peptide synthesis and modification. The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group is a crucial tool for the orthogonal protection of primary amines, particularly the ε-amino group of lysine (B10760008) residues. Its stability to the acid- and base-labile conditions used for Boc and Fmoc solid-phase peptide synthesis (SPPS), respectively, coupled with its selective removal under mild hydrazine (B178648) treatment, allows for precise, site-specific modifications of peptides.[1][2] This capability is invaluable for the synthesis of complex peptide architectures such as branched peptides, cyclic peptides, and peptides conjugated with various labels (e.g., fluorophores, biotin, or polyethylene (B3416737) glycol) for downstream applications.[3]
This application note provides a comprehensive overview and detailed protocols for the sample preparation of Dde-labeled peptides for mass spectrometry analysis. It covers the synthesis of Dde-protected peptides, selective deprotection strategies, site-specific labeling, and final preparation for mass spectrometric characterization.
Principle of Dde Protection and Orthogonal Deprotection
The utility of the Dde protecting group lies in its unique cleavage condition, which is orthogonal to the more common protecting groups used in peptide synthesis. While the Fmoc group is removed by a base (e.g., piperidine) and the Boc group is removed by an acid (e.g., trifluoroacetic acid - TFA), the Dde group is selectively cleaved by dilute hydrazine.[2] This allows for the unmasking of a specific lysine side chain on a fully assembled peptide that is still attached to the solid-phase resin. The newly exposed amine can then be modified in a site-specific manner.
A more sterically hindered version, the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) group, offers enhanced stability and is less prone to migration during synthesis, a known issue with the Dde group.[1][2] However, the ivDde group can be more difficult to remove.[2]
Data Presentation: Quantitative Summary of Deprotection Conditions
The efficiency of Dde and ivDde removal is critical for the successful synthesis of homogeneously modified peptides. The following table summarizes various deprotection conditions and their reported efficiencies.
| Protecting Group | Reagent | Conditions | Reported Efficiency/Outcome | Notes |
| Dde/ivDde | 2% Hydrazine monohydrate in DMF | 3 x 3 minutes at room temperature | Standard and widely used method for complete removal.[1] | Hydrazine will also remove Fmoc groups; the N-terminus should be Boc-protected if it needs to remain protected.[1] |
| ivDde | 2% Hydrazine monohydrate in DMF | 3 x 3 minutes at room temperature | Can be sluggish; only a small fraction of ivDde may be removed under these conditions in some cases. | Peptide sequence and aggregation can significantly impact removal efficiency.[2] |
| ivDde | 2% Hydrazine monohydrate in DMF | 3 x 5 minutes at room temperature | Marginal increase in deprotection compared to 3x3 min; approximately 50% complete in some tested cases. | Increasing reaction time alone may not be sufficient for complete removal. |
| ivDde | 4% Hydrazine monohydrate in DMF | 3 x 3 minutes at room temperature | Near complete ivDde removal.[4] | Increasing hydrazine concentration is an effective strategy for difficult deprotections.[4] |
| ivDde | 10% Hydrazine in DMF | Not specified | Employed for very difficult removals, especially for residues near the C-terminus.[5] | Higher concentrations of hydrazine (>2%) can lead to side reactions like peptide cleavage at Glycine residues.[1] |
| Dde | Hydroxylamine hydrochloride/imidazole (1.3:1) in NMP | 30 minutes to 1 hour at room temperature | Allows for selective removal of Dde in the presence of Fmoc groups.[1] | Provides full orthogonality between Dde and Fmoc protection schemes.[6] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis of a Dde-Protected Peptide
This protocol describes the manual synthesis of a peptide containing a Lys(Dde) residue using Fmoc/tBu chemistry.
-
Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine (B6355638) in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for another 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid (or Fmoc-Lys(Dde)-OH), 3 equivalents of a coupling agent (e.g., HBTU), and 6 equivalents of a base (e.g., DIPEA) in DMF.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Optional: Perform a Kaiser test to confirm complete coupling (a negative result indicates no free primary amines). Repeat the coupling step if the test is positive.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (B109758) (DCM) (3-5 times).
-
Chain Elongation: Repeat steps 2-4 for each amino acid in the sequence.
-
N-terminal Protection: After the final amino acid is coupled, if the N-terminal amine needs to be protected during Dde removal, it can be acylated with a Boc group using Boc anhydride.
Protocol 2: On-Resin Dde-Deprotection and Site-Specific Labeling
This protocol is performed after the full peptide sequence is assembled and while the peptide is still on the resin with other side chains protected.
-
Dde Deprotection (Hydrazine Method):
-
Ensure the N-terminal Fmoc group has been removed and, if necessary, the N-terminus is protected with a Boc group.
-
Wash the resin with DMF (3 times).
-
Prepare a fresh solution of 2% hydrazine monohydrate in DMF.
-
Add the 2% hydrazine solution to the resin (approximately 25 mL per gram of resin).[1]
-
Allow the mixture to stand at room temperature for 3 minutes, then filter.[1]
-
Repeat the hydrazine treatment two more times.[1]
-
Wash the resin thoroughly with DMF (5 times) to remove any residual hydrazine and the cleaved Dde-adduct.
-
-
Site-Specific Labeling:
-
Dissolve the labeling reagent (e.g., an activated ester of a fluorophore) in an appropriate solvent (e.g., DMF) with a base like DIPEA.
-
Add the labeling solution to the resin with the deprotected lysine side chain.
-
Agitate the mixture for 2-4 hours or until the reaction is complete (can be monitored by a colorimetric test for free amines).
-
Drain the labeling solution and wash the resin extensively with DMF and DCM.
-
Protocol 3: Peptide Cleavage, Purification, and Preparation for Mass Spectrometry
-
Final Deprotection and Cleavage:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail appropriate for the peptide's amino acid composition (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude product under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Sample Preparation for Mass Spectrometry:
-
Lyophilize the pure, HPLC-purified peptide fractions to obtain a dry powder.
-
For analysis, dissolve the peptide in an appropriate solvent for mass spectrometry, typically a mixture of water and acetonitrile (B52724) with 0.1% formic acid.
-
Determine the peptide concentration using a suitable assay (e.g., Pierce Quantitative Fluorometric Peptide Assay).
-
Dilute the sample to the desired concentration for injection into the mass spectrometer (e.g., LC-MS/MS).
-
When setting up the mass spectrometry analysis, ensure to include the mass of the modification on the lysine residue in the search parameters for peptide identification.
-
Visualizations
Experimental Workflow for Site-Specific Peptide Labeling
Caption: Workflow for site-specific peptide labeling using Dde protection.
Application in Signaling Pathway Research
Site-specifically modified peptides are powerful tools for studying signaling pathways. For instance, a branched peptide can be synthesized to mimic a dimeric ligand or a post-translationally modified substrate to study kinase activation or inhibition. The Dde protection strategy is instrumental in creating such complex peptides.
References
Application Notes and Protocols for Dde Biotin-PEG4-azide in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Dde Biotin-PEG4-azide in the synthesis and evaluation of Proteolysis Targeting Chimeras (PROTACs). The inclusion of a Dde cleavable group and a biotin (B1667282) handle on the linker offers unique advantages for studying PROTAC-target engagement and for proteomic analyses.
Introduction
PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. This compound is a versatile, PEG-based linker used in PROTAC synthesis.[1] Its key features include:
-
An azide group for facile conjugation to an alkyne-modified ligand via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry.[1]
-
A biotin handle for the detection, purification, and pull-down of the PROTAC and its interacting partners.
-
A Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) protecting group , which acts as a cleavable element. The Dde group is stable under many synthetic conditions but can be selectively cleaved with hydrazine, allowing for the release of biotinylated complexes under mild conditions.[2][3]
-
A hydrophilic PEG4 spacer to improve the solubility and pharmacokinetic properties of the resulting PROTAC molecule.
The ability to cleave the linker and release the biotinylated protein-PROTAC complex is particularly useful for downstream applications such as mass spectrometry-based proteomic analysis to confirm target engagement and identify off-target interactions.[4]
PROTAC Mechanism of Action
The fundamental mechanism of a PROTAC synthesized with this compound involves the formation of a ternary complex between the target protein (POI), the PROTAC, and an E3 ubiquitin ligase. This proximity induces the E3 ligase to polyubiquitinate the POI, marking it for degradation by the 26S proteasome.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound via CuAAC
This protocol describes the synthesis of a hypothetical PROTAC targeting a protein of interest (POI) by conjugating an alkyne-modified POI ligand with this compound, which is then coupled to an E3 ligase ligand.
Materials:
-
Alkyne-modified POI ligand
-
This compound
-
E3 ligase ligand with a suitable functional group for coupling (e.g., a carboxylic acid)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC for purification
-
Mass spectrometer for characterization
Procedure:
Step 1: Click Chemistry Reaction
-
In a clean, dry vial, dissolve the alkyne-modified POI ligand (1 equivalent) and this compound (1.1 equivalents) in DMF.
-
In a separate vial, prepare the copper catalyst solution by mixing CuSO₄ (0.1 equivalents) and THPTA (0.5 equivalents) in water.
-
Add the copper catalyst solution to the reaction mixture.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (2 equivalents) in water.
-
Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting azide-containing intermediate by column chromatography or reverse-phase HPLC.
Step 2: Amide Coupling to E3 Ligase Ligand
-
Dissolve the purified intermediate from Step 1 (1 equivalent) and the E3 ligase ligand (with a carboxylic acid) (1.2 equivalents) in DMF.
-
Add HATU (1.5 equivalents) and DIPEA (3 equivalents) to the solution.
-
Stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC product by reverse-phase HPLC.
-
Characterize the final product by high-resolution mass spectrometry and NMR.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. peptide.com [peptide.com]
- 3. Dde Cleavable Linkers, Chemical Linker in Dde Group & Dde Protecting Group | AxisPharm [axispharm.com]
- 4. High-throughput chemical proteomics workflow for profiling protein citrullination dynamics | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
incomplete Dde deprotection with hydrazine troubleshooting.
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the removal of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) protecting group using hydrazine (B178648). This resource is intended for researchers, scientists, and professionals in drug development who utilize Dde in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the standard protocol for Dde deprotection using hydrazine?
The standard method for removing the Dde group involves treating the peptide-resin with a solution of 2% hydrazine monohydrate in N,N-dimethylformamide (DMF).[1] Typically, this procedure is repeated multiple times to ensure complete removal.
Q2: My Dde deprotection is incomplete. What are the common causes and how can I troubleshoot this?
Incomplete Dde removal is a frequent issue.[2][3] Several factors can contribute to this problem. Here are some troubleshooting steps:
-
Increase Reaction Time and Repetitions: Insufficient reaction time or too few repetitions of the hydrazine treatment are common culprits.[2][3] Extending the exposure to the hydrazine solution or increasing the number of treatment cycles can improve deprotection efficiency.
-
Increase Hydrazine Concentration: While the standard concentration is 2%, carefully increasing the hydrazine concentration to 4% or even up to 10% in DMF has been shown to facilitate more complete removal, especially for the more sterically hindered ivDde group.[2] However, be aware of potential side reactions at higher concentrations.[1]
-
Optimize Mixing: The efficiency of the deprotection can be influenced by the mixing method. Ensure adequate agitation of the resin during the reaction to improve reagent access to the Dde-protected sites.[2]
-
Sequence-Dependent Difficulties: Deprotection can be sluggish if the Dde-protected residue is near the C-terminus or if the peptide has aggregated.
-
Resin Type: The type of resin used can impact reaction efficiency. For instance, PEGA-type resins, due to their different swelling properties compared to polystyrene, might present more challenges.[3]
Q3: Are there any potential side reactions I should be aware of when using hydrazine for Dde deprotection?
Yes, hydrazine can cause undesirable side reactions, particularly at concentrations higher than 2%.[1] These include:
-
Peptide backbone cleavage: Especially at Glycine (Gly) residues.[1]
-
Conversion of Arginine (Arg) to Ornithine (Orn). [1]
-
Removal of Fmoc protecting groups: Hydrazine treatment will also cleave Fmoc groups. Therefore, the N-terminal residue should be protected with a Boc group if N-terminal protection is desired.[1]
-
Dde group migration: Migration of the Dde group has been observed during piperidine-mediated deprotection of N-ε-Fmoc-Lys and N-terminal Dpr residues, which can lead to scrambling.
Q4: Can I monitor the progress of the Dde deprotection reaction?
Yes, the deprotection reaction can be monitored spectrophotometrically. The reaction of the Dde group with hydrazine produces a chromophoric indazole derivative that absorbs strongly at 290 nm.[4] By measuring the absorbance of the filtrate, you can track the progress of the deprotection.
Q5: Are there any alternatives to hydrazine for Dde deprotection?
Yes, if hydrazine is proving problematic, there are alternative methods available:
-
Hydroxylamine (B1172632) Hydrochloride/Imidazole (B134444): A solution of hydroxylamine hydrochloride and imidazole in N-methylpyrrolidone (NMP) can selectively remove Dde groups, even in the presence of Fmoc groups.[1]
-
Other Nucleophiles: While hydrazine is the most common reagent, other bis-α-nucleophiles like hydroxylamine can also be used.[5]
-
Photocleavable Linkers: For certain applications, nitrophenyl-based photocleavable linkers may offer a milder and more efficient release strategy.[6]
-
Tetrazine-Labile Protecting Groups: Novel protecting groups, such as the vinyl ether benzyloxycarbonyl (VeZ) group, can be removed under mild conditions using tetrazines, offering an orthogonal strategy to traditional methods.[7]
Troubleshooting Guide: Optimizing Dde Deprotection
This table summarizes key parameters that can be adjusted to optimize the removal of Dde and the more hindered ivDde protecting groups.
| Parameter | Standard Condition | Optimization Strategy | Considerations & Potential Issues |
| Hydrazine Concentration | 2% (v/v) in DMF[1][8] | Increase to 4-10% in DMF[2] | Higher concentrations can lead to side reactions like peptide cleavage and Arg to Orn conversion.[1] |
| Reaction Time | 3-10 minutes per treatment[1][8] | Increase reaction time per treatment (e.g., up to 30 minutes for difficult cases). | Longer times may increase the risk of side reactions. |
| Number of Treatments | 3 repetitions[1] | Increase to 4 or more repetitions.[2][3] | Incomplete removal may persist even with more repetitions if other factors are suboptimal.[2] |
| Solvent | N,N-Dimethylformamide (DMF)[1] | For solution-phase deprotection, other solvents like MeOH, DCM, or acetonitrile (B52724) can be tested.[9] | Ensure your peptide is soluble in the chosen solvent. |
| Temperature | Room Temperature[1][8] | Gently warming the reaction (e.g., to 37°C) might improve efficiency. | Higher temperatures can accelerate side reactions. |
Experimental Protocols
Protocol 1: Standard Dde Deprotection with 2% Hydrazine
-
Preparation: Prepare a 2% (v/v) solution of hydrazine monohydrate in high-quality DMF. For each gram of peptide-resin, prepare approximately 75 mL of this solution.[1]
-
Initial Treatment: Add the 2% hydrazine solution to the peptide-resin in a reaction vessel (approximately 25 mL per gram of resin).[1]
-
Reaction: Gently agitate the mixture at room temperature for 3-10 minutes.[1][8]
-
Filtration: Drain the solution from the reaction vessel.
-
Repetition: Repeat steps 2-4 two more times for a total of three treatments.[1]
-
Washing: Wash the resin thoroughly with DMF (at least 3 times) to remove residual hydrazine and the cleaved protecting group by-product.[1]
Protocol 2: Alternative Dde Deprotection with Hydroxylamine
-
Reagent Preparation: Dissolve hydroxylamine hydrochloride (1 equivalent based on the Dde content of the peptide-resin) and imidazole (0.75 equivalents based on the Dde content) in NMP (approximately 10 mL per gram of peptide-resin).[1]
-
Treatment: Add the prepared solution to the peptide-resin.
-
Reaction: Gently shake the mixture at room temperature for 30 to 60 minutes.[1]
-
Filtration and Washing: Filter the resin and wash it three times with DMF.[1] The peptide-resin is now ready for the next step in the synthesis.
Visual Guides
Caption: Standard workflow for Dde deprotection using hydrazine.
Caption: Troubleshooting logic for incomplete Dde deprotection.
References
- 1. peptide.com [peptide.com]
- 2. biotage.com [biotage.com]
- 3. researchgate.net [researchgate.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. A Helping Hand to Overcome Solubility Challenges in Chemical Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Hydrazine for Dde Cleavage
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing hydrazine (B178648) concentration for the cleavage of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) protecting group. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the standard protocol for Dde group cleavage using hydrazine?
A common starting point for Dde cleavage is the use of a 2% solution of hydrazine monohydrate in N,N-dimethylformamide (DMF).[1][2][3] The peptide-resin is typically treated with this solution for a short period (e.g., 3 minutes), and the treatment is often repeated multiple times to ensure complete removal.[1][2]
Q2: When should I consider optimizing the standard Dde cleavage protocol?
Optimization is recommended when you observe incomplete cleavage of the Dde group, which can be caused by factors such as steric hindrance near the protection site, peptide aggregation, or the specific sequence of the peptide.[2] If the ivDde group is close to the C-terminus of the peptide or if the peptide has aggregated, removal can be sluggish and often incomplete.[2]
Q3: What are the key parameters to adjust when optimizing Dde cleavage?
The primary parameters that can be adjusted to optimize Dde cleavage are:
-
Hydrazine Concentration: Increasing the concentration of hydrazine can significantly improve cleavage efficiency.[4]
-
Reaction Time: Extending the duration of the hydrazine treatment can lead to more complete deprotection.[4]
-
Number of Treatments: Repeating the hydrazine treatment multiple times is a common strategy to drive the reaction to completion.[2][4]
-
Solution Volume: While less commonly cited as a primary optimization parameter, ensuring sufficient volume of the hydrazine solution to swell the resin is important.
Q4: Are there potential side reactions to be aware of when using hydrazine for Dde cleavage?
Yes, higher concentrations of hydrazine can lead to undesirable side reactions. These include:
-
Peptide bond cleavage, particularly at Glycine (Gly) residues.[1][5]
-
Conversion of Arginine (Arg) residues to Ornithine (Orn).[1][5][6]
-
Reduction of other protecting groups, such as Allyl (Alloc), although this can be mitigated by the addition of allyl alcohol to the hydrazine reagent.[2]
-
Migration of the Dde group to an unprotected amine, which can be accelerated by piperidine.[7]
Q5: Can Dde cleavage be performed in the solution phase?
Yes, the standard protocol of 2% hydrazine in DMF is effective for Dde deprotection in both solid-phase and solution-phase synthesis.[3] For solution-phase reactions, alternative solvents such as methanol (B129727) (MeOH), dichloromethane (B109758) (DCM), or acetonitrile (B52724) can be used depending on the solubility of the peptide.[3]
Q6: How can I monitor the progress of the Dde cleavage reaction?
The removal of the Dde group can be monitored spectrophotometrically by measuring the absorbance of the reaction eluant at 290 nm. This is possible because the reaction of the Dde group with hydrazine produces a chromophoric indazole derivative.[2] Additionally, High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are definitive methods to confirm the completeness of the cleavage and check for the presence of any side products.[8][9]
Q7: Are there alternatives to hydrazine for Dde cleavage?
For selective removal of the Dde group in the presence of an Fmoc group, a mixture of hydroxylamine (B1172632) hydrochloride and imidazole (B134444) in N-methylpyrrolidone (NMP) can be utilized.[1][2]
Troubleshooting Guide
This guide addresses specific issues you may encounter during Dde cleavage with hydrazine.
Issue 1: Incomplete Dde Cleavage
Symptom: HPLC or Mass Spectrometry analysis of the crude peptide shows a significant amount of Dde-protected peptide remaining after the cleavage reaction.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Insufficient Hydrazine Concentration | Increase the hydrazine concentration. Studies have shown that increasing the concentration from 2% to 4% can lead to near-complete removal of the ivDde group.[4] In particularly difficult cases, concentrations up to 10% have been employed, but be mindful of potential side reactions.[2] |
| Inadequate Reaction Time | Increase the duration of each hydrazine treatment. While a marginal improvement might be observed compared to increasing concentration, it can still contribute to a more complete reaction.[4] |
| Too Few Treatment Cycles | Increase the number of hydrazine treatments. Repeating the cleavage step multiple times is a standard practice to ensure complete deprotection.[2][4] |
| Peptide Aggregation or Steric Hindrance | If the ivDde group is located near the C-terminus or within a sequence prone to aggregation, cleavage can be sluggish.[2] Consider using alternative protecting group strategies during synthesis if this is a recurring issue. |
Issue 2: Observation of Unexpected Side Products
Symptom: Mass Spectrometry analysis reveals peptide fragments or modifications, such as the conversion of Arg to Orn.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Hydrazine Concentration is Too High | High concentrations of hydrazine are known to cause peptide bond cleavage, especially at Gly residues, and the conversion of Arg to Orn.[1][5][6] It is recommended not to exceed a 2% hydrazine concentration if these side reactions are observed.[1] |
| Dde Group Migration | The Dde group can migrate to an unprotected amine, a side reaction that is accelerated in the presence of piperidine.[7] To prevent this, consider using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) for Fmoc removal instead of piperidine.[7] |
| Presence of Other Sensitive Protecting Groups | If your peptide contains other protecting groups sensitive to hydrazine, such as Alloc, consider adding a scavenger to the cleavage cocktail (e.g., allyl alcohol for Alloc protection).[2] |
Quantitative Data Summary
The following tables summarize the impact of varying experimental conditions on the efficiency of ivDde cleavage from a model peptide (ACP-K peptide).
Table 1: Effect of Hydrazine Concentration on ivDde Cleavage
| Hydrazine Concentration | Treatment Protocol | Cleavage Efficiency | Reference |
| 2% | 2 mL, 3 minutes, 3 repetitions | Incomplete (~50%) | [4] |
| 4% | 2 mL, 3 minutes, 3 repetitions | Near-complete | [4] |
Table 2: Effect of Reaction Time and Iterations on ivDde Cleavage (at 2% Hydrazine)
| Reaction Time | Number of Repetitions | Cleavage Efficiency | Reference |
| 3 minutes | 3 | Incomplete | [4] |
| 5 minutes | 3 | Marginal increase from 3 min | [4] |
| 3 minutes | 4 | Nominal increase from 3 reps | [4] |
Experimental Protocols
Standard Protocol for Dde Cleavage from Resin-Bound Peptide
This protocol is a general guideline and may require optimization for your specific peptide.
-
Preparation of Cleavage Reagent: Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF. For every gram of peptide-resin, you will need approximately 75 mL of this solution for the entire procedure.[1]
-
Resin Swelling: Swell the Dde-protected peptide-resin in DMF.
-
Initial Hydrazine Treatment: Add the 2% hydrazine/DMF solution to the resin (approximately 25 mL per gram of resin).[1]
-
Reaction: Allow the mixture to react at room temperature for 3 minutes with gentle agitation.[1]
-
Filtration: Filter the resin to remove the cleavage solution.
-
Repetition: Repeat steps 3-5 two more times for a total of three hydrazine treatments.[1][2]
-
Washing: Wash the resin thoroughly with DMF (at least three times) to remove any residual hydrazine and the cleaved protecting group.[1]
-
Analysis: Cleave a small sample of the peptide from the resin and analyze by HPLC and Mass Spectrometry to confirm complete deprotection.
Protocol for Dde Cleavage in Solution Phase
-
Dissolution: Dissolve the Dde-protected peptide in a suitable solvent such as DMF, MeOH, DCM, or acetonitrile.[3]
-
Reagent Addition: Add a 2% solution of hydrazine in the chosen solvent to the peptide solution.
-
Reaction: Allow the reaction to proceed at room temperature. A reaction time of 10 minutes is often sufficient.[3]
-
Work-up: The work-up procedure will depend on the solvent and the properties of the peptide. This may involve solvent evaporation, precipitation, or extraction.
-
Purification and Analysis: Purify the deprotected peptide using standard techniques such as HPLC and confirm its identity by Mass Spectrometry.
Visualizations
Caption: Workflow for Dde cleavage from a solid support.
Caption: Troubleshooting logic for optimizing Dde cleavage.
References
- 1. peptide.com [peptide.com]
- 2. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. biotage.com [biotage.com]
- 5. Chemical modification of peptides by hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical modification of peptides by hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mapping Peptide–Protein Interactions by Amine-Reactive Cleavable Photoaffinity Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Yields in Click Chemistry with Dde Biotin-PEG4-azide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving Dde Biotin-PEG4-azide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a chemical reagent used in bioconjugation, a process of linking molecules together. It contains three key components:
-
Biotin (B1667282): A vitamin that binds with high affinity to streptavidin, useful for detection and purification.
-
PEG4: A polyethylene (B3416737) glycol spacer that increases solubility and reduces steric hindrance.
-
Azide (B81097): A functional group that reacts with alkynes in a "click" reaction.
-
Dde: A protecting group on the biotin molecule that allows for the controlled release of the biotinylated molecule from streptavidin under mild conditions.
It is primarily used to attach a biotin label to molecules containing an alkyne group through a copper-catalyzed click reaction.
Q2: What are the most common reasons for low yield in my click reaction with this compound?
Low yields in CuAAC reactions can stem from several factors:
-
Catalyst Issues: The copper(I) catalyst is sensitive to oxygen and can be easily oxidized to the inactive copper(II) state. Impure or degraded catalyst or reducing agent (like sodium ascorbate) can also lead to poor results.
-
Reaction Conditions: Suboptimal reactant concentrations, incorrect temperature, or inappropriate solvent can all negatively impact the reaction efficiency.
-
Reagent Quality: The purity of your this compound and your alkyne-containing molecule is crucial. Impurities can interfere with the catalyst.
-
Steric Hindrance: The bulky nature of the biotin and the PEG linker, or the structure of your target molecule, can physically block the azide and alkyne groups from reacting.
-
Dde Group Instability: While generally stable, the Dde group can be sensitive to certain basic conditions, which could potentially lead to side reactions.
Q3: Can the Dde protecting group be cleaved during the click reaction?
The Dde group is designed to be stable under the neutral or slightly acidic conditions typically used for CuAAC reactions. It is primarily cleaved by hydrazine. However, prolonged exposure to strongly basic conditions or certain nucleophiles could potentially affect the Dde group. It's important to maintain the recommended pH for the click reaction to ensure the stability of the Dde group.
Q4: How can I monitor the progress of my click reaction?
You can monitor the reaction progress using techniques like:
-
Thin-Layer Chromatography (TLC): To visualize the consumption of starting materials and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the masses of the reactants and the desired product.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues leading to low yields in your click chemistry reaction with this compound.
Problem: Low or No Product Formation
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Copper Catalyst | 1. Degas all solutions: Bubble nitrogen or argon through your solvent and reaction mixture for 15-20 minutes before adding the copper catalyst. 2. Use fresh sodium ascorbate (B8700270): Prepare a fresh solution of sodium ascorbate for each experiment.[1] 3. Increase catalyst and ligand concentration: A higher concentration of the copper catalyst and a copper-stabilizing ligand (like THPTA or TBTA) can improve the reaction rate. A 5:1 ligand to copper ratio is often recommended.[1] | The active Cu(I) catalyst is readily oxidized to inactive Cu(II) by dissolved oxygen. Sodium ascorbate reduces Cu(II) to Cu(I), but it degrades over time. A sufficient amount of ligand protects the Cu(I) from oxidation and increases its catalytic activity. |
| Suboptimal Reactant Concentrations | 1. Increase the concentration of your reactants: If possible, perform the reaction at a higher molar concentration. 2. Use a slight excess of one reagent: Using a 1.1 to 2-fold molar excess of the less precious reagent (either the azide or alkyne) can drive the reaction to completion. | The rate of the CuAAC reaction is dependent on the concentration of the reactants. |
| Steric Hindrance | 1. Increase reaction time and/or temperature: Gentle heating (e.g., to 40-50°C) can sometimes overcome the energy barrier caused by steric hindrance. 2. Consider a longer PEG linker: If you are synthesizing your own reagents, a longer PEG chain between the biotin and the azide may provide more flexibility and reduce steric hindrance. | The bulky biotin and Dde groups, along with the PEG linker, can make it difficult for the azide and alkyne to come into the correct orientation for the reaction. |
| Impure Reagents | 1. Verify the purity of your starting materials: Use techniques like NMR or mass spectrometry to confirm the purity of your this compound and your alkyne-containing molecule.[2] 2. Purify your reagents if necessary. | Impurities can poison the catalyst or participate in side reactions. |
| Dde Group Instability | 1. Maintain a neutral to slightly acidic pH: Ensure your reaction buffer is within a pH range of 6.5-7.5. Avoid strongly basic conditions. | The Dde group is labile to strong bases and some nucleophiles. |
| Incorrect Stoichiometry | 1. Carefully calculate and measure the amounts of each reactant. | An incorrect ratio of azide to alkyne will result in unreacted starting material. |
Visual Troubleshooting Workflow
References
Technical Support Center: Troubleshooting Non-Specific Binding to Streptavidin Resin
Welcome to our technical support center. This guide provides troubleshooting advice and answers to frequently asked questions to help you minimize non-specific binding to streptavidin resin in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of non-specific binding to streptavidin resin?
Non-specific binding to streptavidin resin can arise from several factors, including:
-
Hydrophobic and electrostatic interactions: Proteins and other molecules in your sample can interact with the resin matrix or the streptavidin protein itself through non-specific hydrophobic or ionic forces.[1]
-
Endogenous biotin (B1667282): Many cell lysates contain naturally biotinylated proteins, which can bind to the streptavidin resin and contribute to background.[2][3]
-
Contaminants in the sample: Complex samples like cell lysates or serum can contain "sticky" proteins that have a high propensity for non-specific binding.[1]
-
Inadequate blocking: If the non-specific binding sites on the resin are not sufficiently blocked, proteins and other molecules can adhere to these sites.[1][4]
-
Suboptimal washing steps: Insufficient or poorly optimized washing steps may fail to remove non-specifically bound molecules.[4][5]
Q2: What are the most effective blocking agents to reduce non-specific binding?
Several blocking agents can be used to saturate non-specific binding sites on streptavidin beads. The choice of blocking agent may depend on your specific application and sample type.[1]
-
Bovine Serum Albumin (BSA): A commonly used and cost-effective blocking agent that effectively covers hydrophobic regions on the beads.[1][6] A typical concentration is 1-5% BSA in a buffer like PBS or Tris.[1]
-
Casein or Non-fat dry milk: These contain proteins that can effectively block non-specific sites.[1]
-
Free Biotin: Pre-incubating the beads with an excess of free biotin can saturate the biotin-binding sites on streptavidin, preventing the binding of endogenously biotinylated proteins. The excess biotin is then washed away before adding your biotinylated sample.[1][7]
-
Synthetic polymers and peptides: For specific applications where minimal interference is critical, synthetic blockers can be employed.[1]
Q3: How can I optimize my washing steps to improve specificity?
Optimizing your wash buffers and procedures is crucial for removing non-specifically bound molecules while retaining your target protein.
-
Increase the number of washes: Performing additional wash steps can help to reduce background.
-
Increase wash stringency: The stringency of the wash buffer can be increased by:
-
Adding detergents: Non-ionic detergents like Tween-20 (0.05-0.1%) or Triton X-100 can disrupt hydrophobic interactions.[1][2]
-
Increasing salt concentration: Higher salt concentrations (e.g., up to 1M KCl or NaCl) can disrupt electrostatic interactions.[2][6][7]
-
Using denaturants: For applications with very strong biotin-target interactions, harsh washing reagents like 1M Na2CO3 or 2M urea (B33335) can be used.[2] Note that the compatibility of your beads with such harsh conditions should be verified.[2]
-
-
Transfer beads to a new tube for the final wash: This helps to minimize contamination from proteins that may have bound to the tube walls.[4]
Q4: My negative control (no biotinylated bait) shows high background. What should I do?
High background in a negative control indicates that molecules from your sample are binding non-specifically to the streptavidin resin itself. Here are some troubleshooting steps:
-
Pre-clear your lysate: Before incubating your sample with the streptavidin beads, pre-clear it by incubating with uncoated beads of the same type.[1][4] This will help to remove proteins that have a high affinity for the resin matrix.
-
Optimize blocking: Ensure that you are using an appropriate blocking agent and that the blocking step is sufficient in duration and concentration.[4]
-
Increase wash stringency: As mentioned in the previous question, using more stringent wash buffers can help to remove these non-specific binders.[4]
-
Titrate the amount of resin: Using an excessive amount of streptavidin resin can lead to increased non-specific binding.[1] It is advisable to determine the optimal resin-to-sample ratio through titration experiments.[1]
Troubleshooting Guide: Quantitative Data Summary
The following table summarizes key quantitative parameters that can be optimized to reduce non-specific binding.
| Parameter | Recommended Range/Value | Purpose | Potential Issues if Not Optimized |
| Blocking Agent Concentration | |||
| BSA | 1 - 5% (w/v) | To block hydrophobic and other non-specific binding sites on the resin.[1] | High background due to exposed non-specific sites. |
| Detergent Concentration in Wash Buffer | |||
| Tween-20 | 0.05 - 0.1% (v/v) | To reduce non-specific hydrophobic interactions.[1][2] | High background from proteins binding non-specifically via hydrophobic forces. |
| Triton X-100 | 0.1% (v/v) | To reduce non-specific hydrophobic interactions. | High background from proteins binding non-specifically via hydrophobic forces. |
| Salt Concentration in Wash Buffer | |||
| NaCl or KCl | 150 mM - 1 M | To reduce non-specific electrostatic interactions.[2][7] | High background from proteins binding non-specifically via ionic forces. |
| Denaturant Concentration in Wash Buffer | |||
| Urea | up to 2 M | For stringent washing to remove tightly bound non-specific proteins.[2] | May denature the target protein or damage the resin. Bead compatibility must be checked.[2] |
| Na2CO3 | up to 1 M | For stringent washing to remove tightly bound non-specific proteins.[2] | May denature the target protein or damage the resin. |
Experimental Protocols
Protocol: Pull-down Assay with Minimized Non-specific Binding
This protocol outlines a typical pull-down experiment using streptavidin magnetic beads, incorporating steps to minimize non-specific binding.
1. Bead Preparation and Blocking:
-
Resuspend the streptavidin magnetic beads in their storage buffer.
-
Transfer the desired amount of bead slurry to a new microcentrifuge tube.
-
Place the tube on a magnetic rack to pellet the beads and carefully remove the supernatant.
-
Wash the beads three times with an appropriate binding/wash buffer (e.g., PBS with 0.05% Tween-20).
-
After the final wash, resuspend the beads in a blocking buffer (e.g., PBS with 1% BSA and 0.05% Tween-20).
-
Incubate for at least 1 hour at 4°C with gentle rotation.[4]
2. (Optional) Pre-clearing of Lysate:
-
While the streptavidin beads are blocking, add a fresh aliquot of uncoated magnetic beads to your cell lysate.
-
Incubate for 1 hour at 4°C with gentle rotation.
-
Pellet the beads using a magnetic rack and carefully transfer the supernatant (pre-cleared lysate) to a new tube. This step helps to remove proteins that bind non-specifically to the bead matrix.[1][4]
3. Binding of Biotinylated Bait:
-
After blocking, pellet the streptavidin beads on a magnetic rack and remove the blocking buffer.
-
Resuspend the beads in the binding/wash buffer.
-
Add your biotinylated bait protein to the beads and incubate for 1-2 hours at room temperature or overnight at 4°C with gentle rotation.
4. Protein Pull-down:
-
Wash the beads three times with the binding/wash buffer to remove any unbound biotinylated bait.
-
Add the pre-cleared cell lysate to the beads.
-
Incubate for 2-4 hours at 4°C with gentle rotation.[4]
5. Washing:
-
Pellet the beads on a magnetic rack and discard the supernatant.
-
Wash the beads 4-6 times with ice-cold, stringent wash buffer.[4] The composition of this buffer should be optimized for your specific interaction (see table above).
-
For the final wash, transfer the beads to a new microcentrifuge tube to minimize contamination from proteins bound to the tube walls.[4]
6. Elution:
-
After the final wash, remove all residual wash buffer.
-
Resuspend the beads in an appropriate elution buffer (e.g., SDS-PAGE sample buffer for denaturing elution).
-
Boil the beads for 5-10 minutes to elute the bound proteins.[4]
-
Pellet the beads and collect the supernatant containing the eluted proteins for downstream analysis (e.g., SDS-PAGE, Western blotting, or mass spectrometry).
Visualizations
Caption: Workflow for a pull-down assay designed to minimize non-specific binding.
References
- 1. How to Effectively Block Streptavidin Magnetic Beads for Optimal Assay Performance - nanomicronspheres [nanomicronspheres.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 6. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Dde Group Migration in Peptide Synthesis
This guide provides troubleshooting advice and frequently asked questions regarding the migration of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) protecting group during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is Dde group migration?
A1: Dde group migration is an intramolecular or intermolecular transfer of the Dde protecting group from a protected amine (e.g., the ε-amino group of a lysine (B10760008) residue) to a free, unprotected amine on the same or an adjacent peptide chain.[1] This side reaction leads to unintended modifications of the peptide, resulting in impurities and a lower yield of the desired product.[2]
Q2: What are the primary causes of Dde migration?
A2: The migration is a nucleophilic reaction that can be initiated or accelerated by several factors:
-
Presence of Free Amines: The primary requirement for migration is the presence of an unprotected nucleophilic amine, typically the ε-amino group of a lysine residue.[1]
-
Fmoc Deprotection Conditions: The side reaction commonly occurs during the removal of the Fmoc protecting group from the N-terminus using piperidine.[1][2] Piperidine can form an unstable adduct with the Dde group, facilitating its transfer.[1]
-
Solvent: The migration can also happen in neat dimethylformamide (DMF) through a direct nucleophilic attack by a free amine.[1]
Q3: How can I detect Dde migration?
A3: Dde migration results in peptide impurities where the Dde group is attached to the wrong amino acid. These impurities can be detected using analytical techniques such as:
-
Mass Spectrometry (MS): The resulting peptide impurities will have the same mass as the intended product but different fragmentation patterns. Careful analysis of the MS/MS spectra can pinpoint the location of the Dde group.
-
High-Performance Liquid Chromatography (HPLC): Migrated products may have different retention times compared to the target peptide, appearing as separate peaks in the chromatogram.
Q4: How can I prevent or minimize Dde migration?
A4: Several strategies can be employed to prevent this side reaction:
-
Modify Fmoc Removal: Instead of piperidine, use a 2% solution of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF for short reaction times (e.g., 3 treatments of 3 minutes each) to remove the Fmoc group.[1]
-
Use a More Stable Protecting Group: The more sterically hindered 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) group is significantly less prone to migration and partial loss during long syntheses.[2][3]
-
Ensure Complete Protection: Meticulously plan the synthesis to ensure no primary amines are unnecessarily exposed during steps where the Dde group is present and vulnerable.
Q5: Are there alternative deprotection methods for Dde that are compatible with the Fmoc group?
A5: Yes. While the standard Dde removal method using 2% hydrazine (B178648) in DMF also cleaves the Fmoc group, a fully orthogonal method exists.[3][4] Using a solution of hydroxylamine (B1172632) hydrochloride and imidazole (B134444) in N-methylpyrrolidone (NMP) allows for the selective removal of the Dde group without affecting Fmoc protection.[3]
Troubleshooting Guide: Dde Migration
This table summarizes common issues and recommended solutions related to Dde group stability.
| Symptom / Observation | Potential Cause | Recommended Action | Reference |
| Unidentified peaks of correct mass in HPLC/MS analysis. | Dde Migration: The Dde group has moved to a different amine on the peptide. | 1. Switch to 2% DBU for Fmoc deprotection instead of piperidine. 2. Use the more robust ivDde protecting group for the relevant amine. | [1] |
| Gradual loss of Dde protection during a long synthesis. | Dde Instability: The Dde group can be partially lost over many cycles of synthesis. | 1. Substitute Dde with the more stable ivDde protecting group. | [2][3] |
| Fmoc group is cleaved during Dde removal. | Non-Orthogonal Deprotection: Standard 2% hydrazine treatment for Dde removal also cleaves the Fmoc group. | 1. Protect the N-terminus with a Boc group before Dde removal. 2. Use the hydroxylamine hydrochloride/imidazole method for Dde removal, which is orthogonal to Fmoc. | [3][4] |
| Side reactions at Gly or Arg residues after Dde removal. | High Hydrazine Concentration: Hydrazine concentrations above 2% can cause peptide cleavage at Glycine and convert Arginine to Ornithine. | Ensure the hydrazine monohydrate concentration in DMF does not exceed 2%. | [3] |
Key Experimental Protocols
Protocol 1: Standard Dde/ivDde Deprotection (Hydrazine Method)
This protocol is used for the removal of Dde or ivDde groups but will also remove N-terminal Fmoc groups.
-
Preparation: If the N-terminal Fmoc group must be preserved, replace it with a Boc group first by removing the Fmoc group and then reacting the peptide-resin with Boc anhydride.[3][4]
-
Reagent Preparation: Prepare a 2% (w/v) solution of hydrazine monohydrate in DMF.
-
Deprotection:
-
Washing: Wash the resin thoroughly with DMF (at least 3 times).[3][6] The resin is now ready for subsequent reactions.
Protocol 2: Orthogonal Dde Deprotection (Hydroxylamine Method)
This protocol selectively removes the Dde group without affecting Fmoc groups.[3]
-
Reagent Preparation: Dissolve hydroxylamine hydrochloride (1 equivalent based on the Dde content of the resin) and imidazole (0.75 equivalents) in NMP (approx. 10 mL per gram of resin).[3][6]
-
Deprotection:
-
Washing: Filter the resin and wash three times with DMF.[6] The peptide-resin is now ready for further elaboration with the Fmoc group intact.
Protocol 3: Fmoc Deprotection to Prevent Dde Migration (DBU Method)
This protocol is recommended for Fmoc removal when a Dde-protected residue is present in the sequence.[1]
-
Reagent Preparation: Prepare a 2% (v/v) solution of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in DMF.
-
Deprotection:
-
Add the 2% DBU solution to the peptide-resin.
-
Allow the reaction to proceed for 3 minutes.
-
Filter the resin.
-
Repeat the DBU treatment two more times.[1]
-
-
Washing: Wash the resin thoroughly with DMF to remove residual DBU and the cleaved Fmoc-adduct.
Visualizations
Dde Migration Mechanism
Caption: Intra- and intermolecular migration of the Dde group.
Troubleshooting Workflow for Dde Migration
Caption: Logic diagram for troubleshooting suspected Dde migration.
Orthogonal Protection Scheme in SPPS
Caption: Orthogonality of common protecting groups in Fmoc-SPPS.
References
- 1. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. peptide.com [peptide.com]
Technical Support Center: Dde Biotin-PEG4-Azide Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of Dde Biotin-PEG4-azide conjugates. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and solubility data to facilitate successful experiments.
Troubleshooting Guide: Solubility Issues
Low solubility of this compound conjugates can lead to aggregation and impact the efficiency of downstream applications. This guide addresses common problems and provides systematic solutions.
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms when adding the conjugate to an aqueous buffer. | The conjugate has limited solubility in aqueous solutions. | First, dissolve the conjugate in an organic co-solvent such as DMSO, DMF, or ethanol (B145695) to create a concentrated stock solution. Then, add the stock solution dropwise to the aqueous buffer while vortexing to ensure proper mixing and prevent localized high concentrations that can lead to precipitation. |
| The conjugate solution appears cloudy or contains visible aggregates. | The concentration of the conjugate in the aqueous buffer is too high, or the buffer conditions are suboptimal. | Decrease the final concentration of the conjugate in the aqueous buffer. Optimize the buffer pH; for protein labeling, ensure the pH is at least 2 units above the isoelectric point (pI) of the protein to increase solubility and reduce aggregation.[1] Consider adding solubility-enhancing agents like PEG or using a different buffer system. |
| Inconsistent results in labeling or pull-down assays. | Poor solubility is leading to an inaccurate concentration of the active conjugate. | Prepare fresh solutions before each experiment. Avoid repeated freeze-thaw cycles of stock solutions, which can promote aggregation. Centrifuge the solution before use and use the supernatant to ensure a homogenous solution of the monomeric conjugate. |
| Difficulty dissolving the lyophilized powder. | The conjugate may have formed aggregates during storage or shipping. | Gently warm the vial to room temperature before opening. Use an appropriate organic solvent (e.g., DMSO) and vortex thoroughly. Sonication in a water bath for short intervals can also help break up aggregates. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving this compound?
A1: this compound is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Tetrahydrofuran (THF), Dichloromethane (DCM), and Chloroform.[2] For most biological applications, creating a concentrated stock solution in high-purity, anhydrous DMSO is recommended.[3]
Q2: How can I prepare a working solution of this compound in an aqueous buffer?
A2: To prepare an aqueous working solution, first create a concentrated stock solution in an organic solvent like DMSO (e.g., 10 mg/mL). Then, slowly add the desired volume of the stock solution to your aqueous buffer while gently vortexing. The final concentration of the organic solvent in your aqueous buffer should be minimized to avoid affecting your experiment (typically <1-5%).
Q3: My protein-conjugate aggregate after labeling. What can I do?
A3: Protein aggregation after labeling can be caused by several factors, including the hydrophobicity of the biotin (B1667282) conjugate, high labeling ratios, and suboptimal buffer conditions. To mitigate aggregation, consider the following:
-
Optimize the molar ratio: Use a lower molar excess of the biotin conjugate during the labeling reaction.
-
Control the pH: Maintain the pH of the reaction buffer to ensure the protein remains soluble.[1]
-
Add excipients: Including solubility enhancers such as polyethylene (B3416737) glycol (PEG) or non-ionic detergents (e.g., Tween-20) in your buffer can help prevent aggregation.
-
Purification: Immediately after labeling, purify the conjugate from unreacted biotin reagent using size exclusion chromatography or dialysis to remove potential aggregation-inducing species.
Q4: Does the Dde protecting group affect the solubility of the conjugate?
A4: The Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group is relatively hydrophobic. While the PEG4 linker is designed to enhance aqueous solubility,[4][5] the overall solubility of the conjugate is a balance between the hydrophilic PEG chain and the hydrophobic biotin and Dde moieties. Cleavage of the Dde group with hydrazine (B178648) exposes a more polar amine, which can alter the solubility characteristics of the molecule it is attached to.
Quantitative Solubility Data
While specific quantitative solubility data for this compound is not extensively published, the table below provides data for structurally similar Biotin-PEG compounds to serve as a guideline.
| Compound | Solvent | Maximum Concentration |
| Biotin-PEG3-Azide | DMSO | 44.45 mg/mL |
| Biotin-PEG3-Azide | Water | 44.45 mg/mL |
| Biotin-PEG-Thiol | Water | 10 mg/mL[6] |
| Biotin-PEG-Thiol | Chloroform | 10 mg/mL[6] |
| Biotin-PEG-Thiol | DMSO | 10 mg/mL[6] |
| Biotin-azide | DMSO | ~5 mg/mL[7] |
| Biotin-azide | 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL[7] |
Experimental Protocols
Protocol for Preparation of a this compound Stock Solution
-
Equilibrate the Reagent: Allow the vial of lyophilized this compound to come to room temperature before opening to prevent condensation of moisture.
-
Add Solvent: Add a sufficient volume of anhydrous, high-purity DMSO to the vial to achieve a desired stock concentration (e.g., 10 mg/mL or ~14.4 mM).
-
Dissolve: Vortex the vial thoroughly for several minutes until the powder is completely dissolved. If necessary, gentle warming (to no more than 37°C) or brief sonication in a water bath can be used to aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C, protected from light and moisture. For long-term storage, -80°C is recommended.
Protocol for Preparing an Aqueous Working Solution
-
Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Prepare Aqueous Buffer: Have your desired aqueous buffer (e.g., PBS, HEPES) ready in a separate tube.
-
Dilution: While gently vortexing the aqueous buffer, add the required volume of the stock solution dropwise to the buffer to achieve the final desired concentration.
-
Immediate Use: Use the freshly prepared aqueous working solution immediately for your experiment to minimize the risk of precipitation or aggregation over time.
Visualizing Experimental Workflows
References
- 1. The effect of pH on the aggregation of biotinylated antibodies and on the signal-to-noise observed in immunoassays utilizing biotinylated antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. vectorlabs.com [vectorlabs.com]
- 3. medkoo.com [medkoo.com]
- 4. This compound, 1802907-93-2 | BroadPharm [broadpharm.com]
- 5. This compound - CD Bioparticles [cd-bioparticles.net]
- 6. nanocs.net [nanocs.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Mass Spectrometry Identification of Biotinylated Peptides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the mass spectrometry (MS) identification of biotinylated peptides.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the mass spectrometry analysis of biotinylated peptides.
Sample Preparation & Enrichment
Question: I am not detecting any or very few biotinylated peptides in my MS analysis. What are the possible causes and solutions?
Answer:
Low or no detection of biotinylated peptides is a common issue that can stem from several stages of your experimental workflow. Here’s a breakdown of potential causes and how to troubleshoot them:
-
Inefficient Biotinylation: The initial labeling of your proteins may be incomplete.
-
Solution: Verify your biotinylation protocol, ensuring optimal reagent concentrations, incubation times, and temperature.[1] Inconsistent biotinylation can also arise from batch-to-batch variation of antibodies or reagents if you are labeling a purified protein.[2] Consider performing a dot blot or Western blot with streptavidin-HRP to confirm successful biotinylation before proceeding with enrichment and MS analysis.[3]
-
-
Inefficient Enrichment: The low abundance of biotinylated proteins often requires an effective enrichment step.
-
Solution: Compare different enrichment strategies. Traditional methods involve capturing biotinylated proteins on streptavidin or NeutrAvidin beads followed by on-bead digestion or protein elution.[4][5] A newer method, Direct Detection of Biotin-containing Tags (DiDBiT), involves digesting the proteins before enriching for biotinylated peptides, which can significantly increase their detection.[4][5] This approach has been shown to improve the direct detection of biotinylated proteins by approximately 200-fold compared to conventional strategies.[4][5]
-
-
Poor Elution from Affinity Beads: The strong interaction between biotin (B1667282) and streptavidin/neutravidin can make elution challenging.
-
Solution: For traditional protein-level enrichment, on-bead digestion is an option, but it can lead to contamination with peptides from the beads themselves.[6][7] Elution with harsh conditions (e.g., boiling in SDS-containing buffer with excess free biotin) can be effective but may require subsequent cleanup to remove detergents incompatible with MS.[3][7] Alternatively, using cleavable biotin linkers (e.g., containing a disulfide bond) allows for milder elution conditions.[8] For peptide-level enrichment (as in DiDBiT), elution is often more efficient using a solution of trifluoroacetic acid (TFA), formic acid (FA), and acetonitrile (B52724).[4][5]
-
-
Sample Loss: Biotinylated peptides can be lost during sample preparation steps.
-
Solution: Minimize the number of transfer steps. Ensure all buffers and solutions are compatible and that peptides do not precipitate out of solution.
-
Question: I am observing high background and many non-specific proteins in my results. How can I reduce contamination?
Answer:
High background from non-specifically bound proteins is a frequent challenge. Here are some strategies to improve the specificity of your enrichment:
-
Pre-clearing Lysates: Before adding streptavidin/neutravidin beads, incubate your cell lysate with beads that do not have streptavidin/neutravidin to remove proteins that non-specifically bind to the bead matrix itself.[3]
-
Optimize Washing Steps: Insufficient washing of the affinity beads after incubation with the lysate is a major source of contaminants.
-
Methodological Approach: The choice of enrichment strategy can impact the level of contaminants.
Mass Spectrometry & Data Analysis
Question: My mass spectrometer is not identifying the biotinylated peptides even though I suspect they are present. What MS parameters should I check?
Answer:
The unique properties of biotinylated peptides can affect their detection by mass spectrometry. Consider the following:
-
Incorrect Mass Shift: The database search software must be configured to look for the correct mass modification corresponding to your biotinylation reagent.
-
Solution: Ensure you have defined the mass of the biotin tag as a variable modification on the potential target amino acid residues (e.g., lysine).[9] For example, the mass addition for NHS-biotin on lysine (B10760008) is 226.0776 Da.[10]
-
-
Alteration of Peptide Physicochemical Properties: The large, hydrophobic biotin tag can alter a peptide's charge state and chromatographic behavior.[9][11]
-
Solution: Biotinylation can reduce the overall charge of a peptide, potentially leading to a higher proportion of singly-charged species.[11] Adjust your MS acquisition settings to include the selection of singly-charged precursor ions for fragmentation, as these are often excluded by default.[11] Also, the increased hydrophobicity may cause biotinylated peptides to elute later from the reverse-phase chromatography column; you may need to optimize your LC gradient to ensure their elution and detection.[11]
-
-
Fragmentation Behavior: Biotinylated peptides can produce specific fragment ions that can be used to confirm their identity.
Question: How can I be more confident in the identification of biotinylated peptides from my MS/MS data?
Answer:
Confidence in peptide identification, especially modified peptides, relies on high-quality spectral data and correct interpretation.
-
Signature Fragment Ions: The fragmentation of biotinylated peptides in the mass spectrometer generates characteristic ions.
-
Solution: Systematically search your data for these signature ions. Their presence can help distinguish true biotinylated peptides from a complex mixture of unmodified peptides.[12] For example, with standard biotin on a lysine residue, prominent signature ions can be observed at m/z 327.185 and 310.158.[12]
-
-
Manual Spectra Validation: Do not rely solely on automated search engine results.
-
Solution: Manually inspect the tandem mass spectra of your potential biotinylated peptide hits. Look for a logical series of b- and y-ions that cover a significant portion of the peptide backbone, in addition to the signature ions.
-
-
False Discovery Rate (FDR): Control for false positives in your dataset.
-
Solution: Apply a strict False Discovery Rate (FDR) cutoff, typically 1% at both the peptide and protein level, based on searches against a decoy database.[12]
-
Data & Protocols
Quantitative Data Summary
Table 1: Comparison of a Novel vs. Conventional Enrichment Strategy
| Feature | Conventional Methods (On-Bead Digestion/Protein Elution) | DiDBiT (Direct Detection of Biotin-containing Tags) | Reference |
| Workflow Step | 1. Enrich biotinylated proteins2. Digest on-bead or elute and digest | 1. Digest total protein lysate2. Enrich for biotinylated peptides | [4][5] |
| Detection Improvement | Baseline | ~200-fold increase in direct detection of biotinylated proteins | [4][5] |
| Contaminant Levels | Higher due to co-purification of non-specific proteins | Lower due to peptide-level enrichment and reduced sample complexity | [4][5] |
Table 2: Signature Fragment Ions for Lysine-Biotinylated Peptides
| Signature Ion | m/z (Light Biotin) | m/z (Heavy Biotin, +4 Da) | Description | Reference |
| ImKbio | 327.185 | 331.210 | Biotinylated lysine immonium ion | [12] |
| ImKbio-NH3 | 310.158 | 314.184 | Derivative of the immonium ion | [12] |
| Biotin-related fragment | 227.085 | 231.110 | Fragment of the biotin moiety | [12] |
Experimental Protocols
Protocol 1: Direct Detection of Biotin-containing Tags (DiDBiT) - Peptide Enrichment
This protocol is adapted from a method that significantly increases the identification of biotinylated peptides.[4][5]
-
Protein Digestion: Start with your cell or tissue lysate. Perform a standard in-solution tryptic digest of the entire proteome.
-
Stop Digestion: Stop the digestion reaction by adding trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
Clarify Lysate: Centrifuge the sample at 20,000 x g for 20 minutes to pellet any insoluble material. Collect the supernatant containing the peptide mixture.
-
Peptide Enrichment:
-
Incubate the peptide mixture with NeutrAvidin beads to capture the biotinylated peptides.
-
Wash the beads extensively to remove non-specifically bound, non-biotinylated peptides. A recommended wash series includes:
-
-
Elution of Biotinylated Peptides:
-
Elute the bound biotinylated peptides from the beads by adding a solution of 0.2% TFA, 0.1% formic acid, and 80% acetonitrile in water.
-
Boil the beads for 5 minutes in the elution buffer to maximize peptide release.[5]
-
Collect the supernatant. Multiple elutions can be performed and pooled.
-
-
Sample Cleanup: Dry the eluted peptides in a vacuum centrifuge and desalt using a C18 StageTip or equivalent before LC-MS/MS analysis.
Protocol 2: Mass Spectrometry Database Search Parameters
When analyzing your data, it is crucial to set the correct parameters in your search software (e.g., Mascot, Sequest, MaxQuant).
-
Enzyme: Specify trypsin and allow for a reasonable number of missed cleavages (e.g., 2-3).[12]
-
Fixed Modifications: Set carbamidomethylation of cysteine as a fixed modification if you performed reduction and alkylation.[12]
-
Variable Modifications:
-
Mass Tolerances: Set appropriate mass tolerances for precursor ions (e.g., 10 ppm) and fragment ions (e.g., 0.02 Da for high-resolution data).[12]
-
FDR Calculation: Use a decoy database search to calculate and filter your results to a 1% peptide and protein FDR.[12]
Visual Guides
Experimental Workflows & Logic Diagrams
Comparison of conventional and DiDBiT workflows.
Troubleshooting logic for low peptide identification.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Troubleshooting streptavidin enrichment of biotinylated proteins. – P4EU [p4eu.org]
- 4. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Benchmarking and Automating the Biotinylation Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. Signature Fragment Ions of Biotinylated Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Signature Fragment Ions of Biotinylated Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Hydrazine Reactions with Peptides and Proteins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of hydrazine (B178648) in peptide and protein chemistry. It is designed for researchers, scientists, and drug development professionals to address specific issues that may arise during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of hydrazine in peptide and protein chemistry?
Hydrazine is primarily used for the chemical modification of the C-terminus of peptides and proteins. This process, known as hydrazinolysis, converts a C-terminal ester or thioester into a peptide hydrazide.[1][2] This hydrazide is a versatile intermediate that can be used for various applications, including:
-
Peptide ligation: The hydrazide can be converted to a reactive acyl azide (B81097) intermediate, which then reacts with an N-terminal cysteine-containing peptide in a process called native chemical ligation (NCL) to form a larger protein.[1][2]
-
Protein labeling: The C-terminal hydrazide can be selectively reacted with various probes, such as biotin (B1667282) or fluorescent dyes, for protein labeling and detection.[2]
-
Protein cyclization: A C-terminal hydrazide can react with an N-terminal aldehyde to generate cyclic proteins.[2]
Q2: What are the common methods for generating peptide hydrazides?
Several methods exist for generating peptide hydrazides:
-
Direct hydrazinolysis of peptide resins: Peptides synthesized on solid-phase supports, such as Wang resins, can be directly treated with hydrazine to yield the corresponding peptide hydrazide.[3]
-
Cysteine-promoted C-terminal hydrazinolysis: Native peptides and proteins with a C-terminal Xaa-Cys motif can undergo N→S acyl transfer to form a transient thioester, which is then intercepted by hydrazine to form the C-terminal hydrazide.[1][4][5]
-
Sortase-mediated hydrazinolysis: The enzyme sortase A can be used to cleave a specific recognition sequence at the C-terminus of a protein and ligate it to a hydrazine-containing nucleophile, resulting in a protein hydrazide.[2][6][7]
-
Intein-mediated hydrazinolysis: A protein of interest can be expressed as a fusion with an intein. The intein-mediated cleavage can be trapped with hydrazine to produce a C-terminal protein hydrazide.[2]
Q3: What are the potential side reactions when using hydrazine with peptides and proteins?
Several side reactions can occur during hydrazinolysis, potentially leading to undesired products and reduced yields. These include:
-
Peptide bond cleavage: Under harsh conditions (high temperature and prolonged reaction times), hydrazine can cleave peptide bonds, particularly at Gly-Xaa, Xaa-Gly, Asn-Xaa, and Xaa-Ser sequences.[8]
-
Side chain modifications:
-
Arginine: The guanidinium (B1211019) group of arginine can be converted to ornithine.[8]
-
Asparagine and Glutamine: The side-chain amide groups of asparagine and glutamine can be susceptible to hydrazinolysis, although this is less common than peptide bond cleavage. This can lead to the formation of hydrazides at the side chains.
-
Cysteine: Unprotected cysteine residues can lead to side reactions, such as dimerization.[1] It is often necessary to use a protecting group for cysteine side chains that is stable to hydrazine but can be removed later.[9][10][11]
-
Methionine: The thioether side chain of methionine can be oxidized, especially in the presence of air.[1]
-
-
Racemization: While generally low, some degree of racemization can occur at the C-terminal amino acid during hydrazide formation and subsequent activation.
Troubleshooting Guides
Problem 1: Low yield of the desired peptide hydrazide.
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | Optimize reaction conditions such as temperature, time, and hydrazine concentration. For cysteine-promoted hydrazinolysis, ensure the pH is optimal (around 5.8-7.0).[1] |
| Product hydrolysis | While peptide hydrazides are more stable to hydrolysis than thioesters, prolonged reaction times in aqueous buffers can still lead to some hydrolysis back to the carboxylic acid.[1] Minimize reaction time where possible. |
| Side reactions | See Problem 2 for troubleshooting specific side reactions. |
| Poor solubility of the peptide/protein | For poorly soluble proteins, perform the reaction in the presence of denaturants like 6 M guanidine⋅HCl to improve accessibility of the C-terminus.[1] |
Problem 2: Presence of unexpected side products.
| Side Product | Possible Cause | Troubleshooting Step |
| Peptide fragments | Peptide bond cleavage due to harsh conditions. | Reduce reaction temperature and time. Use milder hydrazinolysis methods if possible.[8][12] |
| Ornithine-containing peptides | Conversion of arginine residues. | This is a known side reaction.[8] If the arginine residue is critical, consider alternative C-terminal modification strategies. |
| Oxidized methionine | Presence of oxygen during the reaction. | Degas all solutions and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Dimerized peptides | Unprotected cysteine residues. | Protect cysteine side chains with a suitable protecting group prior to hydrazinolysis.[1] |
| Side-chain labeled products | Reaction of hydrazine with Asn or Gln side chains. | Use milder reaction conditions. This side reaction is generally less favorable than C-terminal modification. |
Experimental Protocols
Key Experiment: Cysteine-Promoted C-Terminal Hydrazinolysis of a Recombinant Protein
This protocol is adapted from the work on human ubiquitin (G76C).[1][4]
Materials:
-
Purified protein with a C-terminal Gly-Cys motif (e.g., His6-Ubiquitin-G76C)
-
Sodium phosphate (B84403) buffer (0.1 M, pH 5.8)
-
Sodium chloride (0.1 M)
-
Sodium 2-mercaptoethanesulfonate (MESNa)
-
Hydrazine acetate (B1210297) (N₂H₄·HOAc)
-
Reaction vessel
-
Shaking incubator or water bath
-
HPLC and Mass Spectrometer for analysis
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve the purified protein in the sodium phosphate buffer containing NaCl.
-
Addition of Reagents: Add MESNa to a final concentration of 10% (w/v) and hydrazine acetate to a final concentration of 5% (w/v).
-
Incubation: Incubate the reaction mixture at 45°C with gentle shaking for 48 hours.
-
Monitoring the Reaction: At various time points (e.g., 0, 24, 48 hours), take an aliquot of the reaction mixture and analyze it by HPLC and mass spectrometry to monitor the conversion of the starting material to the desired protein hydrazide.
-
Purification: Once the reaction is complete, the protein hydrazide can be purified from the reaction mixture using standard chromatography techniques, such as reverse-phase HPLC.
Quantitative Data Summary:
| Protein/Peptide | Reaction Conditions | Yield of Hydrazide | Reference |
| Hepcidin precursor (Gly-Cys terminated) | 0.1 M Sodium phosphate (pH 5.8), 10% MESNa, 5% N₂H₄·HOAc, 6 M Guanidine⋅HCl, 60°C, 24 h | 53% | [1] |
| Human ubiquitin (G76C) | 0.1 M Sodium phosphate (pH 5.8), 0.1 M NaCl, 10% MESNa, 5% N₂H₄·HOAc, 45°C, 48 h | Not explicitly stated, but successful formation confirmed by MS. | [1][4] |
| Erythropoietin (EPO) fragment (A160GC) | 6 M Guanidine⋅HCl, reducing conditions, 45°C, 96 h | Not explicitly stated, but successful formation confirmed by MS. | [1] |
Visualizations
Caption: Workflow for C-terminal hydrazinolysis and subsequent native chemical ligation.
Caption: Troubleshooting flowchart for peptide and protein hydrazinolysis.
References
- 1. Cysteine Promoted C-Terminal Hydrazinolysis of Native Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Efficient generation of peptide hydrazides via direct hydrazinolysis of Peptidyl-Wang-TentaGel resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cysteine promoted C-terminal hydrazinolysis of native peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Irreversible site-specific hydrazinolysis of proteins by use of sortase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chemical modification of peptides by hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrazine-sensitive thiol protecting group for peptide and protein chemistry. | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Navigating Dde Protecting Group Removal Beyond Hydrazine: A Technical Resource
For researchers, scientists, and drug development professionals seeking safer and more efficient methods for Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) protecting group removal, this technical support center provides a comprehensive guide to viable alternatives to hydrazine (B178648). This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and comparative data to facilitate a smooth transition to hydrazine-free protocols in your peptide synthesis workflows.
The use of hydrazine for Dde deprotection, while common, presents significant safety concerns and can lead to undesirable side reactions. This guide explores milder and more selective alternatives, focusing on hydroxylamine- and sodium borohydride-based methods, to enhance the robustness and safety of your experimental procedures.
Troubleshooting and FAQs: Alternative Dde Deprotection Methods
This section addresses common issues and questions encountered when moving away from traditional hydrazine-based Dde removal.
Frequently Asked Questions (FAQs)
Q1: Why should I consider alternatives to hydrazine for Dde removal?
A1: While effective, hydrazine is a hazardous substance with known toxicity. Beyond the safety concerns, it can lead to side reactions in peptide synthesis, such as the cleavage of sensitive peptide bonds (e.g., at Glycine residues) and the conversion of Arginine to Ornithine.[1] Exploring alternatives can lead to cleaner reaction profiles, improved safety, and potentially higher yields of the desired peptide.
Q2: What are the most common hydrazine-free methods for Dde deprotection?
A2: The most widely adopted alternative is the use of a hydroxylamine (B1172632) hydrochloride and imidazole (B134444) solution in N-methylpyrrolidone (NMP).[1][2] Another potential, though less documented, method involves the use of sodium borohydride (B1222165).
Q3: Is the hydroxylamine/imidazole method compatible with Fmoc solid-phase peptide synthesis (SPPS)?
A3: Yes, the hydroxylamine hydrochloride/imidazole method is considered orthogonal to the Fmoc/tBu strategy.[2] This means it selectively removes the Dde group without cleaving the Fmoc protecting group or other common acid-labile side-chain protecting groups.
Q4: Can these alternative methods be used for both solution-phase and solid-phase peptide synthesis?
A4: The hydroxylamine/imidazole method has been successfully applied in both solid-phase and solution-phase synthesis. For solution-phase, careful consideration of solvent choice is necessary to avoid high-boiling point solvents like NMP or DMF if their removal is problematic.
Troubleshooting Guide: Hydroxylamine-Based Dde Removal
| Issue | Potential Cause | Troubleshooting Steps |
| Incomplete Dde Removal | Insufficient reagent concentration or reaction time. | - Ensure the correct molar ratio of hydroxylamine hydrochloride and imidazole is used. - Increase the reaction time in increments (e.g., 30 minutes) and monitor the deprotection progress. - For sterically hindered Dde groups or difficult sequences, consider a second treatment with fresh reagent solution. |
| Poor resin swelling. | - Ensure the resin is adequately swelled in the reaction solvent (NMP) before adding the deprotection solution. | |
| Reagent degradation. | - Prepare the hydroxylamine hydrochloride/imidazole solution fresh before each use. | |
| Side Reactions Observed (e.g., modification of other residues) | Non-optimal pH of the reaction mixture. | - The imidazole acts as a base to control the pH. Ensure the correct ratio of hydroxylamine hydrochloride to imidazole is maintained. |
| Prolonged exposure to the reagent. | - Optimize the reaction time to achieve complete deprotection without unnecessary extended exposure. Monitor the reaction closely. | |
| Difficulty in Removing Reagent Byproducts | Inadequate washing post-deprotection. | - After deprotection, wash the resin thoroughly with DMF, followed by DCM, to remove all traces of the reagents and byproducts. |
Comparative Data: Dde Deprotection Methods
The following table summarizes the key quantitative parameters for the standard hydrazine method and the alternative hydroxylamine-based method. Data for a specific sodium borohydride protocol for Dde deprotection is not yet well-established in the literature.
| Parameter | Hydrazine Method | Hydroxylamine Hydrochloride/Imidazole Method |
| Reagents | 2% Hydrazine monohydrate in DMF | Hydroxylamine hydrochloride and Imidazole in NMP |
| Typical Reagent Ratio | N/A | 1.3:1 (Hydroxylamine hydrochloride: Imidazole)[2] or 1:0.75 (Hydroxylamine hydrochloride: Imidazole) based on Dde content[1] |
| Reaction Time | 3 x 3 minutes[1] | 30 minutes to 1 hour[1] |
| Temperature | Room Temperature | Room Temperature |
| Yields | Generally high, but can be affected by side reactions. | Reported to be efficient, with cleaner reaction profiles. Specific yields are sequence-dependent. |
| Key Advantages | Well-established protocol. | Milder conditions, orthogonal to Fmoc SPPS, improved safety profile. |
| Key Disadvantages | Hazardous reagent, potential for side reactions (peptide cleavage, amino acid modification).[1] | Requires fresh preparation of reagents, potential for incomplete removal with difficult sequences. |
Experimental Protocols
Protocol 1: Dde Group Removal using Hydroxylamine Hydrochloride and Imidazole
This protocol is adapted from established procedures for the selective removal of the Dde protecting group from a resin-bound peptide.[1]
Materials:
-
Dde-protected peptide on resin
-
Hydroxylamine hydrochloride
-
Imidazole
-
N-methylpyrrolidone (NMP)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Reaction vessel with agitation capabilities
Procedure:
-
Resin Swelling: Swell the Dde-protected peptide-resin in NMP (approximately 10 mL per gram of resin) for at least 30 minutes.
-
Deprotection Solution Preparation: In a separate container, dissolve hydroxylamine hydrochloride (1 equivalent based on the Dde content of the resin) and imidazole (0.75 equivalents based on the Dde content of the resin) in NMP.
-
Deprotection Reaction: Drain the swelling solvent from the resin and add the freshly prepared deprotection solution.
-
Agitation: Gently agitate the mixture at room temperature for 30 minutes to 1 hour.
-
Monitoring (Optional): A small sample of the resin can be cleaved and analyzed by HPLC or mass spectrometry to monitor the progress of the deprotection.
-
Washing: Filter the resin and wash thoroughly with DMF (3 times), followed by DCM (3 times) to remove residual reagents and byproducts.
-
Drying: Dry the resin under vacuum. The peptide-resin is now ready for the next step in the synthesis.
Visualizing the Workflow
The following diagram illustrates the general workflow for selective Dde deprotection and subsequent on-resin modification.
This logical diagram outlines the key steps in a typical workflow involving selective Dde group removal.
References
minimizing sample loss during streptavidin pulldown
Welcome to the technical support center for streptavidin-based affinity purification. This guide provides troubleshooting advice and answers to frequently asked questions to help you minimize sample loss and optimize your pulldown experiments.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during streptavidin pulldown assays, providing potential causes and solutions in a direct question-and-answer format.
Issue 1: Low or No Yield of Target Protein
Q1: I'm not getting enough of my biotinylated protein. What could be the cause?
Low yield is a frequent issue that can stem from several stages of the pulldown protocol. Common causes include inefficient biotinylation, poor binding to the beads, or protein loss during wash steps. It's also possible the protein was not successfully eluted from the beads.
Troubleshooting Steps:
-
Verify Biotinylation: Confirm that your protein of interest has been successfully biotinylated. This can be checked with a Western blot using a streptavidin-HRP conjugate before proceeding with the pulldown.[1] Inefficient biotinylation can occur if the reaction conditions are not optimal or if the biotinylation reagent has expired.[2]
-
Check for Steric Hindrance: The biotin (B1667282) tag might be inaccessible if it's buried within the protein's folded structure.[2] Consider adding a flexible linker between your protein and the biotin tag or placing the tag at a different terminus.
-
Optimize Binding Conditions: The interaction between your biotinylated protein and the streptavidin beads is critical. Ensure the pH of your binding buffer is between 7.2 and 8.0 for optimal interaction.[2] Also, check that your sample does not contain excess free biotin, which will compete with your protein for binding sites on the beads.[2][3]
-
Review Incubation Times: Insufficient incubation time can lead to incomplete capture of the target protein.[4] While this can be experiment-specific, typical incubation times range from 30 minutes to several hours.[4]
-
Assess Elution Efficiency: Harsh elution methods may be required to break the strong streptavidin-biotin bond. If you are using a gentle elution method, such as competitive elution with free biotin, it may not be efficient enough.[5][6] Consider a more stringent method if your downstream application allows for it.
Issue 2: High Background (Non-Specific Binding)
Q2: My final sample contains many contaminating proteins. How can I reduce this non-specific binding?
High background is typically caused by proteins binding to the beads themselves or to other components in the experimental tube.[7] This can be minimized by optimizing your blocking and washing steps.
Troubleshooting Steps:
-
Pre-Clear the Lysate: Before introducing your biotinylated "bait," incubate your cell lysate with streptavidin beads alone for 1-2 hours at 4°C.[7] Pellet the beads to remove proteins that non-specifically bind to them, and use the resulting supernatant for your actual pulldown experiment.[7][8]
-
Block the Beads: Thoroughly block the streptavidin beads before adding your sample. Common blocking agents include BSA or non-ionic detergents like Tween-20.[1]
-
Increase Wash Stringency: Your wash buffers may not be stringent enough to remove weakly bound, non-specific proteins.[7] Increasing the salt concentration or adding a non-ionic detergent can help disrupt these interactions.[9]
-
Optimize the Number of Washes: Insufficient washing is a common cause of high background. Perform at least three to five wash steps to thoroughly remove unbound proteins.[10]
-
Use Proper Controls: A "beads-only" control (streptavidin beads incubated with lysate but without the biotinylated bait) is essential to identify proteins that bind non-specifically to the beads themselves.[7]
Issue 3: Inefficient Elution
Q3: I can't seem to recover my protein from the streptavidin beads. What are the best elution strategies?
The streptavidin-biotin interaction is one of the strongest non-covalent bonds known, making elution challenging.[10] The best strategy depends on your downstream application and whether you need to maintain the protein's native structure and function.
Troubleshooting Steps:
-
Competitive Elution (Gentle): For applications requiring a functional protein, competitive elution with an excess of free biotin is a common method.[5] However, this can be inefficient. Using desthiobiotin, a biotin analog with lower binding affinity, allows for gentler competitive elution with free biotin.[10]
-
Denaturing Conditions (Harsh): Boiling the beads in SDS-PAGE sample buffer is a very effective way to elute the protein, but it will denature it.[10][11] This method is suitable if your downstream analysis is a Western blot or mass spectrometry.
-
Extreme pH (Harsh): Using a low pH buffer (e.g., 0.1 M glycine, pH 2.0-2.8) can disrupt the interaction and elute the protein.[3][12] It's important to neutralize the eluate immediately with a buffer like 1M Tris, pH 8.0 to prevent protein degradation.[3][12]
-
Enzymatic Cleavage: If your experimental design includes a cleavable linker between the biotin tag and your protein, you can use a specific protease to release the intact protein from the beads while the tag remains bound.[13]
Data & Protocols
Data Presentation: Optimizing Buffers
Optimizing your binding and wash buffers is critical for a successful pulldown. The tables below provide starting points for buffer components.
Table 1: Recommended Components for Wash Buffers to Reduce Non-Specific Binding
| Component | Concentration Range | Purpose | Citations |
| Salt (NaCl or KCl) | 150 mM - 500 mM | Reduces ionic interactions | [9][10] |
| Non-ionic Detergent | 0.01% - 0.1% | Reduces hydrophobic interactions | [1][3][10] |
| (e.g., Tween-20, NP-40) | |||
| Blocking Agent | Varies (e.g., 1% BSA) | Saturates non-specific binding sites on beads | [1] |
Table 2: Comparison of Common Elution Methods
| Elution Method | Buffer/Condition | Protein State | Key Considerations | Citations |
| Competitive Elution | Excess free biotin (e.g., 25 mM) with heat (95°C) | Potentially Native | Can be inefficient; may require heat which can denature some proteins.[5] | [5][6] |
| Gentle Competitive Elution | Excess free biotin with desthiobiotin-tagged protein | Native/Functional | Requires use of desthiobiotin analog; preserves protein function.[10] | [10] |
| Low pH | 0.1 M Glycine, pH 2.0-2.8 | Denatured | Requires immediate neutralization; may cause streptavidin to leach from beads.[3][11] | [3][11][12] |
| Denaturation | SDS-PAGE Sample Buffer + Heat (95-100°C) | Denatured | Highly efficient but destroys protein structure and function.[11] | [10][11] |
Experimental Protocols: Generalized Streptavidin Pulldown
This protocol provides a general workflow. Optimization for your specific protein of interest and sample type is highly recommended.
Materials:
-
Streptavidin-coated magnetic beads[12]
-
Biotinylated "bait" protein
-
Cell lysate containing "prey" proteins
-
Binding/Wash Buffer (e.g., TBS with 0.05% Tween-20)[12]
-
Elution Buffer (choose based on Table 2)
-
Neutralization Buffer (if using low pH elution, e.g., 1M Tris, pH 8.0)[12]
-
Protease inhibitors[11]
Procedure:
-
Bead Preparation: a. Resuspend the streptavidin magnetic beads in their storage buffer. b. Transfer the desired amount of beads (e.g., 50 µL) to a microcentrifuge tube.[11] c. Place the tube on a magnetic stand to capture the beads and carefully discard the supernatant.[11] d. Add 1 mL of Binding/Wash Buffer, vortex gently to wash the beads, capture them with the magnet, and discard the supernatant. Repeat this wash step twice.[11][12]
-
Binding: a. (Optional but Recommended) Pre-clear the lysate by incubating it with fresh streptavidin beads for 1-2 hours at 4°C. Magnetically separate the beads and use the supernatant for the next step.[7] b. Add your biotinylated bait protein to the pre-cleared lysate and incubate for 1-2 hours at 4°C with gentle rotation to allow for bait-prey interaction.[11] c. Add the pre-washed streptavidin beads to the lysate mixture. d. Incubate for 1 hour at room temperature or overnight at 4°C with gentle rotation to capture the biotinylated protein complex.[11][14]
-
Washing: a. Place the tube on a magnetic stand to collect the beads and discard the supernatant. b. Add 500 µL of cold Binding/Wash Buffer, gently mix, collect the beads, and discard the supernatant. c. Repeat the wash step at least three to five times to remove non-specifically bound proteins.[10] For the final wash, remove all residual buffer.[10]
-
Elution: a. Add 100 µL of your chosen Elution Buffer to the beads and mix well.[12] b. Incubate according to the recommended conditions for your chosen method (e.g., 5-10 minutes at room temperature for low pH elution).[11][12] c. Magnetically separate the beads and carefully transfer the supernatant, which contains your eluted protein, to a fresh tube. d. (Optional) For maximum recovery, a second elution can be performed by adding fresh elution buffer to the beads and repeating the process. The eluates can then be pooled.[10] e. If using a low pH elution buffer, immediately add neutralization buffer to the eluate.[3]
Visualizations
Diagrams of Workflows and Concepts
Caption: A generalized workflow for a streptavidin pulldown experiment.
Caption: The strong, specific interaction between streptavidin and biotin.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. advancedbiochemicals.com [advancedbiochemicals.com]
- 4. synapsewaves.com [synapsewaves.com]
- 5. A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Troubleshooting streptavidin enrichment of biotinylated proteins. – P4EU [p4eu.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. abraxis.eurofins-technologies.com [abraxis.eurofins-technologies.com]
- 13. goldbio.com [goldbio.com]
- 14. Pull-down Assay on Streptavidin Beads and Surface Plasmon Resonance Chips for SWATH-MS-based Interactomics | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
Validation & Comparative
A Head-to-Head Comparison: Dde vs. Photocleavable Linkers in Bioconjugation and Drug Delivery
For researchers, scientists, and drug development professionals, the choice of a cleavable linker is a critical design element in the development of sophisticated bioconjugates, including antibody-drug conjugates (ADCs) and probes for chemical proteomics. The ability to selectively sever the connection between a targeting moiety and a payload under specific conditions is paramount for efficacy and safety. This guide provides an in-depth comparison of two widely used classes of cleavable linkers: the chemically-labile Dde linker and the light-sensitive photocleavable linkers.
This comparison guide delves into the fundamental properties, cleavage mechanisms, and practical applications of Dde and photocleavable linkers, supported by available experimental data. We will explore their respective advantages and disadvantages to aid in the rational selection of the optimal linker for your research and development needs.
At a Glance: Key Differences Between Dde and Photocleavable Linkers
| Feature | Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) Linker | Photocleavable Linkers |
| Cleavage Stimulus | Chemical: Hydrazine (B178648) or Hydroxylamine | Physical: UV or visible light |
| Cleavage Conditions | Mildly basic (hydrazine) or neutral (hydroxylamine) solution | Irradiation at a specific wavelength (e.g., 365 nm UV or 400 nm visible light) |
| Cleavage Kinetics | Typically minutes to a few hours | Can be very rapid (seconds to minutes) depending on light intensity and quantum yield |
| Specificity | High, triggered by specific chemical reagents | High, spatially and temporally controlled by light exposure |
| Potential for Off-Target Effects | Minimal, as the cleaving agent is specific. | Potential for photodamage to the biomolecule or surrounding tissues, and side reactions from reactive cleavage byproducts.[1] |
| Biocompatibility of Cleavage | The chemical cleaving agents can be toxic to living cells. | Light can be applied non-invasively, but UV light can be damaging to cells. |
| Common Applications | Proteomics (elution from affinity resins), solid-phase synthesis. | Drug delivery (site-specific release), proteomics, "caged" compounds. |
Delving Deeper: A Quantitative Look at Performance
While direct, side-by-side comparative studies under identical conditions are limited in the published literature, we can synthesize available data to provide a quantitative overview of each linker's performance.
Cleavage Efficiency
| Linker Type | Reported Cleavage Efficiency | Conditions | Reference |
| Dde | >95-98% | 2% Hydrazine in water, 37°C, 1 hour | [2] |
| Dde | >95% | 2% hydrazine, room temperature, 2 hours | |
| Photocleavable (o-nitrobenzyl) | Variable, often >90% | UV irradiation (e.g., 365 nm) | |
| Photocleavable (PhoCl) | Quantitatively cleaved | 400 nm visible light |
Note: The efficiency of photocleavage is highly dependent on the specific chromophore, the wavelength and intensity of the light source, and the duration of exposure.
Experimental Protocols: A Guide to Cleavage Assays
The following protocols outline general procedures for the cleavage of Dde and photocleavable linkers, which can be adapted for specific applications.
Protocol 1: Cleavage of a Dde-Linked Bioconjugate
Objective: To release a target molecule from a Dde-linked conjugate.
Materials:
-
Dde-linked bioconjugate
-
Cleavage Buffer: 2% (v/v) hydrazine hydrate (B1144303) in water or PBS
-
Quenching solution (optional, e.g., acetone)
-
Analytical equipment (e.g., HPLC, mass spectrometer)
Procedure:
-
Dissolve the Dde-linked bioconjugate in the Cleavage Buffer to a final concentration of 1-5 mg/mL.
-
Incubate the reaction mixture at 37°C for 1-2 hours. The optimal time may need to be determined empirically.
-
(Optional) Quench the reaction by adding an excess of acetone (B3395972) to react with the remaining hydrazine.
-
Analyze the reaction mixture by HPLC or mass spectrometry to confirm the cleavage and quantify the released payload.
Protocol 2: Cleavage of a Photocleavable Linker
Objective: To release a target molecule from a photocleavable conjugate using light.
Materials:
-
Photocleavable bioconjugate
-
Buffer compatible with the bioconjugate (e.g., PBS)
-
UV lamp or other light source emitting at the appropriate wavelength (e.g., 365 nm for o-nitrobenzyl linkers)
-
Analytical equipment (e.g., HPLC, mass spectrometer)
Procedure:
-
Dissolve the photocleavable bioconjugate in a suitable buffer in a UV-transparent vessel (e.g., quartz cuvette).
-
Irradiate the sample with the light source at a fixed distance and intensity. The duration of irradiation will depend on the linker's quantum yield and the light source's power.
-
Monitor the cleavage reaction over time by taking aliquots and analyzing them by HPLC or mass spectrometry.
-
Once cleavage is complete, the released payload can be purified or directly analyzed.
Visualizing the Workflows
To better illustrate the practical application of these linkers, the following diagrams, generated using the DOT language, depict typical experimental workflows.
Dde Linker Workflow in Affinity-Based Proteomics
Caption: Workflow for Dde linker-based protein enrichment and elution.
Photocleavable Linker Workflow in Targeted Drug Delivery
References
A Comparative Guide to CuAAC and SPAAC for Dde Biotin-PEG4-Azide Labeling
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount for a wide range of applications, from proteomics and drug targeting to diagnostics and molecular imaging. The development of "click chemistry" has provided a powerful toolkit for bioconjugation, with the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) being two of the most prominent methods. This guide provides a detailed, data-driven comparison of CuAAC and SPAAC for the purpose of labeling with Dde Biotin-PEG4-azide, a versatile biotinylation reagent.
This compound is a chemical probe that features a biotin (B1667282) moiety for detection or purification, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal azide (B81097) group for conjugation via click chemistry.[1] The Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) protecting group offers the advantage of cleavable biotin binding under mild conditions, allowing for the gentle release of captured biomolecules from streptavidin. This reagent is compatible with both CuAAC, reacting with terminal alkynes, and SPAAC, reacting with strained cyclooctynes like dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).[1]
Quantitative Performance Comparison
The choice between CuAAC and SPAAC for labeling with this compound involves a trade-off between reaction speed, efficiency, and biocompatibility. The following table summarizes key quantitative data to facilitate an informed decision.
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Principle | Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide. | Catalyst-free [3+2] cycloaddition between a strained cyclooctyne (B158145) and an azide. |
| Reaction Rate (Second-Order Rate Constants) | Generally very fast (typically 1-100 M⁻¹s⁻¹).[2] | Slower than CuAAC, highly dependent on the cyclooctyne used (e.g., DBCO, BCN). Can be up to 100-fold slower than CuAAC.[3] |
| Biocompatibility | Limited for in vivo applications due to the cytotoxicity of the copper catalyst. Requires ligands to mitigate toxicity. | Excellent biocompatibility as it is a catalyst-free reaction, making it ideal for in vivo and live-cell applications.[2][4] |
| Labeling Efficiency | Generally high, with one study in O-GlcNAc proteomics identifying more proteins with a CuAAC approach compared to SPAAC, suggesting higher efficiency in that context.[5] | Can be highly efficient, with some studies suggesting higher labeling efficiencies than CuAAC in live cells. Another study on NAD-capped RNAs found SPAAC to be superior in terms of RNA integrity and biotinylation efficiency. |
| Reactant Accessibility | Terminal alkynes are small and relatively easy to introduce into biomolecules. | Strained cyclooctynes (e.g., DBCO) are bulkier, which can sometimes lead to steric hindrance or affect the properties of the labeled molecule.[3] |
| Potential for Side Reactions | Can generate reactive oxygen species (ROS), potentially damaging biomolecules. | Can have side reactions with thiols, leading to some off-target labeling.[5][6] |
Experimental Workflows and Signaling Pathways
To better visualize the practical application of each method, the following diagrams illustrate the experimental workflows for labeling a protein with this compound using both CuAAC and SPAAC.
Detailed Experimental Protocols
Below are representative protocols for the biotinylation of a protein using this compound with both CuAAC and SPAAC. These are general guidelines and may require optimization for specific proteins and applications.
Protocol 1: CuAAC Labeling of an Alkyne-Modified Protein
This protocol describes the reaction of this compound with a protein containing a terminal alkyne group.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate (B8700270)
-
Degassed, deionized water
-
Purification system (e.g., size-exclusion chromatography columns)
Procedure:
-
Prepare Stock Solutions:
-
This compound: 10 mM in DMSO.
-
CuSO₄: 50 mM in deionized water.
-
THPTA: 50 mM in deionized water.
-
Sodium Ascorbate: 100 mM in deionized water (prepare fresh).
-
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
Alkyne-modified protein to a final concentration of 10-100 µM.
-
This compound stock solution to a final concentration of 100-500 µM (10-50 fold molar excess).
-
Premix CuSO₄ and THPTA in a 1:5 molar ratio and add to the reaction to a final copper concentration of 50-250 µM.
-
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate stock solution to a final concentration of 1-5 mM. Gently mix the reaction.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature or 4°C. Protect from light if using a fluorescently-labeled component.
-
Purification: Remove unreacted this compound and copper catalyst using dialysis, buffer exchange, or size-exclusion chromatography.
-
Verification of Biotinylation: Confirm successful labeling using methods such as a Western blot with streptavidin-HRP or mass spectrometry.
Protocol 2: SPAAC Labeling of a DBCO-Modified Protein
This protocol describes the copper-free reaction of this compound with a protein that has been modified to contain a DBCO group.
Materials:
-
DBCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Purification system (e.g., size-exclusion chromatography columns)
Procedure:
-
Prepare Stock Solution:
-
This compound: 10 mM in DMSO.
-
-
Reaction Setup: In a microcentrifuge tube, combine the following:
-
DBCO-modified protein to a final concentration of 50-100 µM.
-
This compound stock solution to a final concentration of a 10-20 fold molar excess over the protein.
-
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight.
-
Purification: Remove excess this compound by repeated washes with buffer using a suitable concentrator or by size-exclusion chromatography.
-
Verification of Biotinylation: Confirm successful labeling using methods such as a Western blot with streptavidin-HRP or mass spectrometry.
Conclusion and Recommendations
Both CuAAC and SPAAC are highly effective methods for labeling biomolecules with this compound, each with its own set of advantages and disadvantages.
CuAAC is the recommended method when:
-
High reaction speed and efficiency are critical. Its rapid kinetics make it ideal for applications where time is a limiting factor or when working with low concentrations of reactants.
-
The biomolecule of interest is not sensitive to copper or reactive oxygen species. For in vitro applications with purified proteins, the potential for damage can often be mitigated with the use of copper-chelating ligands.
SPAAC is the superior choice for:
-
Live-cell imaging and in vivo applications. The absence of a cytotoxic copper catalyst makes it the gold standard for experiments in living systems.[4]
-
Labeling sensitive biomolecules. The mild, catalyst-free conditions of SPAAC are less likely to cause damage to delicate proteins or nucleic acids.
-
Simplicity of the reaction setup. With fewer components, the SPAAC reaction is often easier to perform.
Ultimately, the choice between CuAAC and SPAAC will depend on the specific experimental context. For many in vitro applications, the speed and high efficiency of CuAAC make it an attractive option. However, for any work involving live cells or in vivo models, the biocompatibility of SPAAC is a significant advantage that often outweighs its slower reaction kinetics. By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can select the optimal method to achieve their labeling objectives with this compound.
References
- 1. Biocompatible Azide-Alkyne "Click" Reactions for Surface Decoration of Glyco-Engineered Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling [frontiersin.org]
Confirming Dde Protecting Group Cleavage: A Comparative Guide to Mass Spectrometry and UV-Vis Spectroscopy
For researchers, scientists, and drug development professionals engaged in peptide synthesis and modification, the selective removal of protecting groups is a critical step that demands precise verification. The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group is a commonly used amine-protecting group, particularly for the side chain of lysine, due to its stability to piperidine (B6355638) and trifluoroacetic acid (TFA) and its selective cleavage under mild conditions with hydrazine (B178648). Accurate confirmation of Dde cleavage is paramount to ensure the success of subsequent synthetic modifications. This guide provides a comprehensive comparison of two primary analytical techniques for this purpose: mass spectrometry (MS) and UV-Vis spectrophotometry.
Comparison of Analytical Methods
Mass spectrometry and UV-Vis spectrophotometry offer distinct advantages and disadvantages for monitoring Dde cleavage. Mass spectrometry provides a direct and highly specific measurement of the peptide's mass, confirming the removal of the Dde group by a corresponding mass shift. In contrast, UV-Vis spectrophotometry offers a continuous and straightforward method to monitor the reaction's progress by detecting a chromophoric byproduct.
| Feature | Mass Spectrometry (MALDI-TOF & LC-MS) | UV-Vis Spectrophotometry |
| Principle | Direct detection of peptide mass change. | Indirect detection via a UV-active byproduct. |
| Specificity | Very high; directly confirms the mass of the deprotected peptide. | Moderate; assumes the byproduct formation correlates directly with cleavage. |
| Sensitivity | High (picomole to femtomole range). | Moderate. |
| Quantitative Capability | Can be quantitative with appropriate standards and methods (e.g., LC-MS). | Semi-quantitative; primarily used to monitor reaction completion. |
| Throughput | Lower; requires sample preparation and individual analysis. | High; can be used for real-time monitoring of the reaction solution. |
| Information Provided | Molecular weight of starting material, product, and potential side products. | Kinetic profile of the cleavage reaction. |
Experimental Data: Monitoring Dde Cleavage Kinetics
The following table presents a representative comparison of data obtained from monitoring the cleavage of a Dde-protected peptide using both mass spectrometry (LC-MS) and UV-Vis spectrophotometry. The reaction involves treating the resin-bound peptide with 2% hydrazine in DMF.
| Reaction Time (minutes) | % Cleavage (LC-MS) | % Cleavage (UV-Vis at 290 nm) |
| 0 | 0% | 0% |
| 2 | 45% | 48% |
| 4 | 78% | 81% |
| 6 | 92% | 94% |
| 8 | 98% | 99% |
| 10 | >99% | >99% |
Note: The data presented are illustrative and can vary depending on the peptide sequence, resin, and reaction conditions.
Experimental Protocols
Dde Cleavage from Resin-Bound Peptide
This protocol outlines the standard procedure for removing the Dde protecting group from a peptide synthesized on a solid support.
Materials:
-
Dde-protected peptide on resin
-
N,N-Dimethylformamide (DMF)
-
Hydrazine monohydrate
-
Reaction vessel
Procedure:
-
Swell the Dde-protected peptide-resin in DMF for 30 minutes.
-
Drain the DMF.
-
Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.
-
Add the 2% hydrazine solution to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature.
-
Monitor the reaction by taking small aliquots of the resin or supernatant at various time points for analysis by mass spectrometry or UV-Vis spectrophotometry.
-
Once the reaction is complete, drain the hydrazine solution and wash the resin thoroughly with DMF (3 x 10 mL).
Mass Spectrometry Analysis (MALDI-TOF)
This protocol describes the preparation of a sample for analysis by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.
Materials:
-
Aliquots of peptide-resin from the cleavage reaction
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
MALDI matrix solution (e.g., α-cyano-4-hydroxycinnamic acid in 50% acetonitrile/0.1% TFA)
-
MALDI target plate
Procedure:
-
Take a small sample of the resin (a few beads) at each time point.
-
Wash the resin beads with DMF and then dichloromethane (B109758) (DCM).
-
Dry the resin beads under vacuum.
-
Add a small volume (e.g., 10 µL) of cleavage cocktail to the resin beads to cleave the peptide from the solid support.
-
After 1-2 hours, precipitate the cleaved peptide with cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and air-dry the peptide pellet.
-
Dissolve the peptide in a suitable solvent (e.g., 50% acetonitrile/0.1% TFA).
-
On the MALDI target plate, spot 1 µL of the dissolved peptide solution and immediately add 1 µL of the MALDI matrix solution.
-
Allow the spot to air dry completely.
-
Analyze the sample using a MALDI-TOF mass spectrometer in reflector positive ion mode. The disappearance of the peak corresponding to the Dde-protected peptide and the appearance of the peak for the deprotected peptide confirms cleavage.
UV-Vis Spectrophotometry Analysis
This protocol details the procedure for monitoring Dde cleavage by measuring the absorbance of the indazole byproduct.
Materials:
-
Supernatant from the Dde cleavage reaction
-
UV-transparent cuvette
-
Spectrophotometer
Procedure:
-
At each time point, take a small aliquot (e.g., 10-50 µL) of the supernatant from the cleavage reaction.
-
Dilute the aliquot with DMF to a suitable concentration for spectrophotometric analysis.
-
Use 2% hydrazine in DMF as a blank.
-
Measure the absorbance of the diluted supernatant at 290 nm.
-
The reaction is considered complete when the absorbance at 290 nm plateaus, indicating no further formation of the indazole byproduct.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for confirming Dde cleavage using mass spectrometry and UV-Vis spectrophotometry.
Choosing the Right Tool for the Job: A Guide to Comparing PEG Spacer Lengths in Biotin-Azide Reagents
For researchers, scientists, and drug development professionals utilizing biotin-streptavidin systems for detection, purification, and targeting, the choice of biotinylation reagent is critical. The length of the polyethylene (B3416737) glycol (PEG) spacer in biotin-azide reagents plays a pivotal role in the efficiency and outcome of experiments. This guide provides an objective comparison of biotin-azide reagents with different PEG spacer lengths, supported by experimental data, to facilitate the selection of the optimal reagent for your specific needs.
The Role of the PEG Spacer
Biotin-azide reagents are invaluable tools for attaching biotin (B1667282) to alkyne-modified molecules via "click chemistry." The PEG spacer, a hydrophilic chain of repeating ethylene (B1197577) glycol units, serves several crucial functions:
-
Increased Solubility: The PEG chain enhances the water solubility of the biotin-azide reagent and the resulting biotinylated molecule. This is particularly important when working with hydrophobic biomolecules that are prone to aggregation.
-
Reduced Steric Hindrance: The spacer arm physically separates the biotin moiety from the labeled molecule. This increased distance minimizes steric hindrance, allowing for more efficient binding of the bulky streptavidin protein to the biotin.
-
Minimized Non-specific Interactions: The hydrophilic nature of the PEG spacer can help to reduce non-specific binding of the biotinylated molecule to surfaces or other proteins.
The general structure of a biotin-PEG-azide reagent is illustrated below, showcasing the key functional components.
Caption: General structure of a Biotin-PEG-Azide reagent.
Performance Comparison of Different PEG Spacer Lengths
The length of the PEG spacer can significantly influence the performance of biotin-azide reagents in various applications. The optimal spacer length often represents a balance between providing sufficient distance to overcome steric hindrance and avoiding potential negative effects of excessively long and flexible chains.
Key Performance Parameters:
-
Solubility: Longer PEG chains generally lead to higher aqueous solubility.
-
Binding Efficiency: A certain minimum spacer length is often required for efficient streptavidin binding. However, excessively long spacers may not always provide additional benefits and, in some contexts like surface-based assays, might even lead to a decrease in the density of bound streptavidin.
-
Assay Performance: The choice of spacer length can impact the signal-to-noise ratio in assays such as ELISA and Western blotting.
Quantitative Data Summary
The following tables summarize available quantitative data comparing biotin-azide reagents with different PEG spacer lengths.
Table 1: Solubility of Biotin-PEG-Azide Reagents
| Reagent | Spacer Length | Solubility |
| Biotin-PEG3-Azide | 3 PEG units | 10 mg/mL in PBS; 10 mg/mL in DMSO[1] |
| Biotin-PEG11-Azide | 11 PEG units | Limited solubility in water; Soluble in DMSO[2] |
Table 2: Performance in a Proteomics Workflow
Data from a study comparing Biotin-PEG3-Azide, Biotin-PEG4-Azide, and Biotin-PEG5-Azide in a "one-pot triplex tagging" experiment for identifying modified peptides.
| Parameter | Biotin-PEG3-Azide | Biotin-PEG4-Azide | Biotin-PEG5-Azide |
| Number of Identified Peptides | 225 (in individual tagging) | Data not individually reported | Data not individually reported |
| Elution Time | Baseline | Linearly Increased vs. PEG3 | Linearly Increased vs. PEG4 |
Note: In a mixed experiment, a total of 263 peptides were identified across all three reagents.
Experimental Protocols
The following are detailed methodologies for key experiments that can be adapted to compare the performance of biotin-azide reagents with different PEG spacer lengths.
Protocol 1: General Protein Biotinylation via Click Chemistry
This protocol provides a general framework for labeling an alkyne-modified protein with a biotin-azide reagent. This procedure can be used to prepare biotinylated proteins for comparison in various downstream applications.
Materials:
-
Alkyne-modified protein of interest (1-10 mg/mL in an amine-free, phosphate-free buffer, e.g., HEPES, pH 7.2-7.5)
-
Biotin-PEGn-Azide (where n is the number of PEG units)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Reducing agent (e.g., Sodium Ascorbate, TCEP)
-
Copper-chelating ligand (e.g., TBTA)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting column (e.g., Sephadex G-25)
-
Quenching buffer (e.g., 50 mM EDTA)
Procedure:
-
Prepare Reagent Stocks:
-
Dissolve the Biotin-PEGn-Azide in DMF or DMSO to a concentration of 10 mM.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of Sodium Ascorbate or TCEP in water. This should be made fresh.
-
Prepare a 1.7 mM stock solution of TBTA in DMSO:tert-butanol (1:4 v/v).
-
-
Biotinylation Reaction:
-
In a microcentrifuge tube, combine the alkyne-modified protein with the Biotin-PEGn-Azide stock solution. A 10- to 20-fold molar excess of the biotin-azide reagent over the protein is a good starting point.
-
Add the TBTA ligand to the reaction mixture to a final concentration of 1 mM.
-
Premix the CuSO₄ and the reducing agent. Add this mixture to the reaction to a final concentration of 1 mM each.
-
The final reaction volume should be adjusted with the reaction buffer.
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
-
Quench Reaction:
-
Add quenching buffer (e.g., EDTA) to a final concentration of 10 mM to stop the reaction by chelating the copper catalyst.
-
-
Purification:
-
Remove excess, unreacted biotin-azide and other small molecules using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
The following diagram illustrates the experimental workflow for this protocol.
Caption: Workflow for protein biotinylation using click chemistry.
Protocol 2: Comparative ELISA
This protocol can be used to compare the performance of different Biotin-PEGn-Azide reagents in an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Streptavidin-coated microplate
-
Biotinylated proteins (prepared using Protocol 1 with different Biotin-PEGn-Azide reagents)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
Primary antibody specific to the protein of interest
-
Horseradish Peroxidase (HRP)-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Microplate reader
Procedure:
-
Immobilization of Biotinylated Protein:
-
Dilute the biotinylated proteins (prepared with different PEG spacers) to a range of concentrations (e.g., 10, 5, 2.5, 1.25, 0.625, 0 µg/mL) in PBS.
-
Add 100 µL of each dilution to the wells of a streptavidin-coated microplate.
-
Incubate for 1 hour at room temperature.
-
-
Washing and Blocking:
-
Wash the plate three times with Wash Buffer.
-
Add 200 µL of Blocking Buffer to each well and incubate for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Wash the plate three times with Wash Buffer.
-
Add 100 µL of the primary antibody (at the manufacturer's recommended dilution) to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate three times with Wash Buffer.
-
Add 100 µL of the HRP-conjugated secondary antibody (at the manufacturer's recommended dilution) to each well.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Add 100 µL of Stop Solution to each well.
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Plot the absorbance versus the concentration of the biotinylated protein for each PEG spacer length.
-
Compare the signal intensity and signal-to-noise ratio for each reagent.
-
The logical flow for comparing the reagents in an ELISA is depicted below.
Caption: Logical workflow for a comparative ELISA experiment.
Conclusion
The selection of a biotin-azide reagent with the appropriate PEG spacer length is a critical consideration for the success of various biochemical assays. While longer PEG spacers generally improve solubility and can reduce steric hindrance, the optimal length is application-dependent. For proteomics applications, a moderate length like PEG4 or PEG5 may offer advantages in peptide identification. In surface-based assays, shorter to moderate spacers may be preferable to achieve higher binding densities. It is recommended that researchers empirically test a few different spacer lengths to determine the best-performing reagent for their specific experimental context.
References
A Comparative Guide to Dde and ivDde Protecting Groups in Peptide Synthesis
In the realm of solid-phase peptide synthesis (SPPS), particularly for the creation of complex peptides such as branched, cyclic, or modified structures, the use of orthogonal protecting groups is paramount. Among these, the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) and 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) groups have become standard for the protection of primary amines, such as the ε-amino group of lysine (B10760008).[1][2] Both are valued for their stability to the basic conditions of Fmoc removal (e.g., 20% piperidine) and acidic conditions of Boc and resin cleavage (TFA), while being selectively removable with hydrazine (B178648).[1] This guide provides a detailed comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal protecting group for their specific application.
Core Differences: Stability vs. Lability
The primary distinction between Dde and ivDde lies in the balance between stability and ease of removal. The choice between them is application-dependent.[1]
-
Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl): Introduced in 1993, Dde is the more established of the two. It is generally easier to remove than its successor, ivDde.[1] However, this higher lability comes at the cost of lower stability. The Dde group has been observed to be somewhat unstable during prolonged piperidine (B6355638) treatment for Fmoc deprotection, leading to partial loss in the synthesis of long peptide sequences.[1][2] A more significant drawback is its propensity for migration, where the Dde group can transfer from a lysine side chain to an unprotected amine, scrambling its position within the peptide.[1][3]
-
ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl): Developed in 1998, the ivDde group features a more sterically hindered isovaleryl substituent.[2] This increased bulk enhances its stability, making it significantly more robust during extended syntheses and less prone to the migration issues that can plague Dde.[2] This enhanced stability, however, can make its removal more challenging. The deprotection of ivDde can be sluggish and sometimes incomplete, particularly if the protected residue is located near the C-terminus of the peptide or within an aggregated sequence.[1]
Performance Comparison: A Quantitative Look
While direct kinetic comparisons are scarce in the literature, a study on the optimization of ivDde removal provides valuable insights into the factors affecting its cleavage. The following table summarizes the experimental data on ivDde deprotection from a lysine residue on a solid support using varying conditions.
| Condition ID | Hydrazine Conc. | Reaction Time (per iteration) | No. of Iterations | Observed Outcome |
| 1 | 2% | 3 min | 3 | Incomplete removal, only a small fraction deprotected.[4] |
| 2 | 2% | 5 min | 3 | Marginal improvement over Condition 1, ~50% removal.[4] |
| 3 | 2% | 3 min | 4 | Nominal improvement over Condition 1, ~50% removal.[4] |
| 4 | 4% | 3 min | 3 | Near complete removal of the ivDde group.[4] |
Data adapted from an optimization study on an ACP fragment with a C-terminal Lys(ivDde).[4]
These results highlight that the standard 2% hydrazine treatment can be insufficient for complete ivDde removal.[4] Increasing the hydrazine concentration to 4% proved to be the most effective variable for achieving near-complete deprotection.[4] For particularly stubborn cases, concentrations as high as 10% hydrazine have been employed.[1] In contrast, Dde is generally removed efficiently under the standard 2% hydrazine conditions.
Key Side Reactions: The Challenge of Dde Migration
A critical consideration when using the Dde group is its potential for intramolecular or intermolecular migration. This side reaction typically occurs during the piperidine-mediated Fmoc deprotection step, where a newly liberated amine can attack a nearby Dde-protected amine, leading to the transfer of the protecting group.[3]
Caption: Dde group migration from one lysine side chain to another after Fmoc deprotection.
This migration can lead to a scrambled peptide sequence, complicating purification and compromising the final product.[1] The more sterically hindered ivDde group is significantly less prone to this side reaction, making it a safer choice when this is a concern.[2]
Experimental Protocols
Below are detailed methodologies for the selective removal of Dde and ivDde protecting groups from a peptide synthesized on a solid support.
Protocol 1: Standard Deprotection with Hydrazine
This protocol is applicable to both Dde and ivDde, though reaction conditions may need to be optimized for ivDde as discussed above.
Reagents:
-
2-4% Hydrazine monohydrate in N,N-dimethylformamide (DMF)
-
DMF for washing
Procedure:
-
Place the peptidyl-resin in a suitable reaction vessel.
-
Add the 2% hydrazine solution to the resin (approx. 25 mL per gram of resin).[2]
-
Allow the mixture to stand at room temperature for 3 minutes.[2]
-
Filter the resin to remove the solution.
-
Repeat the hydrazine treatment (steps 2-4) two more times for a total of three treatments.[2]
-
Wash the resin thoroughly with DMF (at least 3 times) to remove residual hydrazine and the cleaved protecting group by-product.[2]
-
The progress of the deprotection can be monitored by spectrophotometry, as the indazole by-product absorbs strongly at 290 nm.[1][5]
Caption: Workflow for the removal of Dde/ivDde protecting groups using hydrazine.
Protocol 2: Orthogonal Dde Removal with Hydroxylamine (B1172632)
This method allows for the removal of the Dde group in the presence of Fmoc, providing an additional level of orthogonality.
Reagents:
-
Hydroxylamine hydrochloride
-
N-methylpyrrolidone (NMP)
-
DMF for washing
Procedure:
-
Prepare a solution by dissolving hydroxylamine hydrochloride (1 equivalent based on the Dde content of the resin) and imidazole (0.75 equivalents) in NMP (approx. 10 mL per gram of resin).[2]
-
Add the prepared solution to the Dde-protected peptidyl-resin.
-
Gently agitate the mixture at room temperature for 30 to 60 minutes.[2]
-
Filter the resin to remove the solution.
-
Wash the resin thoroughly with DMF (3 times).[2]
Conclusion: Making the Right Choice
The selection between Dde and ivDde protecting groups is a strategic decision in peptide synthesis.
-
Choose Dde for simpler syntheses where its faster deprotection is an advantage and the risk of migration is low or can be tolerated. It is the more economical and faster option for removal.
-
Choose ivDde for the synthesis of long or complex peptides where stability is critical. Its resistance to piperidine treatment and significantly lower tendency for migration provide greater security and can lead to a purer final product, despite the potentially more demanding deprotection conditions.[1][2]
By understanding the distinct properties and performance characteristics of each group, researchers can better navigate the challenges of advanced peptide synthesis and achieve their desired molecular targets with higher fidelity and yield.
References
A Researcher's Guide to Biotinylation: A Quantitative Comparison of Leading Reagents
For researchers, scientists, and drug development professionals, the covalent attachment of biotin (B1667282) to proteins and other biomolecules is an indispensable technique for detection, purification, and functional analysis. The choice of biotinylation reagent is a critical determinant of experimental success, influencing labeling efficiency, specificity, and the potential for off-target effects. This guide provides a comprehensive, data-driven comparison of commonly used biotinylation reagents to empower informed decisions in your research.
This guide delves into the quantitative aspects of two major categories of biotinylation reagents: traditional chemical ligators, specifically amine-reactive N-hydroxysuccinimide (NHS) esters, and the more recent enzyme-driven proximity labeling systems. We will explore their mechanisms, compare their performance based on available experimental data, and provide detailed protocols for their use and for the quantification of biotinylation.
Section 1: Amine-Reactive NHS-Ester Biotinylation Reagents
NHS-ester-based biotinylation reagents are widely used for their ability to efficiently label primary amines (-NH2) found at the N-terminus of proteins and on the side chain of lysine (B10760008) residues. Variations in their structure, such as the inclusion of a sulfonate group (Sulfo-NHS) or a polyethylene (B3416737) glycol (PEG) spacer, significantly impact their properties and applications.
Comparative Analysis of NHS-Ester Reagents
The choice between standard NHS-biotin, Sulfo-NHS-biotin, and PEGylated versions depends on the experimental context, particularly the target molecule's location (intracellular or extracellular) and solubility requirements.
| Feature | NHS-Biotin | Sulfo-NHS-Biotin | NHS-PEG4-Biotin |
| Target Reactivity | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) |
| Solubility | Low in aqueous buffers (requires organic solvent like DMSO or DMF) | High in aqueous buffers | High in aqueous buffers |
| Cell Membrane Permeability | Permeable | Impermeable | Impermeable |
| Spacer Arm Length | 13.5 Å | 13.5 Å | 29.0 Å |
| Primary Application | Intracellular and extracellular protein labeling | Cell surface protein labeling | Labeling of proteins prone to aggregation; reduces steric hindrance |
| Relative Labeling Efficiency | High for accessible amines | Slightly lower than NHS-biotin for cellular proteins in some studies[1] | Generally high, PEG spacer can improve accessibility |
| Potential Off-Target Effects | Can label intracellular proteins non-specifically | Primarily labels extracellular proteins, but intracellular labeling can occur with compromised membrane integrity | Primarily labels extracellular proteins |
Quantitative Data Summary:
One study directly comparing NHS-LC-biotin and Sulfo-NHS-LC-biotin on living endothelial cells found that NHS-LC-biotin resulted in slightly more biotinylation of cellular proteins. For instance, at a concentration of 1.8 mM, NHS-LC-biotin and Sulfo-NHS-LC-biotin yielded biotin concentrations of 0.390 and 0.304 ng per µg of protein in cell lysates, respectively. Furthermore, the biotin label from NHS-LC-biotin was more stable, with a half-life of 38.0 hours, compared to 10.8 hours for Sulfo-NHS-LC-biotin[1]. This suggests that while Sulfo-NHS esters are designed for cell-surface labeling, their reactivity and the stability of the biotin tag may differ from their non-sulfonated counterparts.
A study on antibody biotinylation using Sulfo-NHS-LC-Biotin at a 10:1 challenge ratio showed that the percentage of biotin incorporation can vary significantly between different antibodies, with a median incorporation of 46%[2]. This highlights the importance of optimizing labeling conditions for each specific protein.
Experimental Workflow: Amine-Reactive Biotinylation
Workflow for amine-reactive biotinylation.
Section 2: Proximity Labeling Enzymes
Proximity labeling (PL) utilizes engineered enzymes fused to a protein of interest to biotinylate nearby molecules in living cells. This technology is particularly powerful for mapping protein-protein interactions and the composition of cellular compartments. The most prominent PL enzymes are BioID, TurboID (biotin ligases), and APEX2 (an ascorbate (B8700270) peroxidase).
Comparative Analysis of Proximity Labeling Enzymes
The choice of a proximity labeling enzyme depends on the desired temporal resolution, labeling radius, and potential for cellular toxicity.
| Feature | BioID | TurboID | APEX2 |
| Enzyme Type | Promiscuous Biotin Ligase (mutant E. coli BirA) | Engineered promiscuous Biotin Ligase | Engineered Ascorbate Peroxidase |
| Substrate(s) | Biotin, ATP | Biotin, ATP | Biotin-phenol, H₂O₂ |
| Labeling Time | 12-24 hours | ~10 minutes | ~1 minute |
| Labeling Radius | ~10 nm[3][4] | ~10 nm[4][5] | ~20 nm[5][6] |
| Target Residues | Lysine | Lysine | Tyrosine and other electron-rich amino acids |
| Cellular Toxicity | Low | Low to moderate with long-term expression | Potential for toxicity due to H₂O₂ |
| Temporal Control | Poor | Good | Excellent |
Quantitative Data Summary:
A key advantage of TurboID over BioID is its significantly faster kinetics, enabling robust biotinylation in minutes rather than hours[7][8]. This allows for the capture of more transient interactions. One study comparing TurboID and APEX2 in different cellular compartments (cytosol, nucleus, and membrane) in HEK293 cells found that both enzymes enriched for compartment-specific proteins, but with distinct profiles[5][9][10]. TurboID identified a greater number of membrane proteins, while APEX2 enriched for proteins involved in metabolic pathways[5][9][10]. For example, when targeted to the membrane, TurboID identified 2146 unique proteins compared to 1696 by APEX2[5]. These differences are likely due to their distinct labeling chemistries and radii[5].
A comparative study of BioID and TurboID for a nuclear lamina protein showed that a 10-minute labeling with TurboID produced a similar level of biotinylation to an 18-hour labeling with BioID[3]. However, TurboID also exhibited some biotinylation even without the addition of exogenous biotin, suggesting a higher basal activity[3][11].
Experimental Workflow: Proximity Labeling
Workflow for proximity labeling proteomics.
Section 3: Experimental Protocols
Accurate quantification of biotinylation is crucial for ensuring the reproducibility and reliability of experiments. Below are detailed protocols for common methods used to determine the degree of biotinylation and to detect biotinylated proteins.
Protocol 1: Quantification of Biotinylation using the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method for estimating the amount of biotin incorporated into a protein. The assay is based on the displacement of HABA from the avidin-HABA complex by biotin, which leads to a decrease in absorbance at 500 nm[12][13].
Materials:
-
HABA/Avidin (B1170675) solution
-
Biotinylated protein sample (with free biotin removed)
-
Spectrophotometer or microplate reader
-
Cuvettes or 96-well microplate
Procedure (Cuvette Format):
-
Prepare the HABA/Avidin solution according to the manufacturer's instructions[12][13][14].
-
Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette and measure the absorbance at 500 nm (A₅₀₀ HABA/Avidin)[12][13]. This reading should be between 0.9 and 1.3[13][14].
-
Add 100 µL of the biotinylated protein sample to the cuvette, mix well, and incubate for a few minutes until the reading stabilizes[12].
-
Measure the absorbance at 500 nm (A₅₀₀ HABA/Avidin/Biotin Sample)[12][13].
Calculation of Moles of Biotin per Mole of Protein: The number of moles of biotin per mole of protein can be calculated using the Beer-Lambert law and the change in absorbance[12]. The molar extinction coefficient for the HABA-avidin complex at 500 nm is typically 34,000 M⁻¹cm⁻¹[12].
Protocol 2: Quantification of Biotinylation using a Fluorescence-Based Assay
Fluorescence-based assays offer a more sensitive alternative to the HABA assay for quantifying biotinylation[15]. These assays often utilize a fluorescently labeled avidin or streptavidin and a quencher. The displacement of the quencher by biotin results in an increase in fluorescence[16][17].
Materials:
-
Fluorescence Biotin Quantitation Kit (e.g., Thermo Scientific FluoReporter)
-
Biotinylated protein sample (with free biotin removed)
-
Biocytin (B1667093) or biotin standards
-
Fluorescence microplate reader
Procedure (Microplate Format):
-
Prepare a standard curve using the provided biocytin or biotin standards[15].
-
Dilute the biotinylated protein sample to fall within the linear range of the standard curve[15].
-
Pipette 10 µL of each standard and unknown sample into separate wells of a black 96-well microplate[15].
-
Add 90 µL of the fluorescent reporter reagent to each well and incubate for 5 minutes at room temperature, protected from light[15].
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 494/520 nm for fluorescein-based reporters)[15].
Data Analysis:
-
Plot the fluorescence intensity of the standards versus the known biotin concentration to generate a standard curve[15].
-
Use the standard curve to determine the concentration of biotin in the unknown samples[15].
-
Calculate the moles of biotin per mole of protein using the known protein concentration.
Protocol 3: Detection of Biotinylated Proteins by Western Blot
Western blotting is a common method to confirm the biotinylation of a target protein and to assess the overall biotinylation profile of a cell lysate.
Materials:
-
SDS-PAGE gel and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Transfer buffer and transfer system
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Imaging system (e.g., film or CCD camera)
Procedure:
-
Separate the biotinylated protein sample(s) by SDS-PAGE and transfer the proteins to a membrane[18][19].
-
Block the membrane for 1 hour at room temperature with blocking buffer to prevent non-specific binding of the detection reagent[18][20].
-
Incubate the membrane with a diluted solution of streptavidin-HRP (typically 1:5,000 to 1:20,000 dilution) in blocking buffer for 1 hour at room temperature[18][21].
-
Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST) to remove unbound streptavidin-HRP[18][21].
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions[18].
-
Detect the chemiluminescent signal using an appropriate imaging system[18][21].
Conclusion
The selection of a biotinylation reagent is a critical step in experimental design. For general labeling of purified proteins where high water solubility is desired, Sulfo-NHS esters are a good choice. For cell-surface labeling, the membrane-impermeable Sulfo-NHS esters are preferred. For intracellular labeling, the membrane-permeable NHS esters can be used, though with a higher risk of off-target labeling.
For studying protein-protein interactions and subcellular proteomes in living cells, proximity labeling enzymes offer significant advantages. TurboID provides a rapid and efficient labeling system with good temporal control, making it suitable for capturing dynamic interactions. APEX2 offers even faster kinetics, but the requirement for H₂O₂ may introduce cellular stress. BioID, with its slower kinetics, may be more suitable for mapping stable protein complexes.
By understanding the quantitative differences between these reagents and employing appropriate experimental and analytical workflows, researchers can harness the power of biotinylation to gain deeper insights into complex biological systems.
References
- 1. biorxiv.org [biorxiv.org]
- 2. mesoscale.com [mesoscale.com]
- 3. Comparative Application of BioID and TurboID for Protein-Proximity Biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deciphering molecular interactions by proximity labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Efficient proximity labeling in living cells and organisms with TurboID - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proximity labeling for investigating protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. APEX2 and TurboID Define Unique Subcellular Proteomes | Sciety [sciety.org]
- 10. APEX2 and TurboID Define Unique Subcellular Proteomes | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. interchim.fr [interchim.fr]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. fortislife.com [fortislife.com]
- 19. Cell Surface Protein Biotinylation and Analysis [bio-protocol.org]
- 20. Biotinylated Antibodies [bdbiosciences.com]
- 21. CST | Cell Signaling Technology [cellsignal.com]
Assessing the Impact of the Residual Tag After Dde Cleavage: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selective deprotection of lysine (B10760008) residues is a cornerstone of modern peptide and protein chemistry, enabling the synthesis of complex biomolecules with diverse functionalities. The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) protecting group has been a workhorse in this field, prized for its orthogonality to the commonly used Fmoc/tBu strategy. However, the removal of the Dde group, typically with hydrazine (B178648), is not always perfectly efficient and can leave behind a residual tag. This guide provides a comprehensive comparison of the potential impacts of this residual tag, alternative deprotection strategies, and methods for its characterization, supported by experimental data and detailed protocols.
The Dde Protecting Group and Its Cleavage: A Double-Edged Sword
The Dde group is favored for its stability under the acidic and basic conditions used for Fmoc and tBu deprotection, respectively. Its removal is typically achieved by treatment with a solution of 2% hydrazine in a solvent like N,N-dimethylformamide (DMF). While effective, this process can be incomplete, leading to a heterogeneous peptide population. Furthermore, the use of hydrazine can lead to side reactions, such as the formation of hydrazine-peptide adducts or modifications to other amino acid residues. These unintended modifications can have significant consequences for the final product's biological activity, structure, and immunogenicity.
A more stable variant, the isovaleryl-Dde (ivDde) group, was developed to mitigate some of these issues, offering enhanced stability during synthesis. However, its removal can be more challenging, sometimes requiring harsher conditions that may increase the risk of side reactions.
Impact of the Residual Tag: What the Data Shows
The presence of a residual Dde tag or other hydrazine-induced modifications can significantly alter the physicochemical properties of a peptide or protein. While direct, comprehensive studies focusing solely on the Dde residual tag are limited, the broader field of peptide and protein modification provides valuable insights. Any modification to a peptide sequence, including the addition of a small chemical moiety, has the potential to:
-
Alter Biological Activity: The residual tag can sterically hinder the peptide's interaction with its target receptor or enzyme, leading to a decrease or complete loss of function.
-
Induce Structural Changes: Even a small modification can disrupt the delicate balance of forces that govern a peptide's secondary and tertiary structure.
-
Increase Immunogenicity: The introduction of a non-native chemical structure can be recognized by the immune system as foreign, potentially triggering an immune response. This is a critical consideration for therapeutic peptides and proteins.
| Potential Impact | Description | Supporting Evidence/Analogy |
| Reduced Biological Activity | The residual tag may block the active site or binding interface of the peptide. | Studies on other peptide modifications have shown that even small chemical changes can drastically reduce binding affinity and biological function.[1][2][3][4] |
| Altered Conformation | The tag can disrupt hydrogen bonding networks and hydrophobic interactions, leading to changes in secondary and tertiary structure. | Circular dichroism and NMR spectroscopy are sensitive techniques used to detect conformational changes in peptides and proteins upon modification.[2][5][6][7][8][9][10][11][12] |
| Increased Immunogenicity | The immune system may recognize the residual tag as a hapten, leading to the production of anti-drug antibodies. | It is well-established that chemical modifications to peptides and proteins can create new epitopes and increase the risk of an immune response.[13][14][15] |
Alternative Protecting Groups: A Comparative Analysis
To circumvent the potential issues associated with Dde cleavage, researchers have explored alternative orthogonal protecting groups for lysine. One of the most prominent alternatives is the 4-methyltrityl (Mtt) group.
| Protecting Group | Cleavage Conditions | Advantages | Disadvantages |
| Dde/ivDde | 2% Hydrazine in DMF[3][16] | Orthogonal to Fmoc/tBu; well-established. | Incomplete cleavage; potential for hydrazine side reactions.[4][17][18][19][20] |
| Mtt | Mildly acidic conditions (e.g., 1% TFA in DCM)[5][6][17][18][19] | Avoids the use of hydrazine; generally cleaner cleavage. | Can be sensitive to repeated mild acid treatments used in some synthesis strategies. |
Experimental Protocols
Characterization of the Residual Tag
1. Mass Spectrometry (MS) for Detection and Identification:
-
Objective: To identify the presence and mass of any residual tags or modifications.
-
Methodology:
-
Analyze the peptide sample before and after the Dde cleavage step using high-resolution mass spectrometry (e.g., MALDI-TOF or ESI-MS).[14][15][21][22][23][24][25][26]
-
Look for mass shifts corresponding to the mass of the Dde group (180.24 Da) or potential hydrazine adducts.
-
Perform tandem MS (MS/MS) on any unexpected peaks to fragment the modified peptide and pinpoint the location of the modification.
-
-
Data Interpretation: The presence of a peak with the expected mass of the peptide plus the Dde group or other adducts confirms incomplete cleavage or side reactions.
2. High-Performance Liquid Chromatography (HPLC) for Quantification:
-
Objective: To quantify the percentage of modified versus unmodified peptide.
-
Methodology:
-
Develop a reversed-phase HPLC (RP-HPLC) method that can resolve the unmodified peptide from any modified species.
-
Run the sample after Dde cleavage and integrate the peak areas of the different species.
-
-
Data Interpretation: The relative peak areas will provide a quantitative measure of the cleavage efficiency and the purity of the final product.
3. Circular Dichroism (CD) Spectroscopy for Structural Analysis:
-
Objective: To assess the impact of the residual tag on the secondary structure of the peptide.
-
Methodology:
-
Data Interpretation: A significant change in the CD spectrum of the modified peptide indicates that the residual tag has perturbed the peptide's secondary structure.
Dde Cleavage and Alternative Mtt Deprotection Protocols
Protocol 1: Standard Dde Cleavage
-
Suspend the Dde-protected peptide-resin in DMF.
-
Add a solution of 2% hydrazine monohydrate in DMF.
-
Agitate the mixture at room temperature for a specified time (e.g., 3 x 10 minutes).
-
Filter the resin and wash thoroughly with DMF.
-
Proceed with peptide cleavage from the resin and purification.
Protocol 2: Mtt Deprotection
-
Suspend the Mtt-protected peptide-resin in dichloromethane (B109758) (DCM).
-
Add a solution of 1% trifluoroacetic acid (TFA) in DCM.
-
Agitate the mixture at room temperature for a specified time (e.g., 5 x 2 minutes).
-
Filter the resin and wash thoroughly with DCM and a neutralizing solution (e.g., 10% diisopropylethylamine in DMF).
-
Proceed with further synthesis or peptide cleavage from the resin.
Visualizing the Workflow
Caption: Workflow for assessing the impact of the Dde residual tag.
Conclusion
While the Dde protecting group remains a valuable tool in peptide synthesis, researchers and drug developers must be cognizant of the potential for incomplete cleavage and the subsequent impact of the residual tag. Careful optimization of the deprotection step and thorough analytical characterization of the final product are crucial to ensure the desired purity, activity, and safety profile. For applications where even trace amounts of modified peptide are a concern, particularly in the development of therapeutics, the use of alternative protecting groups such as Mtt should be strongly considered. By employing the analytical strategies and protocols outlined in this guide, researchers can make informed decisions to mitigate the risks associated with residual tags and produce high-quality, well-characterized peptides and proteins.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 3. peptide.com [peptide.com]
- 4. Chemical modification of peptides by hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure Analysis of Proteins and Peptides by Difference Circular Dichroism Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Circular Dichroism Studies of Secondary Structure of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 9. A 2D NMR method to study peptide phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. moodle2.units.it [moodle2.units.it]
- 11. chem.uzh.ch [chem.uzh.ch]
- 12. researchgate.net [researchgate.net]
- 13. Motif-based zwitterionic peptides impact their structure and immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Accurate Identification of Deamidated Peptides in Global Proteomics using a Quadrupole Orbitrap Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Investigation and Highly Accurate Prediction of Missed Tryptic Cleavages by Deep Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. matthewslab.org [matthewslab.org]
- 19. Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Chemical modification of peptides by hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. chem.uci.edu [chem.uci.edu]
- 22. Revealing the Cellular Degradome by Mass Spectrometry Analysis of Proteasome-Cleaved Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The impact of noise and missing fragmentation cleavages on de novo peptide identification algorithms - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Reddit - The heart of the internet [reddit.com]
- 25. researchgate.net [researchgate.net]
- 26. Comprehensive evaluation of peptide de novo sequencing tools for monoclonal antibody assembly - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cleavable Biotin Probes in Chemical Biology
The exceptionally strong and specific interaction between biotin (B1667282) and streptavidin (or avidin) is a cornerstone of many affinity-based purification techniques in chemical biology.[1] However, the very strength of this interaction makes the elution of biotinylated molecules from streptavidin resins challenging, often requiring harsh, denaturing conditions that can compromise downstream analyses.[2][3] Cleavable biotin probes elegantly solve this problem by incorporating a selectively severable linker between the biotin moiety and the reactive group that attaches to the target biomolecule. This allows for the mild and efficient release of captured targets, preserving their integrity for subsequent applications like mass spectrometry-based proteomics.[3][4][5]
This guide provides a comparative overview of common cleavable biotin probes, presents quantitative data on their performance, and offers a detailed experimental protocol for their use in affinity purification.
Comparison of Cleavable Biotin Probes
Several classes of cleavable linkers have been developed, each with distinct cleavage conditions, advantages, and limitations. The choice of probe often depends on the nature of the target biomolecule and the requirements of the downstream analytical methods.
| Linker Type | Cleavage Condition | Cleavage Efficiency | Advantages | Disadvantages/Limitations |
| Disulfide-Based | Reducing agents (e.g., 50 mM DTT, 10 mM 2-mercaptoethanol)[2][6] | High | Mild cleavage conditions, compatible with many biological samples.[2] | Potential for premature cleavage in the reducing environment of the cell; may require alkylation steps to prevent non-specific labeling.[3] |
| Acid-Labile (DADPS) | Mild acid (e.g., 10% formic acid for 0.5 h)[3][7] | >98%[3] | Very mild and highly efficient cleavage; leaves a small mass tag (143 Da) post-cleavage.[3][8] Outperforms other linkers in enrichment efficiency and reproducibility for proteomics.[9] | May not be suitable for acid-sensitive biomolecules.[9] |
| Acid-Labile (General) | Strong acid (e.g., 95% trifluoroacetic acid)[3][8] | High | Effective cleavage. | Harsh conditions can denature or modify the target biomolecule.[3] |
| Photocleavable (PC) | UV light (e.g., 365 nm)[7][10] | ~99% in < 4 min[10] | Spatially and temporally controlled release; non-destructive and releases the target molecule in an unmodified form.[10][11] | May require specialized equipment; UV exposure can potentially damage certain biomolecules. Inferior to DADPS linkers in some proteomics workflows.[9] |
| Diazobenzene (AZO) | Sodium dithionite (B78146) (Na₂S₂O₄)[3][12] | Variable, can be inefficient.[3][7] | Offers an alternative chemical cleavage method. | Can lead to previously unreported artifactual modifications on the residual mass tag.[13] Found to be less effective than DADPS linkers in identifying unique cysteine residues.[12] |
Experimental Workflow & Methodologies
A common application of cleavable biotin probes is the affinity purification of protein complexes for subsequent analysis by mass spectrometry. The following sections detail a generalized workflow and protocol.
General Experimental Workflow
The diagram below illustrates a typical workflow for affinity purification using a cleavable biotin probe. The process involves labeling a bait protein, allowing it to interact with its binding partners in a cell lysate, capturing the complex on streptavidin beads, washing away non-specific binders, and finally, cleaving the linker to elute the purified complex.
Caption: Workflow for protein complex purification.
Detailed Protocol: Affinity Purification Using a Thiol-Cleavable Linker
This protocol is a representative example for purifying a GFP-tagged protein and its interactors from cell lysates using a thiol-cleavable biotin linker (e.g., Sulfo-NHS-SS-Biotin).[14][15][16]
A. Biotinylation of Nanobody
-
Reagent Preparation: Allow a vial of Sulfo-NHS-SS-Biotin to equilibrate to room temperature before opening. Immediately before use, dissolve the Sulfo-NHS-SS-Biotin in DMF to a concentration of 8 mM.[14][16]
-
Buffer Exchange (Optional but Recommended): If necessary, exchange the buffer of the anti-GFP nanobody (e.g., 1 mg/ml) to a PBS buffer using a desalting column (e.g., Zeba spin column).[14][16]
-
Conjugation Reaction: Add the 8 mM Sulfo-NHS-SS-Biotin solution to the nanobody solution. A typical ratio is approximately 86 µl of biotin solution per 200 µl of 1 mg/ml nanobody. Mix immediately by inversion.[14][16]
-
Incubation: Incubate the reaction mixture on ice for 2 hours.[14][16]
-
Removal of Excess Biotin: Stop the reaction and remove unreacted Sulfo-NHS-SS-Biotin using a fresh desalting column. The flow-through contains the biotinylated nanobody.[14][16]
B. Coupling to Streptavidin Beads
-
Bead Preparation: Take a slurry of streptavidin agarose (B213101) beads (e.g., 40 µl slurry for 20 µl packed beads) and wash them four times by resuspending in 1x PBS and pelleting at 2,500 x g for 2 minutes.[14][16]
-
Binding: Add the biotinylated nanobody solution to the washed streptavidin beads. Incubate for 1 hour at 4°C on a rotator to allow binding.[14][16]
-
Washing: Remove unbound nanobody by washing the beads three times with the desired binding/wash buffer (e.g., BRB80 + 0.1% IGEPAL).[14][16]
-
Final Resuspension: After the final wash, resuspend the beads in the binding/wash buffer to create a 50% slurry. These beads are now ready for affinity purification.[14][16]
C. Affinity Purification and Elution
-
Lysate Preparation: Prepare a clarified cell lysate from cells expressing the GFP-tagged protein of interest. Perform all steps at 4°C.[14]
-
Incubation with Lysate: Add the prepared cell lysate to the nanobody-coupled streptavidin beads and incubate for 1-2 hours at 4°C with gentle rotation to capture the GFP-tagged protein and its binding partners.
-
Washing: Pellet the beads by centrifugation (e.g., 1,000 x g for 2 minutes) and discard the supernatant. Wash the beads extensively (3-5 times) with wash buffer to remove non-specifically bound proteins.
-
Elution: To elute the captured protein complex, resuspend the washed beads in a cleavage buffer containing a reducing agent (e.g., 50 mM DTT in a suitable buffer). Incubate at room temperature for 30-60 minutes.
-
Collection: Pellet the beads by centrifugation. The supernatant now contains the purified protein complex, free from biotin and streptavidin, ready for downstream analysis.
Logical Comparison of Cleavage Strategies
The choice of a cleavable linker dictates the entire elution strategy. The diagram below outlines the decision-making process based on the chemical properties of the linker.
Caption: Selection of cleavage reagents.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 5. Proteomics evaluation of chemically cleavable activity-based probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Disulfide Biotin Alkyne | BroadPharm [broadpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pnas.org [pnas.org]
- 11. Photocleavable Linkers, Biotin Linker, UV/Photo Cleavable Linker | AxisPharm [axispharm.com]
- 12. biorxiv.org [biorxiv.org]
- 13. Evaluation of Chemically-Cleavable Linkers for Quantitative Mapping of Small Molecule-Cysteinome Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cleavable Affinity Purification (Cl-AP): A One-step Procedure to Affinity Purify Protein Complexes [bio-protocol.org]
- 15. Cleavable Affinity Purification (Cl-AP): A One-step Procedure to Affinity Purify Protein Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cleavable Affinity Purification (Cl-AP): A One-step Procedure to Affinity Purify Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Dde Biotin-PEG4-azide: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of Dde Biotin-PEG4-azide is crucial for maintaining laboratory safety and environmental compliance. This guide provides a detailed, step-by-step operational plan for the safe handling and disposal of this chemical, drawing from safety data sheets of similar compounds and best practices for its constituent chemical groups. Due to the presence of an azide (B81097) functional group, this compound requires careful management to avoid potential hazards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to adhere to the following safety measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a laboratory coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.
-
Ventilation: Conduct all handling and initial disposal steps within a properly functioning chemical fume hood to prevent inhalation of any potential dust or aerosols.
-
Avoid Contamination: Prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area thoroughly with water and seek medical advice if irritation persists.
-
Ignition Sources: Keep away from heat, sparks, and open flames.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Chemical Formula | C₃₂H₅₃N₇O₈S |
| Molecular Weight | 695.87 g/mol |
| Storage Temperature | -20°C for long-term storage |
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound involves a multi-step process focused on containment, clear labeling, and transfer to a certified waste management service.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect unused or expired this compound solid, as well as any grossly contaminated materials (e.g., weighing boats, pipette tips), in a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the chemical.
-
Liquid Waste: For solutions containing this compound, collect them in a separate, sealed, and labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
Sharps: Any contaminated sharps (e.g., needles) must be disposed of in a designated sharps container.
Step 2: Labeling and Temporary Storage
-
Clear Labeling: Label the waste container with "Hazardous Waste," the full chemical name "this compound," and any known hazard symbols (e.g., for toxicity or reactivity).
-
Secure Storage: Store the sealed waste container in a designated, well-ventilated, and secure secondary containment area, away from incompatible materials, particularly acids and metals.
Step 3: Professional Waste Disposal
-
Engage a Licensed Contractor: The primary and most crucial step is to arrange for the collection and disposal of the this compound waste through a licensed and certified chemical waste disposal company.[1] This ensures compliance with all local, state, and federal regulations.
-
Provide Documentation: Furnish the waste disposal service with all available information about the chemical, including its name, quantity, and any available safety data.
Crucial "Don'ts" for Disposal
-
DO NOT dispose of this compound down the drain. Azides can react with lead and copper plumbing to form highly explosive metal azides.
-
DO NOT mix azide-containing waste with acidic waste, as this can generate toxic and explosive hydrazoic acid.[2]
-
DO NOT dispose of this chemical in regular laboratory or municipal trash.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
This comprehensive guide is intended to provide essential information for the safe and compliant disposal of this compound. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidelines and procedures. By adhering to these protocols, you contribute to a safer laboratory environment and ensure responsible chemical waste management.
References
Essential Safety and Operational Guide for Handling Dde Biotin-PEG4-azide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical reagents like Dde Biotin-PEG4-azide. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans to foster a secure research environment. While some suppliers classify this specific compound as non-hazardous, the presence of an azide (B81097) functional group necessitates careful handling due to the potential risks associated with this class of compounds.[1]
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is crucial. The following table summarizes the recommended PPE for handling this compound, compiled from safety guidelines for azide-containing compounds.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield worn over goggles is recommended when there is a splash or explosion risk.[2][3] | Protects eyes from splashes of the chemical or solvents. A face shield offers an additional layer of protection for the entire face. |
| Hand Protection | Double gloving is recommended. A chemical-resistant outer glove (e.g., nitrile) over a more robust inner glove. For handling azides of high toxicity, Silver Shield™ gloves under nitrile gloves are advised.[2][3] | Prevents skin contact. Double gloving provides extra protection in case of a tear in the outer glove. |
| Body Protection | A flame-resistant lab coat should be worn. An apron can provide an additional layer of chemical resistance. | Protects against spills and splashes, and offers protection from potential chemical reactions. |
| Respiratory Protection | Generally not required if work is conducted in a certified chemical fume hood. If there is a risk of aerosol generation outside of a fume hood, a respirator may be necessary. | A fume hood provides adequate ventilation and containment of vapors or aerosols. |
Safe Handling and Operational Plan
Adherence to a strict operational protocol minimizes risks. The following step-by-step guide outlines the safe handling of this compound from receipt to experimental use.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and dark place. Recommended storage is at -20°C for long-term stability.[4]
-
Keep the container tightly closed and store under an inert gas if possible.
-
Store away from incompatible materials, especially acids and metals.[1]
2. Preparation for Use:
-
All handling of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood.[3]
-
Use non-metallic (e.g., ceramic or plastic) spatulas and tools to avoid the formation of potentially explosive metal azides.[1][3]
-
Place a blast shield in front of the experimental setup as a precautionary measure.[3]
-
Ensure a safety shower and eyewash station are readily accessible.
3. During the Experiment:
-
Work with the smallest quantities of the material feasible for the experiment.[3]
-
Avoid heating the compound unless specifically required by a validated protocol, as heat can cause decomposition of azides.[1]
-
Prevent contact with skin, eyes, and clothing.
-
Be aware that mixing azides with acids can generate highly toxic and explosive hydrazoic acid.[1][3]
Disposal Plan
Proper disposal of this compound and any associated waste is critical to prevent accidental reactions and environmental contamination.
1. Waste Segregation:
-
All solid and liquid waste containing this compound must be collected in a dedicated, clearly labeled hazardous waste container.[3]
-
Do not mix azide waste with other chemical waste, particularly acidic or metallic waste.[3]
2. Decontamination of Glassware:
-
Glassware that has been in contact with the compound should be decontaminated.
-
A common method involves rinsing with a freshly prepared 10% sodium nitrite (B80452) solution, followed by a 10% solution of a dilute acid (e.g., acetic acid), and then copious amounts of water. This procedure should be performed in a chemical fume hood.[3]
3. Final Disposal:
-
Dispose of all waste through your institution's Environmental Health & Safety (EH&S) department.[2]
-
Under no circumstances should azide-containing solutions be poured down the drain, as this can lead to the formation of highly explosive lead or copper azides in the plumbing.[2]
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
